molecular formula C5H13N B128125 tert-Amylamine CAS No. 594-39-8

tert-Amylamine

Cat. No.: B128125
CAS No.: 594-39-8
M. Wt: 87.16 g/mol
InChI Key: GELMWIVBBPAMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Amylamine is an organic compound recognized for its utility as a versatile synthetic intermediate in advanced chemical research. Its primary application lies in the synthesis of amine-containing pharmaceutical agents, where it serves as a key building block . Specifically, this compound is employed as a strategic substitute for the t-butylamino substituent in the synthesis of cyanobenzylamine derivatives, a class of compounds that are important intermediates in drug discovery and development . Research has also demonstrated the use of ion chromatography to detect and quantify amylamine as a trace impurity in pharmaceutical intermediates, such as a thromboxane antagonist that has undergone clinical trials . Beyond pharmaceuticals, the unique properties and reactivity of this compound make it a valuable component in the synthesis of agrochemicals, including pesticides and herbicides, contributing to the development of compounds with potentially enhanced performance profiles .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N/c1-4-5(2,3)6/h4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELMWIVBBPAMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060485
Record name 2-Butanamine, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-39-8
Record name tert-Amylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=594-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanamine, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanamine, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butanamine, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-pentylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.947
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to tert-Amylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: tert-Amylamine, also known as 1,1-dimethylpropylamine or 2-methyl-2-butanamine, is a primary aliphatic amine with significant utility in organic synthesis and medicinal chemistry. Its sterically hindered nature imparts unique chemical and physical properties that are leveraged in the development of novel pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of this compound, including its properties, synthesis, and applications, with a focus on information relevant to researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[1] Its bulky tert-amyl group influences its physical and chemical behavior, distinguishing it from less hindered primary amines. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₁₃N[2]
Molecular Weight 87.16 g/mol [2]
CAS Number 594-39-8[2][3]
Appearance Colorless to almost colorless clear liquid[4]
Boiling Point 77 °C[3][4]
Melting Point -105 °C
Density 0.746 g/mL at 25 °C[3][4]
Refractive Index (n20/D) 1.3996[3][4]
pKa 10.85 at 19 °C
Flash Point -1 °C (closed cup)[3]
Solubility Soluble in water, ethanol, acetone, and ether.[4]
SMILES CCC(C)(C)N[3]
InChI Key GELMWIVBBPAMIO-UHFFFAOYSA-N[3]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Ritter reaction, which involves the reaction of a tertiary alcohol or an alkene with a nitrile in the presence of a strong acid. The following section details a representative experimental protocol for the synthesis of this compound from tert-amyl alcohol.

Experimental Protocol: Synthesis via the Ritter Reaction

This two-step procedure involves the formation of an N-tert-amylacetamide intermediate from tert-amyl alcohol and acetonitrile, followed by hydrolysis to yield this compound.

Step 1: Synthesis of N-tert-Amylacetamide

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place 88.15 g (1.0 mol) of tert-amyl alcohol (2-methyl-2-butanol) and 123.15 g (3.0 mol) of acetonitrile.

  • Acid Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add 98 g (1.0 mol) of concentrated sulfuric acid through the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.

  • Work-up: Pour the reaction mixture slowly into 500 g of crushed ice with stirring. Neutralize the solution with a 40% aqueous sodium hydroxide (B78521) solution until the pH is approximately 8-9.

  • Extraction: Extract the aqueous mixture with three 150 mL portions of diethyl ether. Combine the organic extracts and wash with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude N-tert-amylacetamide.

Step 2: Hydrolysis of N-tert-Amylacetamide to this compound

  • Reaction Setup: To the crude N-tert-amylacetamide in a round-bottom flask, add 200 mL of a 20% aqueous sodium hydroxide solution.

  • Hydrolysis: Heat the mixture to reflux and maintain reflux for 8-12 hours, or until the reaction is complete (monitored by TLC or GC).

  • Isolation: After cooling to room temperature, extract the reaction mixture with three 100 mL portions of diethyl ether.

  • Purification: Combine the organic extracts and dry over anhydrous potassium carbonate. Filter and remove the diethyl ether by distillation. The resulting crude this compound can be further purified by fractional distillation, collecting the fraction boiling at 77 °C.

Diagram 1: Synthetic Pathway of this compound via the Ritter Reaction

G cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Hydrolysis tert_amyl_alcohol tert-Amyl Alcohol amide_intermediate N-tert-Amylacetamide tert_amyl_alcohol->amide_intermediate Ritter Reaction acetonitrile Acetonitrile acetonitrile->amide_intermediate Ritter Reaction h2so4 H₂SO₄ tert_amylamine This compound amide_intermediate->tert_amylamine naoh_h2o NaOH, H₂O, Δ

Caption: Synthesis of this compound from tert-amyl alcohol via the Ritter reaction.

Role in Drug Development and Medicinal Chemistry

The tert-amyl group, due to its steric bulk and lipophilicity, is a valuable functional group in drug design. Its incorporation into a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties.

  • Steric Hindrance: The bulky nature of the tert-amyl group can provide steric shielding to adjacent functional groups, preventing metabolic degradation. This can lead to an increased half-life and improved bioavailability of a drug. For instance, bulky alkyl groups on nitrogen atoms can slow the rate of N-dealkylation by cytochrome P450 enzymes.

  • Receptor Selectivity: The size and shape of the tert-amyl group can play a crucial role in the specific binding of a drug to its target receptor. The steric bulk can enhance binding affinity for a specific receptor subtype while preventing binding to others, thereby improving the drug's selectivity and reducing off-target side effects. For example, in adrenergic receptor ligands, the size of the N-alkyl substituent is a key determinant of selectivity between α and β receptors.

  • Lipophilicity: The five-carbon alkyl structure of the tert-amyl group increases the overall lipophilicity of a molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, which is a critical factor for drugs targeting the central nervous system.

Diagram 2: Logic Diagram of the Role of the tert-Amyl Group in Drug Design

G tert_amyl_group tert-Amyl Group steric_bulk Steric Bulk tert_amyl_group->steric_bulk lipophilicity Increased Lipophilicity tert_amyl_group->lipophilicity metabolic_stability Increased Metabolic Stability steric_bulk->metabolic_stability receptor_selectivity Enhanced Receptor Selectivity steric_bulk->receptor_selectivity membrane_permeability Improved Membrane Permeability lipophilicity->membrane_permeability longer_half_life Longer Half-Life metabolic_stability->longer_half_life reduced_off_target_effects Reduced Off-Target Effects receptor_selectivity->reduced_off_target_effects bbb_penetration Potential for BBB Penetration membrane_permeability->bbb_penetration

Caption: Influence of the tert-amyl group on drug properties.

Biological Significance and Metabolism

While this compound itself is not a major endogenous metabolite, the metabolic fate of related compounds provides insight into its potential biotransformation. For example, tert-amyl methyl ether (TAME), a gasoline additive, is metabolized in the body to tert-amyl alcohol. This tertiary alcohol can then undergo further oxidation. Although not definitively established for this compound, a plausible metabolic pathway would involve deamination or oxidation. A proposed metabolic pathway for the related tert-amyl alcohol is depicted below.

Diagram 3: Proposed Metabolic Pathway of tert-Amyl Alcohol

G tame tert-Amyl Methyl Ether (TAME) taa tert-Amyl Alcohol tame->taa O-Dealkylation (CYP450) diol 2-Methyl-2,3-butanediol taa->diol Oxidation (CYP450) hydroxy_acid 2-Hydroxy-2-methylbutyric acid taa->hydroxy_acid Oxidation glucuronide TAA-Glucuronide taa->glucuronide Glucuronidation

Caption: Metabolic pathway of the related compound, tert-amyl alcohol.

Safety and Handling

This compound is a flammable liquid and vapor and is corrosive, causing severe skin burns and eye damage.[4] It is also toxic if swallowed.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[3] Work should be conducted in a well-ventilated fume hood.[4]

Table 2: Safety Information for this compound

Hazard StatementGHS ClassificationPrecautionary MeasuresReference(s)
Highly flammable liquid and vaporFlammable Liquid 2Keep away from heat/sparks/open flames/hot surfaces. No smoking. Keep container tightly closed.[4]
Causes severe skin burns and eye damageSkin Corrosion 1BWear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]
Toxic if swallowedAcute Toxicity 3 (Oral)Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[5]

Conclusion

This compound is a versatile building block in organic synthesis with important applications in the pharmaceutical industry. Its unique steric and electronic properties make it a valuable moiety for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective use in research and development.

References

An In-depth Technical Guide to tert-Amylamine (CAS Number: 594-39-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Amylamine, also known as 1,1-dimethylpropylamine or 2-methyl-2-butanamine, is a primary aliphatic amine with significant applications in organic synthesis and pharmaceutical development. Its unique structural features, particularly the bulky tert-amyl group, impart specific chemical properties that are leveraged in the synthesis of various target molecules. This guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis, applications in drug development, and safety information.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for laboratory and research applications.

Table 1: General Information and Identifiers

PropertyValueReference
CAS Number 594-39-8[1][2][3][4]
Molecular Formula C5H13N[1][2][3]
Molecular Weight 87.16 g/mol [1][2][3]
Synonyms 1,1-Dimethylpropylamine, 2-Methyl-2-butanamine, tert-Pentylamine[4][5]
EC Number 209-839-9[1]
MDL Number MFCD00008056[1]

Table 2: Physical Properties

PropertyValueReference
Appearance Colorless to light yellow liquid[5]
Boiling Point 77 °C[6]
Melting Point -105 °C
Density 0.746 g/mL at 25 °C[6]
Refractive Index n20/D 1.3996[6]
Flash Point -1 °C (closed cup)[4]
Water Solubility Soluble

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Ritter and Leuckart reactions being prominent examples.

Ritter Reaction

The Ritter reaction is a versatile method for preparing N-alkyl amides from nitriles and a source of a carbocation, such as an alkene or a tertiary alcohol, in the presence of a strong acid.[7][8] The resulting amide can then be hydrolyzed to yield the corresponding amine. For the synthesis of this compound, a tertiary alcohol or alkene can be reacted with a nitrile followed by hydrolysis.

Experimental Protocol (General Procedure): A general procedure for the synthesis of tert-alkylamines via the Ritter reaction involves the following steps:

  • Reaction of a suitable tertiary alcohol with a nitrile (e.g., chloroacetonitrile) in the presence of a strong acid.[1][9]

  • The resulting N-chloroacetyl-tert-alkylamine is then subjected to cleavage of the chloroacetyl group.[1][9]

  • An optimized method for this cleavage involves boiling the chloroacetamide in a mixture of ethanol (B145695) and acetic acid (e.g., a 5:1 ratio) for several hours.[1][9]

  • The final tert-alkylamine product is then isolated and purified.[1][9]

Ritter_Reaction cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Hydrolysis Tertiary_Alcohol Tertiary Alcohol N_Alkyl_Amide N-Alkyl Amide Tertiary_Alcohol->N_Alkyl_Amide Ritter Reaction Nitrile Nitrile Nitrile->N_Alkyl_Amide Strong_Acid Strong Acid (e.g., H2SO4) Strong_Acid->N_Alkyl_Amide tert_Amylamine This compound N_Alkyl_Amide->tert_Amylamine N_Alkyl_Amide->tert_Amylamine Hydrolysis Hydrolysis (Acid or Base) Hydrolysis->tert_Amylamine

Fig. 1: General workflow of the Ritter reaction for this compound synthesis.
Leuckart Reaction

The Leuckart reaction provides a method for the reductive amination of aldehydes and ketones using ammonium (B1175870) formate (B1220265) or formamide (B127407) as the nitrogen source and reducing agent.[10][11] This reaction is typically carried out at elevated temperatures.

Experimental Protocol (General Procedure): A general procedure for the Leuckart reaction involves:

  • Heating a mixture of a ketone or aldehyde with ammonium formate or formamide.[10][12]

  • The reaction proceeds through the formation of an intermediate N-formyl derivative.

  • Subsequent hydrolysis of the formyl derivative yields the primary amine.[12]

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its bulky tert-amyl group can be strategically incorporated into drug candidates to modulate their pharmacological properties.

Synthesis of Cyanobenzylamine Derivatives

This compound has been utilized as a substitute for the t-butylamino substituent in the synthesis of cyanobenzylamine derivatives.[6] These derivatives are of interest in medicinal chemistry for their potential biological activities.

Synthesis of Platinum-Based Anticancer Agents

A significant application of this compound is in the development of novel platinum-based anticancer drugs. Platinum complexes are a cornerstone of cancer chemotherapy, with drugs like cisplatin (B142131) and carboplatin (B1684641) being widely used.[13] Research is ongoing to develop new platinum complexes with improved efficacy and reduced side effects. This compound can be incorporated as a ligand in these complexes. For instance, a new anticancer Pt(II) complex, cis-[Pt(NH3)2(tertpentylgly)]NO3, was synthesized using a glycine-derivative ligand which would have been derived from this compound.

Experimental Protocol (General Synthetic Strategy for Platinum Complexes): The synthesis of platinum(II) complexes often involves the following general steps:

  • Starting from a suitable platinum precursor, such as K2PtCl4.[13]

  • Ligand substitution reactions are carried out to introduce the desired amine ligands.[13]

  • The reaction conditions, such as temperature and solvent, are controlled to achieve the desired isomer (e.g., cis or trans).[13]

  • The final platinum complex is then purified and characterized using techniques like NMR spectroscopy and X-ray crystallography.[14]

Drug_Development_Workflow cluster_synthesis Synthesis of Intermediates cluster_application Pharmaceutical Application tert_Amylamine This compound Cyanobenzylamine_Derivative Cyanobenzylamine Derivatives tert_Amylamine->Cyanobenzylamine_Derivative Platinum_Ligand Amine Ligand for Platinum Complexes tert_Amylamine->Platinum_Ligand Bioactive_Molecules Bioactive Molecules Cyanobenzylamine_Derivative->Bioactive_Molecules Anticancer_Agents Platinum-Based Anticancer Agents Platinum_Ligand->Anticancer_Agents

Fig. 2: Logical workflow for the application of this compound in drug development.

Biological Activity Context

While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of amines and their derivatives are known to interact with various biological targets. For instance, trace amine-associated receptors (TAARs) are a class of G protein-coupled receptors that are activated by endogenous trace amines.[15] Derivatives of this compound could potentially interact with such receptors, a hypothesis that warrants further investigation in drug discovery programs.

Furthermore, the biological activity of the platinum complexes synthesized using this compound derivatives is primarily attributed to the platinum center's interaction with DNA, leading to cell cycle arrest and apoptosis in cancer cells.[13][16] The amine ligands play a crucial role in modulating the complex's stability, solubility, and cellular uptake.[14]

Safety Information

This compound is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard and Precautionary Statements

CategoryInformationReference
Signal Word Danger
Hazard Statements H225: Highly flammable liquid and vapor.H301: Toxic if swallowed.H314: Causes severe skin burns and eye damage.[4]
Precautionary Statements P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Conclusion

This compound is a valuable building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its distinct chemical properties and reactivity make it a versatile reagent for introducing the tert-amyl group into various molecular scaffolds. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in research and development. Further exploration of its derivatives may lead to the discovery of novel therapeutic agents with improved pharmacological profiles.

References

An In-depth Technical Guide to tert-Amylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of tert-Amylamine, a key building block in organic synthesis and drug discovery.

Core Physicochemical Properties

This compound, also known as 2-methyl-2-butanamine, is a primary aliphatic amine with a tertiary carbon atom bonded to the amino group. Its unique structural characteristics impart specific physical and chemical properties that are leveraged in various synthetic applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound for easy reference and comparison.

PropertyValueUnits
Molecular Weight 87.16 g/mol
Chemical Formula C₅H₁₃N
CAS Number 594-39-8
Density 0.746g/mL at 25 °C
Boiling Point 77°C
Melting Point -105°C
Flash Point -1°C (closed cup)
pKa 10.85at 19 °C
Refractive Index 1.3996n20/D
Water Solubility Soluble

Synthesis of this compound

This compound can be synthesized through various methods. A common and effective laboratory-scale synthesis involves the Ritter reaction, where a tertiary alcohol is reacted with a nitrile in the presence of a strong acid, followed by hydrolysis of the resulting amide.

Experimental Protocol: Synthesis via the Ritter Reaction

This protocol outlines the synthesis of this compound from 2-methyl-2-butanol (B152257).

Materials:

  • 2-methyl-2-butanol (tert-amyl alcohol)

  • Acetonitrile

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide (B78521) solution (e.g., 40% w/v)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

  • Ice bath

Procedure:

  • Carbocation Formation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to a solution of 2-methyl-2-butanol in acetonitrile. The molar ratio of alcohol to nitrile should be approximately 1:1.2, and the sulfuric acid should be added cautiously due to the exothermic nature of the reaction.

  • Nitrile Addition: Allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The intermediate nitrilium ion is formed during this step.

  • Hydrolysis: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. This will hydrolyze the intermediate to form N-tert-pentylacetamide.

  • Basification and Amide Hydrolysis: To the aqueous mixture, add a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 12). Heat the mixture to reflux to hydrolyze the amide to this compound.

  • Extraction: After cooling, transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether.

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether by rotary evaporation.

  • Purification: The crude this compound can be purified by fractional distillation to yield the final product.[1][2]

Synthesis Pathway Diagram

Ritter_Reaction cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Nitrile Addition cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Amide Hydrolysis 2_methyl_2_butanol 2-Methyl-2-butanol tert_amyl_carbocation tert-Amyl Carbocation 2_methyl_2_butanol->tert_amyl_carbocation + H⁺ H2SO4 H₂SO₄ Nitrilium_ion Nitrilium Ion Intermediate tert_amyl_carbocation->Nitrilium_ion + CH₃CN Acetonitrile Acetonitrile Acetonitrile->Nitrilium_ion Amide N-tert-pentylacetamide Nitrilium_ion->Amide + H₂O H2O H₂O tert_Amylamine This compound Amide->tert_Amylamine NaOH_H2O NaOH, H₂O, Δ

Caption: Ritter reaction pathway for the synthesis of this compound.

Reactions of this compound

The primary amine functionality of this compound allows it to participate in a variety of chemical transformations, making it a versatile reagent in organic synthesis.

Experimental Protocol: Acylation to form N-tert-pentylacetamide

This protocol details the reaction of this compound with acetyl chloride to form an amide.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous diethyl ether or dichloromethane

  • Triethylamine (B128534) (or another non-nucleophilic base)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Separatory funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and triethylamine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The triethylamine acts as a scavenger for the HCl byproduct. Cool the flask in an ice bath.

  • Addition of Acylating Agent: Slowly add acetyl chloride dropwise to the stirred solution using a dropping funnel. A white precipitate of triethylammonium (B8662869) chloride will form.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the consumption of the starting amine.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-tert-pentylacetamide.

  • Purification: The product can be purified by recrystallization or column chromatography if necessary.

Logical Workflow for Product Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized compound like this compound.

Characterization_Workflow Start Synthesized Product Purification Purification (e.g., Distillation, Chromatography) Start->Purification Purity_Check Purity Assessment (GC, HPLC) Purification->Purity_Check Structure_Elucidation Structural Elucidation Purity_Check->Structure_Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS IR IR Spectroscopy Structure_Elucidation->IR Comparison Compare with Literature Data NMR->Comparison MS->Comparison IR->Comparison Final_Product Characterized Product Comparison->Final_Product

Caption: Workflow for the characterization of a synthesized chemical compound.

References

An In-depth Technical Guide to the Chemical Properties of tert-Amylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Amylamine, also known as 2-methyl-2-butanamine, is a primary aliphatic amine with significant applications as a versatile intermediate in organic synthesis. Its sterically hindered nature imparts unique reactivity and properties, making it a valuable building block in the preparation of diverse chemical entities, including those with potential pharmaceutical applications. This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols, and insights into its role in medicinal chemistry.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[1] Its physical and chemical properties are summarized in the tables below for easy reference and comparison.

General and Physical Properties of this compound
PropertyValueReference
CAS Number 594-39-8[2]
Molecular Formula C5H13N[2]
Molecular Weight 87.16 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 77 °C
Melting Point -35 °C
Density 0.746 g/mL at 25 °C
Refractive Index (n20/D) 1.3996
pKa 10.85 (of the conjugate acid)
Solubility Soluble in water, ethanol, and ether.
Safety Information
Hazard StatementGHS ClassificationPrecautionary Statement Examples
Highly flammable liquid and vaporFlammable Liquid 2P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.
Toxic if swallowedAcute Toxicity 3 (Oral)P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Causes severe skin burns and eye damageSkin Corrosion 1BP280: Wear protective gloves/protective clothing/eye protection/face protection.

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR Spectral Data (CDCl₃, 90 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.38q2H-CH₂-
~1.23s2H-NH₂
~1.07s6H-C(CH₃)₂-
~0.90t3H-CH₃
¹³C NMR Spectral Data (CDCl₃)
Chemical Shift (ppm)Assignment
~51.0Quaternary Carbon (-C(CH₃)₂-)
~36.0Methylene Carbon (-CH₂-)
~28.0Methyl Carbons (-C(CH₃)₂)
~8.0Methyl Carbon (-CH₃)
IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Strong, BroadN-H Stretch (primary amine)
2850-2970StrongC-H Stretch (alkane)
1590-1650MediumN-H Bend (scissoring)
1000-1250MediumC-N Stretch
Mass Spectrometry Data
m/zRelative IntensityAssignment
87Moderate[M]⁺ (Molecular Ion)
72High[M - CH₃]⁺
58Very High (Base Peak)[M - C₂H₅]⁺

Experimental Protocols

Synthesis of this compound via the Ritter Reaction

The Ritter reaction is a robust method for the synthesis of tert-alkylamines from tertiary alcohols and nitriles in the presence of a strong acid. The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-Methyl-2-butanol (B152257) (tert-amyl alcohol)

  • Acetonitrile

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide (B78521) (pellets and aqueous solution)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware for reflux, distillation, and extraction.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-2-butanol and an excess of acetonitrile. Cool the mixture in an ice bath.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid to the cooled mixture with continuous stirring. The addition should be dropwise to control the exothermic reaction.

  • Reaction: After the addition of acid, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

  • Hydrolysis: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Basify the aqueous solution by the slow addition of concentrated sodium hydroxide solution until the pH is strongly alkaline. This will hydrolyze the intermediate N-tert-amylacetamide.

  • Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

  • Drying and Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation.

G Synthesis of this compound via the Ritter Reaction cluster_0 Reaction cluster_1 Workup and Purification 2-Methyl-2-butanol 2-Methyl-2-butanol Reaction_Mixture Reaction Mixture (Reflux) 2-Methyl-2-butanol->Reaction_Mixture Acetonitrile Acetonitrile Acetonitrile->Reaction_Mixture H2SO4 H2SO4 H2SO4->Reaction_Mixture Hydrolysis Hydrolysis (NaOH) Reaction_Mixture->Hydrolysis Cooling Extraction Extraction (Diethyl Ether) Hydrolysis->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Fractional Distillation Drying->Purification This compound This compound Purification->this compound

A flowchart illustrating the synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its sterically hindered primary amine allows for selective reactions and the introduction of a tert-amyl group can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

One notable application is its use as a substitute for the tert-butylamino substituent in the development of novel compounds.[3] For instance, it has been incorporated into cyanobenzylamine derivatives, which are scaffolds of interest in medicinal chemistry.

Furthermore, this compound has been utilized in the synthesis of platinum(II) complexes. These complexes, featuring a glycine-derivative ligand incorporating the tert-amyl moiety, have been investigated for their cytotoxic activity against human cancer cell lines, such as MCF-7 (breast cancer). This highlights the potential of this compound in the development of novel anticancer agents.

While direct incorporation into blockbuster drugs is not widely documented, its role as a versatile intermediate allows for the exploration of new chemical space in drug discovery programs. The tert-amyl group can provide a balance of lipophilicity and steric bulk that can be advantageous for receptor binding and metabolic stability.

G Role of this compound in Drug Development This compound This compound Intermediate_Synthesis Intermediate in Organic Synthesis This compound->Intermediate_Synthesis Cyanobenzylamine_Derivatives Cyanobenzylamine Derivatives Intermediate_Synthesis->Cyanobenzylamine_Derivatives Scaffold Modification Platinum_Complexes Platinum(II) Complexes Intermediate_Synthesis->Platinum_Complexes Ligand Synthesis Drug_Discovery Drug Discovery (Lead Optimization) Cyanobenzylamine_Derivatives->Drug_Discovery Anticancer_Research Anticancer Research Platinum_Complexes->Anticancer_Research

Logical relationship of this compound in drug development.

Conclusion

This compound is a valuable and versatile primary amine with well-defined chemical and physical properties. Its synthesis is readily achievable through established methods like the Ritter reaction. The unique steric and electronic properties conferred by the tert-amyl group make it a useful building block for medicinal chemists and drug development professionals exploring novel therapeutic agents. The data and protocols presented in this guide provide a solid foundation for the effective utilization of this compound in a research and development setting.

References

A Comprehensive Technical Guide to the Physical Properties of tert-Amylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of tert-Amylamine (systematic name: 2-methyl-2-butanamine). The information is curated for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document summarizes key quantitative data in structured tables and outlines the standard experimental protocols for their determination.

Core Physical and Chemical Properties

This compound is a primary aliphatic amine that presents as a colorless to pale yellow liquid at room temperature.[1][2] It is characterized by a distinct amine-like, fishy odor.[3][4] Its hygroscopic nature necessitates storage under inert gas to prevent moisture absorption.[1][2]

Quantitative Physical Properties

The following tables summarize the key physical properties of this compound, compiled from various reliable sources.

Property Value Conditions Citations
Molecular FormulaC₅H₁₃N[1][5][6]
Molecular Weight87.16 g/mol [6]
Boiling Point77 °Cat 1 atm[5][6][7]
Melting Point-105 °C[7][8]
Density0.746 g/mLat 25 °C[5][6][7]
Specific Gravity0.74at 20/20 °C[2][9]
Refractive Index1.3996 - 1.40at 20 °C (n20/D)[1][5][7]
Flash Point-1 °C (30.2 °F)Closed Cup[2][5][10]
pKa10.85at 19 °C[7][8]
Solubility Profile
Solvent Solubility Citations
WaterSoluble[2][7][8]
AcetoneSoluble[2][9]
EtherSoluble[2][9]
EthanolSoluble[2][9]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of liquid amines like this compound. These protocols are based on established standards from organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD).

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a characteristic constant at a given pressure.

Methodology (Micro-Boiling Point Method):

A common and efficient method for determining the boiling point of a small liquid sample utilizes a Thiele tube or a similar heating apparatus.[11][12][13]

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. The assembly is then immersed in a heating bath (e.g., mineral oil in a Thiele tube).[11][13]

  • Heating: The heating bath is gently and uniformly heated. As the temperature rises, the air trapped in the capillary tube will expand and be expelled, seen as a slow stream of bubbles.

  • Observation: As the liquid's boiling point is approached and surpassed, a rapid and continuous stream of vapor bubbles will emerge from the capillary tube.

  • Measurement: The heat source is then removed. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.[11][13] This is the point where the vapor pressure of the sample equals the atmospheric pressure.

  • Pressure Correction: The observed boiling point should be corrected to standard pressure (1 atm or 101.3 kPa) if the determination is carried out at a different atmospheric pressure.

Density and Specific Gravity Determination

Density is the mass per unit volume of a substance, while specific gravity is the ratio of the density of the substance to the density of a reference substance (usually water) at a specified temperature.

Methodology (ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter):

This method is widely used for its accuracy and the small sample volume required.[14]

  • Apparatus: A digital density meter, which operates based on the oscillating U-tube principle, is used. The instrument must be calibrated with at least two reference standards (e.g., dry air and pure water) before use.

  • Sample Introduction: A small, bubble-free aliquot of this compound is introduced into the oscillating U-tube of the density meter.[15] This can be done manually with a syringe or using an autosampler.

  • Temperature Control: The temperature of the measuring cell is precisely controlled to the desired temperature (e.g., 20 °C or 25 °C).

  • Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the sample. The instrument's software then converts this reading into a density value.

  • Reporting: The density is typically reported in g/cm³ or kg/m ³ at the specified temperature. For specific gravity, the density of the sample is divided by the density of water at the reference temperature.

Refractive Index Determination

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a fundamental physical property that is dependent on the temperature and the wavelength of light.

Methodology (ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids):

This method is suitable for transparent and light-colored liquids like this compound.[16][17]

  • Apparatus: An Abbe refractometer is commonly used. The instrument should be calibrated using a standard of known refractive index.

  • Sample Application: A few drops of this compound are placed on the surface of the measuring prism of the refractometer.[18]

  • Temperature Control: The prisms are temperature-controlled, typically to 20 °C, using a circulating water bath.

  • Measurement: The operator looks through the eyepiece and adjusts the instrument until the boundary line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the instrument's scale. The measurement is typically made using the sodium D-line (589.3 nm).

  • Reporting: The refractive index is reported as nD followed by the temperature, for example, n20/D.

Flash Point Determination

The flash point is the lowest temperature at which a volatile liquid can vaporize to form an ignitable mixture in air. It is a critical safety parameter.

Methodology (Closed-Cup Method, e.g., ASTM D93 - Pensky-Martens Closed Cup Tester):

The closed-cup method is preferred for volatile liquids as it confines the vapors, generally resulting in a lower and more conservative flash point value compared to an open-cup method.[19][20][21]

  • Apparatus: A closed-cup flash point tester, which consists of a temperature-controlled cup with a lid that has openings for an ignition source and a stirrer.

  • Sample Preparation: The sample cup is filled with this compound to a specified level.

  • Heating: The sample is heated at a slow, constant rate while being stirred.

  • Ignition Test: At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame or an electric spark) is introduced into the vapor space above the liquid through an opening in the lid.

  • Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.[22]

pKa Determination

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. For an amine, it is more precisely the pKa of its conjugate acid (R-NH₃⁺), and it indicates the amine's basicity.

Methodology (Potentiometric Titration):

Potentiometric titration is a highly accurate method for determining the pKa of amines.[23][24]

  • Sample Preparation: A known concentration of this compound is dissolved in deionized water.

  • Titration Setup: A calibrated pH electrode is immersed in the amine solution, which is continuously stirred. A standardized solution of a strong acid (e.g., HCl) is used as the titrant and is added in small, precise increments using a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[23]

Visualization of Experimental Workflow

While complex signaling pathways are not relevant to the physical properties of this compound, a simplified logical workflow for the determination of these properties can be visualized. The following diagram illustrates a general sequence for characterizing a liquid chemical.

G General Workflow for Physical Property Determination of a Liquid Chemical cluster_0 Initial Assessment cluster_1 Property Measurement cluster_2 Data Analysis & Reporting Sample Obtain Liquid Sample (e.g., this compound) Purity Assess Purity (e.g., GC, NMR) Sample->Purity Density Density (ASTM D4052) Purity->Density RefractiveIndex Refractive Index (ASTM D1218) Purity->RefractiveIndex BoilingPoint Boiling Point (Micro-Method) Purity->BoilingPoint FlashPoint Flash Point (ASTM D93) Purity->FlashPoint Solubility Solubility Tests Purity->Solubility pKa pKa (Potentiometric Titration) Purity->pKa Analysis Analyze Data & Apply Corrections Density->Analysis RefractiveIndex->Analysis BoilingPoint->Analysis FlashPoint->Analysis Solubility->Analysis pKa->Analysis Report Compile Technical Data Sheet Analysis->Report

Caption: A simplified workflow for physical property determination.

This guide provides a foundational understanding of the physical properties of this compound, supported by standardized experimental methodologies. This information is intended to aid in the safe and effective use of this compound in research and development.

References

An In-depth Technical Guide to tert-Amylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Amylamine, also known as 2-methyl-2-butanamine or 1,1-dimethylpropylamine, is a primary aliphatic amine with significant applications in organic synthesis and as a building block in the development of new chemical entities.[1][2] Its unique structural features, characterized by a sterically hindered tertiary carbon atom adjacent to the amino group, impart specific chemical properties that are leveraged in various chemical transformations. This guide provides a comprehensive overview of the structure, properties, synthesis, and spectral characterization of this compound.

Chemical Structure and Identification

This compound is a five-carbon amine with the chemical formula C5H13N.[3][4] The structure features a tertiary amyl group attached to a primary amine.

Molecular Structure Diagram:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Formula C5H13N[3][4][5]
Molecular Weight 87.16 g/mol [3][4][6]
CAS Number 594-39-8[3][4][6]
Appearance Colorless to almost colorless clear liquid[1][2]
Boiling Point 77 °C[5][6][7]
Density 0.746 g/mL at 25 °C[5][6][7]
Refractive Index (n20/D) 1.3996[6][7]
Flash Point -1 °C (closed cup)[7][8]
Solubility Miscible with water, ethanol, and ether.
SMILES CCC(C)(C)N[6][7]
InChI Key GELMWIVBBPAMIO-UHFFFAOYSA-N[6][7][9]

Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.8triplet3H-CH₂CH₃
~1.0singlet6H-C(CH₃ )₂
~1.2quartet2H-CH₂ CH₃
~1.3singlet2H-NH₂

Note: Exact chemical shifts can vary depending on the solvent used.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the carbon skeleton.

Chemical Shift (ppm)Assignment
~9.0-CH₂C H₃
~27.0-C(C H₃)₂
~35.0-C H₂CH₃
~55.0-C (CH₃)₂

Note: Exact chemical shifts can vary depending on the solvent used.

Infrared (IR) Spectroscopy

The infrared spectrum reveals the presence of specific functional groups. As a primary amine, this compound exhibits characteristic N-H stretching and bending vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, two bandsN-H stretch (symmetric and asymmetric)
~2960StrongC-H stretch (aliphatic)
1590-1650MediumN-H bend (scissoring)
1000-1250MediumC-N stretch

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The Ritter reaction is a prominent method for the preparation of tertiary alkyl amines. An alternative route involves the formation and subsequent hydrolysis of tert-amylurea.

Ritter Reaction

The Ritter reaction involves the reaction of an alkene or a tertiary alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, which can then be hydrolyzed to the corresponding amine.[1][6][10]

Reaction Workflow Diagram:

G cluster_0 Step 1: Formation of N-tert-Amylacetamide cluster_1 Step 2: Hydrolysis 2-Methyl-2-butene 2-Methyl-2-butene Reaction Mixture Reaction Mixture 2-Methyl-2-butene->Reaction Mixture Acetonitrile Acetonitrile Acetonitrile->Reaction Mixture Strong Acid (e.g., H2SO4) Strong Acid (e.g., H2SO4) Strong Acid (e.g., H2SO4)->Reaction Mixture N-tert-Amylacetamide N-tert-Amylacetamide Hydrolysis Mixture Hydrolysis Mixture N-tert-Amylacetamide->Hydrolysis Mixture Reaction Mixture->N-tert-Amylacetamide Aqueous Base (e.g., NaOH) Aqueous Base (e.g., NaOH) Aqueous Base (e.g., NaOH)->Hydrolysis Mixture This compound This compound Hydrolysis Mixture->this compound

Caption: General workflow for the synthesis of this compound via the Ritter Reaction.

Experimental Protocol (General Procedure):

  • Carbocation Formation: 2-Methyl-2-butene (or tert-amyl alcohol) is slowly added to a cold, stirred solution of a strong acid, such as concentrated sulfuric acid. This step generates the stable tert-amyl carbocation.

  • Nitrile Addition: Acetonitrile is then added to the reaction mixture. The nitrogen atom of the nitrile acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate.

  • Hydrolysis to Amide: The reaction mixture is carefully quenched with water, leading to the hydrolysis of the nitrilium ion to form N-tert-amylacetamide.

  • Amide Hydrolysis: The N-tert-amylacetamide is isolated and then hydrolyzed under basic conditions (e.g., by refluxing with aqueous sodium hydroxide) to yield this compound and sodium acetate.

  • Purification: The resulting this compound is purified by distillation.

Synthesis via tert-Amylurea

An alternative synthesis route involves the preparation of tert-amylurea, followed by its hydrolysis.

Reaction Workflow Diagram:

G cluster_0 Step 1: Formation of tert-Amylurea cluster_1 Step 2: Hydrolysis tert-Amyl Alcohol tert-Amyl Alcohol Reaction Mixture Reaction Mixture tert-Amyl Alcohol->Reaction Mixture Urea (B33335) Urea Urea->Reaction Mixture Strong Acid (e.g., H2SO4) Strong Acid (e.g., H2SO4) Strong Acid (e.g., H2SO4)->Reaction Mixture tert-Amylurea tert-Amylurea Hydrolysis Mixture Hydrolysis Mixture tert-Amylurea->Hydrolysis Mixture Reaction Mixture->tert-Amylurea Aqueous Base (e.g., NaOH) Aqueous Base (e.g., NaOH) Aqueous Base (e.g., NaOH)->Hydrolysis Mixture This compound This compound Hydrolysis Mixture->this compound

Caption: General workflow for the synthesis of this compound via tert-Amylurea.

Experimental Protocol (General Procedure):

  • tert-Amylurea Formation: tert-Amyl alcohol is reacted with urea in the presence of a strong acid catalyst.

  • Hydrolysis: The resulting tert-amylurea is then hydrolyzed, typically under basic conditions, to afford this compound.

  • Purification: The product is purified by distillation. A similar series of reactions has been noted to produce this compound with a boiling point of 77–78°C in 87% yield.[9]

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals.[11] Its sterically hindered nature can be exploited to introduce specific structural motifs and to influence the pharmacokinetic and pharmacodynamic properties of a target molecule. For instance, it has been used as a substitute for the t-butylamino substituent in cyanobenzylamine derivatives.[4] While this compound itself is not known to directly modulate specific signaling pathways, its incorporation into drug candidates can be critical for their biological activity.

Safety and Handling

This compound is a highly flammable liquid and vapor.[1][2] It is also corrosive and can cause severe skin burns and eye damage.[1] It is harmful if swallowed or inhaled.[12] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[7][8] It should be stored in a cool, well-ventilated area away from sources of ignition.[12]

Conclusion

This compound is a fundamentally important primary amine with a distinct structural profile. Its well-defined physical, chemical, and spectroscopic properties, coupled with established synthetic routes, make it a readily accessible and versatile building block for chemical research and drug discovery. A thorough understanding of its characteristics and handling requirements is essential for its safe and effective use in the laboratory.

References

A Technical Guide to the Boiling Point of tert-Amylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point of tert-amylamine, a crucial physicochemical property for its application in research and pharmaceutical development. This document presents quantitative data in structured tables, details experimental protocols for boiling point determination, and explores the underlying principles governing this characteristic.

Physicochemical Properties of this compound

This compound, also known by its IUPAC name 2-methyl-2-butanamine, is a primary aliphatic amine with significant utility as a solvent and an intermediate in organic synthesis. Its physical properties are essential for handling, reaction control, and purification processes.

PropertyValueReference
IUPAC Name 2-methyl-2-butanamineN/A
Synonyms 1,1-Dimethylpropylamine, tert-Pentylamine[1]
CAS Number 594-39-8[1]
Molecular Formula C₅H₁₃N
Molecular Weight 87.16 g/mol
Boiling Point (at 760 mmHg) 77 °C [2]
Density 0.746 g/mL at 25 °C[2]
Flash Point -1 °C[2]
Refractive Index 1.3996 (at 20 °C)[2]

The Influence of Molecular Structure on Boiling Point: A Comparative Analysis of Pentylamine Isomers

The boiling point of an amine is primarily determined by the strength of its intermolecular forces, which include hydrogen bonding and van der Waals dispersion forces. The structure of the molecule, particularly its branching, plays a critical role in dictating the extent of these interactions.

Primary amines, such as this compound and its isomers, can engage in hydrogen bonding through their -NH₂ group. However, the degree of steric hindrance around this group and the overall molecular shape affect the efficiency of these bonds and the strength of London dispersion forces.

Below is a comparison of the boiling points of various primary pentylamine isomers:

IsomerStructureBoiling Point (°C)
n-PentylamineCH₃(CH₂)₄NH₂104-105
Isopentylamine(CH₃)₂CH(CH₂)₂NH₂95-97[1][2][3]
Neopentylamine(CH₃)₃CCH₂NH₂80-83[4][5][6]
sec-PentylamineCH₃CH₂CH₂CH(NH₂)CH₃92.7
This compound CH₃CH₂C(CH₃)₂NH₂ 77 [2]

Analysis:

  • n-Pentylamine , with its linear structure, has the largest surface area among the isomers, leading to the strongest van der Waals forces and the most effective hydrogen bonding, resulting in the highest boiling point.

  • As branching increases, the molecule becomes more compact and spherical. This reduces the surface area available for intermolecular contact, weakening the van der Waals forces.

  • Isopentylamine and sec-Pentylamine show intermediate boiling points, reflecting a moderate degree of branching.

  • Neopentylamine has a highly branched structure, but the amino group is at the end of a short chain, allowing for somewhat effective hydrogen bonding.

  • This compound , being a tertiary-structured primary amine, exhibits the most significant steric hindrance around the amino group. This severely impedes intermolecular hydrogen bonding. Furthermore, its highly compact, quasi-spherical shape minimizes surface area, leading to the weakest van der Waals forces and, consequently, the lowest boiling point among the primary pentylamine isomers.

The following diagram illustrates the relationship between the molecular structure of pentylamine isomers and their boiling points.

G Influence of Molecular Structure on Boiling Point of Pentylamine Isomers cluster_0 Molecular Structure cluster_1 Intermolecular Forces cluster_2 Boiling Point A n-Pentylamine (Linear) E Strongest (Maximized H-Bonding & van der Waals) A->E B Isopentylamine (Branched) F Intermediate B->F C Neopentylamine (Highly Branched) G Weaker C->G D This compound (Highly Branched, Sterically Hindered) H Weakest (Hindered H-Bonding & Minimal van der Waals) D->H I Highest (104-105 °C) E->I J High (95-97 °C) F->J K Lower (80-83 °C) G->K L Lowest (77 °C) H->L

Caption: Molecular structure's effect on pentylamine boiling points.

Experimental Determination of Boiling Point

The boiling point of a volatile liquid like this compound can be accurately determined using several standard laboratory techniques. The choice of method often depends on the quantity of the substance available.

Thiele Tube Method (Micro Method)

This method is suitable for small sample volumes.

Protocol:

  • Preparation: A small amount of this compound (a few drops) is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently heated. The design of the tube allows for even heat distribution through convection currents.

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled, and eventually, a steady stream of bubbles will emerge from the open end of the capillary tube as the this compound boils.

  • Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the vapor pressure of the this compound equals the atmospheric pressure, which is indicated by the point when the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

  • Record Pressure: The atmospheric pressure in the laboratory should be recorded at the time of the experiment, as the boiling point is pressure-dependent.

Distillation Method (Macro Method)

For larger quantities, a simple distillation provides an accurate boiling point measurement.

Protocol:

  • Apparatus Setup: A distillation flask is charged with a sample of this compound (at least 5-10 mL) and a few boiling chips or a magnetic stir bar to ensure smooth boiling. The flask is connected to a condenser, and a thermometer is positioned so that the top of the bulb is level with the side arm leading to the condenser.

  • Heating: The distillation flask is heated gently.

  • Equilibrium: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize when the vapor is in thermal equilibrium with the condensing liquid on the thermometer bulb.

  • Boiling Point Reading: The stable temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point. This temperature represents the point at which the vapor pressure of the this compound is equal to the external pressure.

  • Record Pressure: As with the Thiele tube method, the ambient atmospheric pressure must be recorded.

The following diagram outlines a general workflow for the experimental determination of a boiling point.

G start Start: Obtain this compound Sample prep Prepare Sample and Apparatus (e.g., Thiele Tube or Distillation Setup) start->prep heat Gently Heat the Sample prep->heat observe Observe for Boiling and Temperature Stabilization heat->observe record_temp Record the Boiling Point Temperature observe->record_temp record_pressure Record Ambient Atmospheric Pressure record_temp->record_pressure end End: Determined Boiling Point record_pressure->end

References

An In-depth Technical Guide to the Physicochemical Properties of tert-Amylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of tert-amylamine (systematic name: 2-methylbutan-2-amine). The information is curated for professionals in research and development, with a focus on delivering precise data and methodologies to support laboratory and developmental work.

Physicochemical Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various reputable chemical data sources.

PropertyValueNotes and Citations
Density 0.746 g/mLat 25 °C[1][2][3][4][5][6][7][8]
0.74 g/cm³at 20 °C[9][10][11]
Boiling Point 77 °Cat 760 mmHg[1][2][4][5][9][10][11]
Melting Point -105 °C[2][3]
Flash Point -1 °C (30.2 °F)Closed Cup[1][5][8][9][10][11]
Refractive Index 1.3996at 20 °C[1][2][3][4][5][12]
Molecular Weight 87.16 g/mol [1][3]
pKa 10.85at 19 °C[2][3]
Water Solubility Soluble[2][3][9][10][11]
Vapor Density 3.01 (vs air)[7]

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of volatile liquids such as this compound. These protocols are based on internationally recognized standards to ensure accuracy and reproducibility.

Density Determination (Pycnometer Method - based on OECD 109 & ASTM D891)

The density of a liquid can be accurately determined using a pycnometer. This method involves measuring the mass of a known volume of the liquid.[6][13][14]

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to ±0.1 mg)

  • Constant temperature bath

  • Thermometer

Procedure:

  • Cleaning and Calibration: The pycnometer is thoroughly cleaned with a suitable solvent and dried. It is then weighed empty on the analytical balance (m_empty).

  • Water Calibration: The pycnometer is filled with distilled water of a known temperature and density. It is then placed in a constant temperature bath to reach thermal equilibrium (e.g., 25°C). The water level is adjusted to the mark on the capillary. The pycnometer is removed from the bath, carefully dried on the outside, and weighed (m_water). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.

  • Sample Measurement: The calibrated pycnometer is emptied, dried, and then filled with this compound.

  • The filled pycnometer is brought to the same constant temperature as the water calibration.

  • The level of this compound is adjusted to the mark, and the outside is dried.

  • The pycnometer filled with the sample is weighed (m_sample).

  • Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = (m_sample - m_empty) / V

Boiling Point Determination (Ebulliometer Method - based on OECD 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][8][15]

Apparatus:

  • Ebulliometer or a simple distillation apparatus[16][17][18]

  • Heating mantle or oil bath

  • Calibrated thermometer

  • Boiling chips

Procedure:

  • A sample of this compound (e.g., 20-50 mL) is placed in the boiling flask of the distillation apparatus, along with a few boiling chips to ensure smooth boiling.

  • The apparatus is assembled with the thermometer bulb positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head.

  • The sample is heated gently.

  • As the liquid boils and its vapor rises, the temperature on the thermometer will increase.

  • The boiling point is the temperature that remains constant while the liquid is distilling and condensing in the condenser.[17][19] This temperature should be recorded, along with the atmospheric pressure.

Flash Point Determination (Closed-Cup Method - based on ASTM D93)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[2][20][21] For a volatile substance like this compound, a closed-cup method is appropriate.[2]

Apparatus:

  • Pensky-Martens closed-cup tester[20][21]

  • Heating source

  • Ignition source (e.g., a small flame)

Procedure:

  • The sample cup of the Pensky-Martens apparatus is filled with this compound to the specified level.

  • The lid is closed, and the sample is heated at a slow, constant rate while being stirred.[20]

  • At regular temperature intervals, the stirring is stopped, and the ignition source is applied by dipping it into the vapor space above the liquid.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapor of the sample to ignite with a distinct flash inside the cup.

  • The observed flash point is then corrected for barometric pressure.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the density of this compound using the pycnometer method.

Density_Determination_Workflow Workflow for Density Determination of this compound cluster_prep Preparation cluster_calib Calibration with Water cluster_sample Sample Measurement cluster_calc Calculation A Clean and dry pycnometer B Weigh empty pycnometer (m_empty) A->B Record mass C Fill with distilled water B->C D Equilibrate to 25°C in water bath C->D G Fill pycnometer with this compound C->G After emptying and drying E Weigh pycnometer with water (m_water) D->E Record mass F Calculate pycnometer volume (V) E->F Using known density of water J Calculate Density: ρ = (m_sample - m_empty) / V F->J H Equilibrate to 25°C in water bath G->H I Weigh pycnometer with sample (m_sample) H->I Record mass I->J

Caption: Workflow for Density Determination using a Pycnometer.

References

An In-depth Technical Guide to the Aqueous Solubility of tert-Amylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of tert-amylamine (2-methyl-2-butanamine), a primary aliphatic amine with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its solubility in water is critical for its application in various chemical processes, including reaction chemistry, extraction, and formulation development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₁₃N[1][2]
Molecular Weight 87.16 g/mol [1][2]
Appearance Colorless to pale yellow liquid[3]
Density 0.746 g/mL at 25 °C[1][2]
Boiling Point 77 °C[1][2]
pKa 10.85 at 19 °C[2]
Flash Point -1 °C[1]

Aqueous Solubility of this compound

While qualitatively described as soluble in water across multiple sources, precise quantitative data on the solubility of this compound is not extensively documented in readily available literature.[3] Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[4] However, as the carbon chain length increases, the hydrophobic character of the alkyl group leads to a decrease in water solubility.[4] For C5 amines like this compound, this balance between the hydrophilic amino group and the hydrophobic amyl group results in significant but not unlimited solubility. One source indicates a solubility of approximately 30 g/L at 25 °C, although this figure should be considered an estimate pending more rigorous experimental verification.

The solubility of amines in water is also influenced by temperature. For many amines, solubility increases with temperature.[5]

Factors Influencing Aqueous Solubility

The solubility of this compound in aqueous solutions is a multifactorial property governed by several key parameters. The interplay of these factors determines the extent to which this compound will dissolve in water under specific conditions.

Factors affecting this compound's water solubility.

Experimental Protocol for Determining Water Solubility

A standardized method for determining the water solubility of a chemical substance is outlined in the OECD Guideline 105. This guideline describes two primary methods: the column elution method for substances with low solubility and the flask method for substances with higher solubility. Given that this compound is a liquid and is considered soluble, the flask method is the more appropriate procedure.

Principle of the Flask Method

The flask method involves dissolving the test substance in water at a temperature slightly above the test temperature, followed by cooling to the test temperature. The system is allowed to equilibrate, after which the concentration of the substance in the aqueous solution is determined.

Apparatus and Reagents
  • Glass flasks with stoppers

  • Constant temperature shaker or magnetic stirrer

  • Centrifuge (if necessary to separate undissolved substance)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-purity water

  • This compound (purity > 98%)

  • Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC))

Experimental Workflow

The following diagram illustrates a generalized workflow for determining the water solubility of this compound using the flask method.

start Start prep Prepare Supersaturated Solution start->prep equilibrate Equilibrate at Test Temperature prep->equilibrate Stirring/Shaking separate Separate Aqueous Phase (Centrifugation/Filtration) equilibrate->separate quantify Quantify this compound Concentration separate->quantify end End quantify->end

Generalized workflow for solubility determination.
Detailed Procedure

  • Preparation of the Saturated Solution: Add an excess amount of this compound to a glass flask containing a known volume of high-purity water. The flask should be sealed to prevent evaporation.

  • Equilibration: The flask is agitated in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 20 °C). The equilibration time will depend on the substance and the agitation speed, and a preliminary test should be conducted to determine the time required to reach a steady-state concentration.

  • Phase Separation: Once equilibrium is reached, the mixture is allowed to stand at the test temperature to allow for the separation of the aqueous phase from any undissolved this compound. If necessary, centrifugation can be used to achieve a clear separation.

  • Sampling and Analysis: A sample of the clear aqueous phase is carefully withdrawn. The concentration of this compound in this sample is then determined using a suitable analytical method.

Analytical Quantification

The accurate quantification of this compound in the aqueous sample is a critical step. Several analytical techniques can be employed:

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a common and effective method for analyzing volatile amines. The aqueous sample can be directly injected, or a headspace analysis can be performed.[6][7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly with a suitable derivatizing agent to enhance detection, especially if a UV detector is used.[9][10][11] Mass spectrometry (MS) detection would provide higher selectivity and sensitivity.

  • Titration: As this compound is a base, its concentration in water can be determined by titration with a standardized acid solution. Potentiometric titration is a suitable method for this purpose.[12][13][14][15]

The choice of analytical method will depend on the available instrumentation, the required sensitivity, and the potential for interferences in the sample matrix. Calibration standards should be prepared to accurately determine the concentration of this compound in the test samples.

References

Navigating the Solubility Landscape of tert-Amylamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of tert-amylamine (also known as 1,1-dimethylpropylamine or 2-methyl-2-butanamine) in various organic solvents. This document is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and chemical industries, where understanding solubility is critical for process design, formulation development, and chemical synthesis. While specific quantitative solubility data is not widely available in published literature, this guide summarizes the known qualitative solubility and provides a detailed experimental protocol for its precise determination.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a liquid solute like this compound, miscibility, the ability of two liquids to mix in all proportions, is often the practical measure of solubility. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This compound, with its primary amine group, exhibits polarity and the capacity for hydrogen bonding, influencing its interaction with various organic solvents.[1]

Qualitative Solubility of this compound

Based on available data, this compound is generally considered to be soluble or miscible in a range of common organic solvents. This broad solubility is attributed to its molecular structure, which includes both a polar amine group and a nonpolar alkyl group.

Organic SolventChemical ClassQualitative SolubilityReference
AcetoneKetoneSoluble
EthanolAlcoholSoluble
Diethyl EtherEtherSoluble

Note: "Soluble" in this context generally implies that the substances are miscible at common laboratory temperatures and pressures. However, for precise applications, experimental determination of quantitative solubility is recommended.

Experimental Protocol for Determining this compound Solubility

To address the lack of specific quantitative data, a detailed experimental protocol is provided below. This method, based on the isothermal shake-flask method, is a reliable technique for determining the solubility of a liquid in a liquid solvent.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Apparatus:

  • This compound (purity ≥ 98%)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker bath or incubator capable of maintaining a constant temperature (± 0.1 °C)

  • Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE septa)

  • Calibrated microliter syringes or pipettes

  • Gas chromatograph (GC) with a suitable column (e.g., a polar capillary column) and a flame ionization detector (FID), or High-Performance Liquid Chromatograph (HPLC) with an appropriate column and detector.

  • Volumetric flasks and pipettes for standard solution preparation

  • Centrifuge (optional)

Procedure:

  • Preparation of Saturated Solutions: a. Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed glass vial. The excess is crucial to ensure that a saturated solution is formed. b. Prepare several such vials to ensure reproducibility. c. Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). d. Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic vigorous shaking.

  • Equilibration and Phase Separation: a. After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow for complete phase separation. If an emulsion forms, centrifugation can be employed to facilitate separation. b. Visually inspect the samples to ensure two distinct liquid layers are present, or that a saturated solution with an excess of the solute is evident.

  • Sampling: a. Carefully withdraw a known volume of the supernatant (the solvent layer saturated with this compound) using a pre-calibrated syringe or pipette. It is critical to avoid disturbing the undissolved this compound layer. b. Immediately transfer the aliquot to a volumetric flask of appropriate size and dilute with the pure solvent to a known volume. This diluted sample will be used for analysis.

  • Preparation of Standard Solutions: a. Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations. These standards should bracket the expected concentration of the saturated solution. b. Use the analytical balance and volumetric flasks to ensure high accuracy in the preparation of these standards.

  • Quantitative Analysis: a. Analyze both the diluted sample from the saturated solution and the standard solutions using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). b. For GC analysis, inject a known volume of each standard and the sample onto the column. The area under the peak corresponding to this compound is proportional to its concentration. c. Construct a calibration curve by plotting the peak area of the standards against their known concentrations. d. From the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor. b. Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Solubility_Workflow prep Preparation of Saturated Solution equil Equilibration in Thermostatic Bath prep->equil Incubate phase_sep Phase Separation (Settling/Centrifugation) equil->phase_sep Allow to settle sampling Sampling of Supernatant phase_sep->sampling Withdraw aliquot analysis Quantitative Analysis (e.g., GC/HPLC) sampling->analysis standards Preparation of Standard Solutions standards->analysis calibration Calibration Curve Construction analysis->calibration Analyze standards calculation Solubility Calculation calibration->calculation Determine concentration result Final Solubility Data calculation->result

Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in a wide array of organic solvents is not readily found in public literature, its general miscibility with common polar aprotic and protic solvents is established. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. Understanding the solubility of this compound is a critical step in harnessing its full potential in various chemical and pharmaceutical applications, ensuring efficient process development and the creation of stable and effective formulations.

References

An In-depth Technical Guide to the pKa of tert-Amylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the pKa value of tert-amylamine, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental principles of amine basicity, presents quantitative data, details experimental methodologies for pKa determination, and discusses the structural factors influencing this critical physicochemical property.

Understanding Amine Basicity and pKa

The basicity of an amine is a measure of its ability to accept a proton (H⁺). This property is fundamentally linked to the lone pair of electrons on the nitrogen atom. For amines, basicity is most effectively and conventionally quantified by the acid dissociation constant (Ka) of its corresponding conjugate acid, expressed in logarithmic scale as the pKa.[1]

The conjugate acid is the species formed when the amine accepts a proton. The equilibrium for this process is shown below, where R₃N represents the amine:

R₃N + H₃O⁺ ⇌ R₃NH⁺ + H₂O

The pKa is the negative logarithm of the acid dissociation constant (Ka) of the conjugate acid (R₃NH⁺). A higher pKa value for the conjugate acid indicates that it is a weaker acid, and consequently, the parent amine is a stronger base.[1] Most simple alkyl amines have pKa values for their conjugate acids in the range of 9.5 to 11.0.[2]

Quantitative pKa Data for this compound and Related Compounds

The pKa of the conjugate acid of this compound (tert-amylammonium ion) has been determined to be 10.85 at 19°C . To contextualize this value, the table below compares it with the pKa values of other structurally related aliphatic amines.

Amine NameStructurepKa of Conjugate Acid (BH⁺)
This compound C₂H₅C(CH₃)₂NH₂10.85
tert-Butylamine(CH₃)₃CNH₂10.68[1][3]
n-ButylamineCH₃(CH₂)₃NH₂10.77[3]
Diethylamine(CH₃CH₂)₂NH10.98[3]
AmmoniaNH₃9.3[4]

Note: pKa values can vary slightly depending on experimental conditions such as temperature and ionic strength.

The data indicates that this compound is a relatively strong base among simple aliphatic amines, slightly more basic than its lower homolog tert-butylamine. Its basicity is influenced by the electronic and steric effects of its alkyl substituents. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and enhances its ability to accept a proton, thereby increasing the amine's basicity.[5]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining the pKa of ionizable compounds like amines.[6] The procedure involves titrating a solution of the amine with a strong acid while monitoring the pH of the solution.

3.1. Apparatus and Reagents

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Temperature probe or water bath for temperature control

  • Class A burette (e.g., 25 mL or 50 mL)

  • Standardized strong acid titrant (e.g., 0.1 M Hydrochloric Acid, HCl)

  • Solution of this compound of known concentration (e.g., 0.01 M to 0.1 M) in deionized water

  • Inert salt solution to maintain constant ionic strength (e.g., 0.15 M Potassium Chloride, KCl)[7][8]

  • Standard pH buffers (e.g., pH 4, 7, and 10) for calibration

3.2. Detailed Methodology

  • pH Meter Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa value.[7][8]

  • Sample Preparation: Accurately prepare a solution of this compound at a known concentration in a beaker or titration vessel. Add the inert salt solution to maintain a constant ionic strength throughout the titration.[7][8]

  • Titration Setup: Place the vessel on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and temperature probe into the solution. Ensure the electrode tip is fully submerged but does not interfere with the stir bar. Position the burette to deliver the titrant into the solution.

  • Titration Procedure:

    • Record the initial pH of the amine solution.

    • Begin adding the standardized HCl titrant in small, precise increments.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[8]

    • Continue the titration well past the equivalence point, which is characterized by a rapid change in pH.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found using the first or second derivative of the titration data.

    • The volume of titrant at the half-equivalence point (half the volume of titrant needed to reach the equivalence point) is then located on the x-axis.

    • The pKa of the conjugate acid is equal to the pH of the solution at this half-equivalence point, according to the Henderson-Hasselbalch equation.

    • For robust results, the procedure should be repeated multiple times (e.g., three to five titrations) and the average pKa value calculated.[7]

Visualizations

The following diagram illustrates the relationship between the amine, its conjugate acid, and the factors influencing its measured pKa value.

pKa_Factors Amine This compound (Base) Equilibrium Protonation Equilibrium Amine->Equilibrium Accepts H+ ConjAcid tert-Amylammonium Ion (Conjugate Acid) ConjAcid->Equilibrium Donates H+ Equilibrium->ConjAcid Forms pKa pKa Value Equilibrium->pKa Governs Factors Influencing Factors: - Inductive Effects - Steric Hindrance - Solvation Factors->pKa Modulate

Caption: Factors influencing the pKa of this compound.

The diagram below outlines the sequential workflow for determining the pKa of this compound using potentiometric titration.

Titration_Workflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis arrow arrow prep_reagents Prepare Reagents (Amine, Titrant, KCl) calibrate_ph Calibrate pH Meter (pH 4, 7, 10 buffers) start_titration Add Titrant Incrementally calibrate_ph->start_titration record_data Record pH and Volume start_titration->record_data plot_curve Plot Titration Curve (pH vs. Volume) record_data->plot_curve find_ep Determine Equivalence Point plot_curve->find_ep find_hep Find Half-Equivalence Point find_ep->find_hep determine_pka pKa = pH at Half-Equivalence find_hep->determine_pka end end determine_pka->end Result: pKa Value

Caption: Workflow for pKa determination via titration.

References

In-Depth Technical Guide to the Safety Data of tert-Amylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for tert-Amylamine (CAS No. 594-39-8), a crucial reagent in various chemical syntheses. The information is compiled and presented to meet the needs of laboratory and drug development professionals, emphasizing quantitative data, detailed experimental protocols, and clear visual workflows for safety procedures.

Chemical Identification and Physical Properties

This compound, also known as 1,1-Dimethylpropylamine or tert-Pentylamine, is a primary aliphatic amine. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₅H₁₃N
Molecular Weight 87.16 g/mol
CAS Number 594-39-8
Appearance Colorless to light yellow liquid
Odor Amine-like
Boiling Point 77 °C (lit.)
Melting Point -105 °C
Flash Point -1 °C (30.2 °F) - closed cup
Density 0.746 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.3996 (lit.)
Water Solubility Soluble
Vapor Density 2.5 (Air = 1.0)

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its flammability, acute toxicity, and corrosive nature.

Hazard ClassificationCodeDescription
Flammable Liquids Category 2Highly flammable liquid and vapor.
Acute Toxicity, Oral Category 3Toxic if swallowed.
Skin Corrosion/Irritation Category 1BCauses severe skin burns and eye damage.
Serious Eye Damage/Eye Irritation Category 1Causes serious eye damage.

GHS Hazard Statements: H225, H301, H314.

Signal Word: Danger.

NFPA 704 Rating (Estimated)
  • Health (Blue): 3 - Can cause serious or permanent injury.

  • Flammability (Red): 3 - Can be ignited under almost all ambient temperature conditions.

  • Instability/Reactivity (Yellow): 0 - Normally stable, even under fire conditions.

  • Special (White): None

Toxicological Data

Precise LD50 and LC50 values for this compound are not consistently reported across publicly available safety data sheets. However, data for the analogous compound, tert-Butylamine, provides valuable insight into its potential toxicity.

Toxicity Data (for tert-Butylamine)ValueSpeciesMethod
LD50 Oral 464 mg/kgRat (male and female)OECD Test Guideline 401
LC50 Inhalation 3.8 mg/LRat (male)4 h exposure (ECHA)
Skin Corrosion CorrosiveRabbit3 minutes or less of exposure (OECD Test Guideline 404)
Serious Eye Damage Risk of serious damageRabbit(ECHA)

Experimental Protocols

Determination of Flash Point (Based on ASTM D56)

The flash point of a volatile liquid like this compound is a critical indicator of its flammability. The Tag Closed-Cup method (ASTM D56) is a standard procedure for liquids with low viscosity.

Methodology:

  • Apparatus: A Tag Closed-Cup Tester is required.

  • Sample Preparation: A 50 mL sample of this compound is placed in the test cup. If necessary, the sample is pre-cooled to at least 10°C below the expected flash point.

  • Heating: The sample is heated at a slow, constant rate. For expected flash points below 60°C, the heating rate is approximately 1°C/min.

  • Ignition Source Application: An ignition source (a small flame) is applied at specified temperature intervals as the liquid heats up.

  • Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a distinct flash inside the cup.

Assessment of Skin Corrosion (Based on OECD 431)

The skin corrosive potential of this compound is determined by its ability to cause irreversible skin damage. The in vitro Reconstructed Human Epidermis (RhE) test method (OECD 431) is a non-animal alternative for this assessment.

Methodology:

  • Test System: A three-dimensional Reconstructed Human Epidermis (RhE) model is used. This model mimics the upper layers of human skin.

  • Application of Substance: A defined amount of this compound is applied topically to the surface of the RhE tissue.

  • Exposure and Incubation: The tissue is exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour). Following exposure, the chemical is removed, and the tissue is incubated.

  • Cell Viability Measurement: Cell viability is quantitatively measured using a cell viability assay, typically the MTT assay. In this assay, viable cells convert the MTT reagent into a colored formazan (B1609692) product, which is then extracted and measured spectrophotometrically.

  • Classification: The chemical is classified as corrosive if the cell viability falls below certain thresholds at the specified time points.

Handling, Storage, and Emergency Procedures

Personal Protective Equipment (PPE) and Handling Workflow

Due to its high flammability and corrosivity, stringent safety measures are required when handling this compound.

Caption: Personal Protective Equipment and Handling Workflow for this compound.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure to this compound.

Caption: First Aid Workflow for Exposure to this compound.

Spill Response Procedure

A prompt and systematic approach is necessary to manage spills of this compound safely.

Caption: Spill Response Workflow for this compound.

Stability and Reactivity

  • Reactivity: Vapors may form explosive mixtures with air.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: Violent reactions can occur with oxidizing agents, acids, anhydrides, and nitriles. Contact with nitrites or nitric acid may form carcinogenic nitrosamines.

  • Conditions to Avoid: Heat, flames, sparks, and ignition sources.

  • Incompatible Materials: Strong oxidizing agents, acids, copper, zinc, and their alloys.

  • Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous waste. Do not allow the chemical to enter drains or waterways.

This technical guide is intended to provide detailed safety information for trained professionals. Always refer to the most current and complete Safety Data Sheet (SDS) provided by the supplier before handling this compound.

tert-Amylamine handling and storage precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Handling and Storage of tert-Amylamine

Introduction

This compound (also known as 1,1-Dimethylpropylamine or tert-Pentylamine) is a primary aliphatic amine used in various chemical syntheses.[1][2] Due to its hazardous properties, including high flammability, acute toxicity, and corrosivity, strict adherence to safety protocols is imperative for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the essential precautions for the safe handling, storage, and disposal of this compound, based on current safety data.

Physicochemical and Safety Data

A thorough understanding of the properties of this compound is fundamental to its safe management in a laboratory setting. Key quantitative data are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 594-39-8[1][2][3][4][5]
Molecular Formula C₅H₁₃N[1][3][5]
Molecular Weight 87.16 g/mol [1][3][5]
Appearance Colorless to almost colorless clear liquid[2]
Boiling Point 77 °C (at 760 mmHg)[1][3][4][6][7]
Density 0.746 g/mL at 25 °C[1][3][4][6][7]
Flash Point -1 °C (30.2 °F) - closed cup[1][3][4][6][8]
Refractive Index n20/D 1.3996[1][3][4][6][7]
Water Solubility Soluble[1][6]
pKa 10.85 at 19 °C[1][6]

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful management. The signal word for this chemical is "Danger".[3][4][8]

Table 2: GHS Hazard Classification for this compound
Hazard ClassGHS CodeDescriptionReference(s)
Flammable LiquidsH225Highly flammable liquid and vapor[2][4][8]
Acute Toxicity, OralH301Toxic if swallowed[3][4][8]
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage[2][3][4][8]
Acute Toxicity, DermalH312Harmful in contact with skin[8][9]
Acute Toxicity, InhalationH332Harmful if inhaled[8][9]

Safe Handling and Personal Protective Equipment (PPE)

Safe handling practices are critical to minimize exposure and prevent accidents. All work with this compound should be conducted in a certified chemical fume hood.[10]

Engineering Controls
  • Ventilation: Use only in well-ventilated areas, such as a chemical fume hood, to prevent the buildup of flammable or toxic vapors.[9][11][12] Ensure that eyewash stations and safety showers are located close to the workstation.[9]

  • Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other sources of ignition.[8][13] Use explosion-proof electrical, ventilating, and lighting equipment.[9]

  • Static Discharge: Take precautionary measures against static discharge.[2] Use only non-sparking tools and ensure containers are properly grounded and bonded during transfer.[2][13]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for personnel safety.[10] The selection of appropriate PPE should be guided by a thorough risk assessment.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe Required PPE cluster_action Action start Start: Handling this compound ppe_base Baseline PPE: - Nitrile Gloves (Inner) - Butyl/Neoprene Gloves (Outer) - Flame-Resistant Lab Coat - Closed-toe Shoes start->ppe_base risk_splash Potential for Splash? risk_inhalation Adequate Ventilation (Fume Hood)? risk_splash->risk_inhalation No ppe_eyes_face Add: - Chemical Splash Goggles - Face Shield risk_splash->ppe_eyes_face Yes ppe_respirator Add: - NIOSH-approved Respirator (type ABEK filter) risk_inhalation->ppe_respirator No proceed Proceed with Work risk_inhalation->proceed Yes ppe_base->risk_splash ppe_eyes_face->risk_inhalation ppe_respirator->proceed

Caption: PPE selection workflow for handling this compound.

Table 3: Personal Protective Equipment (PPE) for this compound
CategorySpecificationRationaleReference(s)
Eye/Face Protection Chemical splash goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield is required when there is a significant risk of splashes.Protects against severe eye damage from splashes of the corrosive material.[3]
Hand Protection Double gloving is recommended. Inner glove: Nitrile rubber. Outer glove: Butyl rubber or Neoprene for extended protection. Change gloves immediately upon contamination.Provides robust protection against a corrosive primary amine.[3][4][10][11]
Skin/Body Protection Flame-resistant lab coat or 100% cotton lab coat worn over personal clothing. Chemical-resistant apron and sleeves for larger quantities. Wear closed-toe shoes and long pants.Protects skin from splashes and contact with the corrosive and flammable substance.[10][11][12]
Respiratory Protection All work should be conducted in a chemical fume hood. If engineering controls are insufficient, use a NIOSH-approved respirator with a suitable filter (e.g., type ABEK EN14387).Prevents inhalation of harmful vapors.[3][10][11]

Storage and Incompatibility

Proper storage is essential to maintain chemical stability and prevent hazardous reactions.

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[2][8]

  • Keep containers tightly closed when not in use.[2][8][13]

  • Store in a designated flammables area, away from heat and sources of ignition.[1][6][9][13]

  • Store locked up.[2][8]

  • Do not store flammable liquids in unapproved, standard refrigerators or freezers.[12]

Incompatible Materials
  • Avoid contact with strong acids and oxidizing agents.[14]

  • Keep away from copper, aluminum, and their alloys.[14]

Storage_Protocol cluster_conditions Storage Conditions cluster_incompatibles Store Separately From storage_cabinet Flammable Liquid Storage Cabinet condition1 Cool & Dry storage_cabinet->condition1 condition2 Well-Ventilated storage_cabinet->condition2 condition3 Tightly Closed Container storage_cabinet->condition3 condition4 Away from Heat/Ignition storage_cabinet->condition4 incompatible1 Strong Acids storage_cabinet->incompatible1 Keep Away incompatible2 Oxidizing Agents storage_cabinet->incompatible2 Keep Away incompatible3 Copper & Aluminum storage_cabinet->incompatible3 Keep Away tert_amylamine This compound tert_amylamine->storage_cabinet

Caption: Chemical storage protocol for this compound.

Emergency Procedures

Establish clear protocols for spills, fires, and exposure incidents.

Spill Response

In the event of a spill, immediate and appropriate action is required to prevent escalation.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (incl. Respirator) evacuate->ppe ignite Remove All Ignition Sources ppe->ignite contain Contain Spill with Inert Absorbent Material (Sand, Vermiculite) ignite->contain collect Collect Absorbed Material using Non-Sparking Tools contain->collect dispose Place in Sealed, Labeled Hazardous Waste Container collect->dispose clean Clean Spill Area dispose->clean end Spill Secured clean->end

Caption: Step-by-step workflow for responding to a this compound spill.

Protocol: Emergency Spill Response and Cleanup
  • Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as outlined in Table 3, including respiratory protection.

  • Containment: Soak up the spill with an inert, non-combustible absorbent material such as sand, silica (B1680970) gel, or vermiculite.[9]

  • Collection: Using spark-proof tools, collect the absorbed material and place it into a suitable, closed, and labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste in accordance with local, regional, and national hazardous waste regulations.

Fire-Fighting Measures

In case of fire, use appropriate extinguishing media and protective equipment.

Table 4: Fire-Fighting Measures for this compound
CategoryInformationReference(s)
Suitable Extinguishing Media Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[15]
Unsuitable Extinguishing Media Do not use a heavy stream of water as it may spread the fire.
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx).
Protective Equipment Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
First Aid Measures

Immediate medical attention is required for any exposure.[11][15]

Protocol: First Aid Administration for Exposure

The following table outlines the detailed first aid protocols for various exposure routes.

Table 5: First Aid Measures for this compound
Exposure RouteFirst Aid ProtocolReference(s)
Inhalation 1. Remove the person to fresh air and keep them at rest in a position comfortable for breathing. 2. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. 3. Immediately call a POISON CENTER or doctor.[2][9][11][15]
Skin Contact 1. Immediately take off all contaminated clothing. 2. Rinse skin with plenty of water/shower for at least 15 minutes. 3. Immediately call a POISON CENTER or doctor. 4. Wash contaminated clothing before reuse.[2][8][11][15]
Eye Contact 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. 3. Immediately call a POISON CENTER or doctor.[2][8][11][15]
Ingestion 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Immediately call a POISON CENTER or doctor. Ingestion can cause severe damage and danger of perforation.[2][8][11][15]

Disposal Considerations

Chemical waste must be handled and disposed of as hazardous waste. Waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. Dispose of contents and container to an approved waste disposal plant.[2]

Transport Information

This compound is regulated for transport due to its hazardous nature.

Table 6: Transportation Details for this compound
RegulationUN NumberProper Shipping NameHazard ClassSubsidiary Hazard ClassPacking GroupReference(s)
DOT UN1106AMYLAMINES38II
IATA UN1106AMYLAMINE38II
IMDG/IMO UN1106AMYLAMINE38II

References

tert-Amylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of tert-Amylamine, a versatile primary aliphatic amine. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data on its synonyms, chemical properties, and applications. This guide includes a detailed experimental protocol for a key application and visual diagrams to illustrate a synthetic pathway.

Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commerce. A comprehensive list of its synonyms and alternative identifiers is provided below to aid in literature searches and material sourcing.

Common Synonyms:

  • 1,1-Dimethylpropylamine[1][2]

  • tert-Pentylamine[1][2]

  • 2-Methyl-2-butylamine[2]

  • 2-Amino-2-methylbutane

  • t-Amylamine

  • 2-Methylbutan-2-amine

Systematic and Other Identifiers:

  • IUPAC Name: 2-Methylbutan-2-amine

  • CAS Number: 594-39-8

  • EC Number: 209-839-9

  • PubChem CID: 68986

  • InChI Key: GELMWIVBBPAMIO-UHFFFAOYSA-N

Quantitative Data

A summary of the key physical and chemical properties of this compound is presented in the tables below for easy reference and comparison.

Physical Properties
PropertyValueSource
Molecular Formula C5H13N[3]
Molecular Weight 87.16 g/mol [1][3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 77 °C[1]
Melting Point -105 °C[4]
Density 0.746 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.3996[1]
Water Solubility Soluble[4]
pKa 10.85 at 19 °C[4]
Safety and Hazard Data
PropertyValueSource
Flash Point -1 °C (closed cup)
Signal Word Danger
Hazard Statements H225, H301, H314
Hazard Classifications Flammable Liquid 2, Acute Toxicity 3 (Oral), Skin Corrosion 1B
GHS Pictograms Flame, Skull and Crossbones, Corrosion

Applications in Research and Industry

This compound serves as a crucial intermediate in various synthetic processes within the chemical and pharmaceutical industries.

Synthesis of Rubber Vulcanization Accelerators

A primary application of this compound is in the synthesis of sulfenamide-based rubber vulcanization accelerators. These compounds, such as N-tert-amyl-2-benzothiazolesulfenamide, are instrumental in the cross-linking of rubber, a process that enhances its durability and elasticity. The bulky tert-amyl group can influence the scorch time and cure rate of the vulcanization process.

Intermediate in Pharmaceutical Synthesis

This compound is utilized as a building block in the synthesis of various pharmaceutical agents. It is particularly valuable in the production of amine-containing drugs. While specific drug synthesis pathways involving this compound are often proprietary, its role as a precursor to more complex molecules is well-established in the field of medicinal chemistry. For instance, it has been used as a substitute for the t-butylamino substituent in cyanobenzylamine derivatives.[1]

Experimental Protocols

Synthesis of a tert-Amyl Dithiocarbamate (B8719985) Salt

Objective: To synthesize a dithiocarbamate salt from this compound, carbon disulfide, and a base.

Materials:

  • This compound

  • Carbon disulfide (CS2)

  • Sodium hydroxide (B78521) (NaOH) or other suitable base

  • Ethanol (B145695) or other suitable solvent

  • Diethyl ether

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar equivalent of sodium hydroxide in ethanol under cooling in an ice bath.

  • To this cooled solution, add one molar equivalent of this compound dropwise while maintaining the temperature below 10 °C.

  • After the addition of this compound is complete, add one molar equivalent of carbon disulfide dropwise to the reaction mixture. The rate of addition should be controlled to keep the temperature below 10 °C.

  • Once the addition of carbon disulfide is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-4 hours) to ensure the completion of the reaction.

  • The resulting dithiocarbamate salt may precipitate out of the solution. If not, the product can be precipitated by the addition of diethyl ether.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the final tert-amyl dithiocarbamate salt.

Note: This is a generalized protocol. The specific quantities of reagents, reaction times, and purification methods may need to be optimized for specific dithiocarbamate derivatives.

Mandatory Visualizations

As no specific signaling or metabolic pathways involving this compound are documented in the scientific literature, a logical workflow for the synthesis of a dithiocarbamate, a key application of this amine, is presented below.

Synthesis_of_tert_Amyl_Dithiocarbamate cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product tert_amylamine This compound reaction_vessel Reaction in Solvent (e.g., Ethanol) tert_amylamine->reaction_vessel cs2 Carbon Disulfide (CS2) cs2->reaction_vessel base Base (e.g., NaOH) base->reaction_vessel precipitation Precipitation (with anti-solvent like ether) reaction_vessel->precipitation filtration Filtration and Washing precipitation->filtration drying Drying filtration->drying dithiocarbamate tert-Amyl Dithiocarbamate Salt drying->dithiocarbamate

Caption: Workflow for the synthesis of a tert-amyl dithiocarbamate salt.

References

tert-Amylamine IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the IUPAC Nomenclature and Properties of tert-Amylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a primary aliphatic amine, serves as a valuable building block in organic synthesis and has been identified as a metabolite in cancer metabolism.[1][2][3] A thorough understanding of its nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC) is fundamental for unambiguous scientific communication. This guide provides a detailed explanation of the IUPAC naming conventions for this compound, alongside a compilation of its chemical and physical properties, relevant experimental protocols, and its place within metabolic contexts.

IUPAC Nomenclature

The common name "this compound" refers to the tertiary amyl (a five-carbon) group attached to an amine group. While widely used, the systematic IUPAC nomenclature provides a more precise and universally understood descriptor. The preferred IUPAC name for this compound is 2-methylbutan-2-amine .[2][4]

Derivation of the IUPAC Name

The systematic name is derived following these steps:

  • Identify the longest carbon chain containing the functional group (the amine): In this case, the longest chain is a butane (B89635) chain (four carbons).

  • Number the carbon chain: Numbering starts from the end that gives the carbon atom bonded to the nitrogen the lowest possible number. For this molecule, the amine group is attached to the second carbon, regardless of which end you start from.

  • Identify and number the substituents: A methyl group (-CH3) is attached to the same carbon as the amine group, which is carbon number 2.

  • Assemble the name: The parent alkane is butane. Since the amine is the principal functional group, the suffix "-amine" is used. The location of the amine group is indicated by "-2-amine". The methyl substituent is named and located, giving "2-methyl". Combining these parts results in the final IUPAC name: 2-methylbutan-2-amine.

IUPAC_Nomenclature cluster_0 Structure of this compound cluster_1 IUPAC Naming Steps C1 CH₃ C2 C C2->C1 C3 CH₂ C2->C3 C5 CH₃ C2->C5 N NH₂ C2->N C4 CH₃ C3->C4 Step1 1. Longest Chain: Butane Step2 2. Numbering: Amine at C2 Step1->Step2 Step3 3. Substituent: Methyl at C2 Step2->Step3 Step4 4. Assemble Name Step3->Step4 Result 2-methylbutan-2-amine Step4->Result

Caption: IUPAC nomenclature derivation for this compound.

Synonyms

In literature and chemical catalogs, several synonyms for 2-methylbutan-2-amine are commonly encountered. These include:

  • This compound[2][5]

  • tert-Pentylamine[2][5]

  • 1,1-Dimethylpropylamine[2][5]

  • 2-Methyl-2-butylamine[5]

  • 2-Amino-2-methylbutane[2][3]

Chemical and Physical Properties

A summary of the key quantitative data for 2-methylbutan-2-amine is presented below. This information is crucial for experimental design, safety considerations, and analytical method development.

PropertyValueReference(s)
Molecular Formula C₅H₁₃N[6]
Molecular Weight 87.17 g/mol [6]
CAS Number 594-39-8[1]
Appearance Colorless to almost colorless clear liquid[3][5]
Boiling Point 77 °C[1][7]
Melting Point -105 °C[7]
Density 0.746 g/mL at 25 °C[1][7]
Refractive Index (n²⁰/D) 1.3996[1][7]
pKa 10.85 at 19 °C[3][7]
Flash Point -1 °C (closed cup)
Solubility in Water 30 g/L at 25 °C[3]
SMILES CCC(C)(C)N
InChIKey GELMWIVBBPAMIO-UHFFFAOYSA-N

Experimental Protocols

Synthesis via Ritter Reaction

A general and efficient method for the synthesis of tert-alkylamines is the Ritter reaction, followed by amide hydrolysis. This can be adapted for the synthesis of 2-methylbutan-2-amine.[8]

Methodology:

  • Amide Formation: 2-Methyl-2-butanol (tert-amyl alcohol) is reacted with chloroacetonitrile (B46850) in the presence of a strong acid catalyst (e.g., sulfuric acid). This forms the intermediate, N-(1,1-dimethylpropyl)-2-chloroacetamide.

  • Amide Cleavage: The resulting chloroacetamide is subsequently treated with thiourea (B124793) in a refluxing solvent mixture (e.g., ethanol (B145695) and acetic acid) to cleave the chloroacetyl group.

  • Workup and Purification: The reaction mixture is worked up by basification followed by extraction with an organic solvent. The crude amine is then purified by distillation to yield 2-methylbutan-2-amine.

Synthesis_Workflow cluster_0 Step 1: Ritter Reaction (Amide Formation) cluster_1 Step 2: Amide Cleavage cluster_2 Step 3: Purification A 2-Methyl-2-butanol + Chloroacetonitrile B Add Strong Acid (H₂SO₄) A->B C N-(1,1-dimethylpropyl)-2-chloroacetamide B->C D Add Thiourea in EtOH/AcOH C->D Intermediate E Reflux Reaction Mixture D->E F Crude Amine Mixture E->F G Basification & Extraction F->G Product Mixture H Distillation G->H I Pure 2-methylbutan-2-amine H->I

Caption: General workflow for the synthesis of 2-methylbutan-2-amine.

Analytical Characterization

Purity and identity of 2-methylbutan-2-amine are typically confirmed using standard analytical techniques.

  • Gas Chromatography (GC): Due to its volatility, GC is an excellent method for assessing the purity of 2-methylbutan-2-amine.[5] A non-polar or mid-polar column can be used with a flame ionization detector (FID) for quantification.

  • Nonaqueous Titration: The basicity of the amine allows for quantification via nonaqueous titration with a standard acid, such as perchloric acid in glacial acetic acid.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the molecule by analyzing the chemical shifts and coupling patterns of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): MS can be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

Biological Context and Metabolic Pathways

2-Methylbutan-2-amine has been identified as a metabolite in the context of cancer metabolism.[1][2][3] While specific pathways detailing its biosynthesis and degradation are not extensively documented in readily available literature, the metabolism of primary aliphatic amines generally follows established routes.

Primary amines can be metabolized by various enzymes, including monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes. A plausible metabolic fate for 2-methylbutan-2-amine would involve oxidative deamination.

Metabolic_Pathway Amine 2-methylbutan-2-amine Imine 2-methylbutan-2-imine (Intermediate) Amine->Imine Oxidative Deamination (e.g., by MAO or CYP enzymes) Ketone 2-Pentanone Imine->Ketone Hydrolysis Ammonia Ammonia (NH₃) Imine->Ammonia Release

Caption: A putative metabolic pathway for 2-methylbutan-2-amine.

This proposed pathway involves an initial oxidation to an unstable imine intermediate, which would then spontaneously hydrolyze to yield 2-pentanone and ammonia. This is a common metabolic route for primary amines that possess a hydrogen atom on the α-carbon. However, as a tertiary amine with no α-hydrogens, the metabolism might proceed differently, potentially through N-oxidation or other pathways. The study of its specific metabolic fate is an area for further research, particularly given its association with cancer metabolism.

References

In-Depth Technical Guide to tert-Amylamine: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

SMILES Notation: CCC(C)(C)N

This technical guide provides a comprehensive overview of tert-amylamine, a key chemical intermediate with significant applications in research and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis methodologies, and its role as a building block in medicinal chemistry.

Core Chemical and Physical Properties

This compound, also known as 2-methyl-2-butanamine or tert-pentylamine, is a primary aliphatic amine. Its branched structure imparts unique physical and chemical characteristics that are valuable in synthetic chemistry. A summary of its key quantitative data is presented below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C5H13N[1]
Molecular Weight 87.16 g/mol [1]
CAS Number 594-39-8[1]
SMILES String CCC(C)(C)N
Appearance Colorless to pale yellow liquid[2]
Boiling Point 77 °C
Density 0.746 g/mL at 25 °C
Refractive Index n20/D 1.3996
Flash Point -1 °C (closed cup)
pKa 10.85 (at 19 °C)[3]
Solubility Soluble in water[3]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several routes. Two common and effective methods are detailed below: a multi-step synthesis from tert-amyl alcohol via urea (B33335) and phthalimide (B116566) intermediates, and the Ritter reaction from an alkene or alcohol precursor.

Protocol 1: Synthesis from tert-Amyl Alcohol (via tert-Amylurea and tert-Amylphthalimide)

This method involves a three-step process with reported intermediate and final product yields.[4]

Step 1: Synthesis of tert-Amylurea

  • Reaction: Reaction of tert-amyl alcohol with urea in the presence of a strong acid.

  • Reported Yield: 50-58%[4]

Step 2: Synthesis of tert-Amylphthalimide

  • Reaction: Condensation of tert-amylurea with phthalic anhydride.

  • Procedure: The tert-amylurea is heated with phthalic anhydride, typically in a solvent-free melt or a high-boiling solvent. The reaction mixture is then cooled, and the product can be crystallized from a suitable solvent like ethanol.[4]

  • Reported Yield: 63-72%[4]

Step 3: Synthesis of this compound

  • Reaction: Hydrolysis of tert-amylphthalimide.

  • Procedure: The tert-amylphthalimide is refluxed with hydrazine (B178648) hydrate (B1144303) in ethanol.[4] After the reaction is complete, the mixture is acidified with concentrated hydrochloric acid to precipitate phthalhydrazide. The precipitate is filtered off, and the filtrate containing the this compound hydrochloride is concentrated. The free amine can be liberated by treatment with a strong base (e.g., NaOH) and then isolated by distillation.

  • Reported Yield: 87%[4]

Protocol 2: Synthesis via the Ritter Reaction

The Ritter reaction is a versatile method for the synthesis of N-alkyl amides, which can then be hydrolyzed to the corresponding amines.[5] It involves the reaction of a nitrile with a carbocation precursor, such as an alkene or a tertiary alcohol, in the presence of a strong acid.[5][6]

  • Reactants: 2-methyl-2-butene (B146552) (or tert-amyl alcohol) and a nitrile (e.g., acetonitrile (B52724) or hydrogen cyanide).

  • Catalyst: A strong acid, such as sulfuric acid.[5]

  • General Procedure:

    • The alkene or alcohol is dissolved in the nitrile, which often serves as both reactant and solvent.

    • The mixture is cooled in an ice bath.

    • Concentrated sulfuric acid is added dropwise while maintaining a low temperature.

    • The reaction mixture is stirred at a controlled temperature until the reaction is complete.

    • The mixture is then carefully poured onto ice and neutralized with a base (e.g., NaOH solution) to hydrolyze the intermediate nitrilium ion to the N-tert-amyl amide.

    • The amide can be extracted with an organic solvent.

    • Subsequent hydrolysis of the amide, typically under acidic or basic conditions, yields this compound.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of pharmaceutical agents.[7] Its bulky, branched structure can be used to introduce steric hindrance, which can influence a molecule's metabolic stability, receptor binding affinity, and pharmacokinetic properties.

One notable application is its use as a substitute for the tert-butylamino group in the development of novel drug candidates.[8] For instance, it has been incorporated into cyanobenzylamine derivatives.[3]

A significant example of its use in medicinal chemistry is in the synthesis of a novel anticancer platinum(II) complex. In this research, a glycine-derivative ligand incorporating this compound was synthesized and complexed with platinum to create cis-[Pt(NH3)2(tertpentylgly)]NO3. This water-soluble complex demonstrated cytotoxicity against the MCF-7 human breast cancer cell line.

Metabolic Considerations in Cancer Research

Recent studies have highlighted the importance of branched-chain amino acid (BCAA) metabolism in cancer progression.[9][10][11] Cancer cells often reprogram their metabolic pathways to meet the high demand for nutrients required for rapid growth and proliferation.[9][12] this compound has been identified as a metabolite in the context of cancer metabolism.[3]

While the metabolism of BCAAs like leucine, isoleucine, and valine is well-characterized, the specific pathways for the catabolism of xenobiotic branched-chain amines such as this compound are less defined. In mammalian cells, the primary route for the metabolism of such amines is likely through oxidative deamination catalyzed by amine oxidases.[13]

Proposed Metabolic Pathway of this compound

The diagram below illustrates a proposed metabolic pathway for this compound in a cellular context, potentially relevant to cancer metabolism. This pathway involves the oxidative deamination of this compound, a reaction catalyzed by semicarbazide-sensitive amine oxidases (SSAO), also known as primary amine oxidases.[13] This enzymatic reaction would convert the amine to an aldehyde, producing ammonia (B1221849) and hydrogen peroxide as byproducts. The resulting aldehyde can then be further metabolized. This process is significant as the byproducts, particularly hydrogen peroxide, can contribute to oxidative stress, which is a known factor in cellular damage and can have complex roles in cancer biology.

tert_Amylamine_Metabolism tert_Amylamine This compound SSAO Semicarbazide-Sensitive Amine Oxidase (SSAO) tert_Amylamine->SSAO Substrate Aldehyde Corresponding Aldehyde SSAO->Aldehyde Product NH3 Ammonia (NH3) SSAO->NH3 Byproduct H2O2 Hydrogen Peroxide (H2O2) SSAO->H2O2 Byproduct Further_Metabolism Further Metabolism Aldehyde->Further_Metabolism Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress

References

The Core Identity of tert-Amylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

InChIKey: GELMWIVBBPAMIO-UHFFFAOYSA-N

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on tert-amylamine. It delves into the fundamental physicochemical properties, established experimental protocols for its synthesis and analysis, and its applications as a chemical intermediate. All quantitative data is presented in easily comparable tables, and key processes are visualized using diagrams to facilitate understanding.

Physicochemical and Spectroscopic Data

This compound, also known as 1,1-dimethylpropylamine or 2-methyl-2-butanamine, is a primary aliphatic amine.[1] Its core properties are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
InChIKey GELMWIVBBPAMIO-UHFFFAOYSA-N[2]
InChI 1S/C5H13N/c1-4-5(2,3)6/h4,6H2,1-3H3[2][3]
SMILES CCC(C)(C)N[1][2]
CAS Number 594-39-8[1][2][3][4][5][6]
Molecular Formula C5H13N[1][4][5][6]
Molecular Weight 87.16 g/mol [2][4]
EC Number 209-839-9[2]
PubChem CID 68986[1]
Table 2: Physical and Chemical Properties
PropertyValue
Appearance Clear, colorless to yellow or brownish liquid[3]
Density 0.746 g/mL at 25 °C[2]
Boiling Point 77 °C[2][3]
Melting Point -105 °C[3]
Flash Point -1 °C (closed cup)
Refractive Index n20/D 1.3996[2][3]
pKa 10.85 at 19 °C[3]
Water Solubility Soluble[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound via the Phthalimide (B116566) Method

A common laboratory-scale synthesis of tert-alkylamines involves the formation and subsequent cleavage of a phthalimide derivative. This method can be adapted for the preparation of this compound.[3]

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Formation of tert-Amylurea cluster_1 Step 2: Formation of tert-Amylphthalimide cluster_2 Step 3: Hydrolysis to this compound A tert-Amyl Alcohol + Urea (B33335) B tert-Amylurea A->B  H2SO4   C tert-Amylurea + Phthalic Anhydride (B1165640) B->C D tert-Amylphthalimide C->D  Heat   E tert-Amylphthalimide D->E F This compound E->F  Hydrazine (B178648) Hydrate (B1144303), Ethanol, HCl   G Phthalhydrazide E->G  (byproduct)  

Caption: Synthesis workflow for this compound via the phthalimide method.

Protocol:

  • Synthesis of tert-Amylurea: In a manner analogous to the synthesis of tert-butylurea, tert-amyl alcohol is reacted with urea in the presence of a strong acid like sulfuric acid. The resulting tert-amylurea is produced in yields of 50–58%.[3]

  • Synthesis of tert-Amylphthalimide: The tert-amylurea is then reacted with phthalic anhydride under heating to yield tert-amylphthalimide. This step typically proceeds with yields of 63–72%.[3]

  • Hydrolysis to this compound: The tert-amylphthalimide is refluxed with hydrazine hydrate in ethanol. After cooling, concentrated hydrochloric acid is added to precipitate phthalhydrazide. The this compound remains in the filtrate as the hydrochloride salt. Following filtration and purification (e.g., distillation), this compound is obtained in approximately 87% yield.[3]

Analytical Method: Headspace Gas Chromatography (GC)

The purity of this compound and its presence as a residual solvent in pharmaceutical substances can be determined using headspace gas chromatography with a flame-ionization detector (FID). The following is an adaptation of a validated method for similar amines.[7]

Experimental Workflow for Headspace GC Analysis

G A Sample Preparation: Weigh ~100 mg of substance into a headspace vial. Add 5 mL of DMA. B Vial Incubation: Thermostat at 100°C for 30 min. A->B C Injection: Automated headspace injection (0.05 min). B->C D GC Separation: DB-624 column (or similar). Temperature gradient program. C->D E Detection: Flame Ionization Detector (FID) at 260°C. D->E F Data Analysis: Quantify this compound peak against a standard curve. E->F

Caption: Workflow for the analysis of this compound by headspace GC-FID.

Chromatographic Conditions:

  • Apparatus: Gas chromatograph with an FID and a headspace autosampler.[7]

  • Column: DB-624 (60 m x 0.32 mm ID, 1.8 µm film thickness) or equivalent column with a phase composition of 6% cyanopropylphenyl / 94% dimethylpolysiloxane.[7]

  • Carrier Gas: Nitrogen or Helium.[7]

  • Temperatures:

    • Injector: 200°C

    • Detector: 260°C

    • Oven Program: Initial temperature of 40°C held for 10 minutes, then ramped at 40°C/min to 240°C and held for 8 minutes.[7]

  • Headspace Conditions:

    • Vial Oven: 100°C

    • Thermostat Time: 30 minutes

    • Solvent: N,N-Dimethylacetamide (DMA)[7]

Applications in Research and Drug Development

While this compound itself is not a therapeutic agent, its sterically hindered primary amine group makes it a valuable building block in synthetic chemistry, particularly in the development of new pharmaceutical compounds.

Role as a Chemical Intermediate

This compound is used as a substitute for similar bulky alkylamines, like the tert-butylamino group, in the synthesis of complex molecules.[8] Its incorporation can modulate the physicochemical properties of the parent molecule, such as lipophilicity, solubility, and metabolic stability.

Use in the Synthesis of Biologically Active Molecules

Peer-reviewed literature indicates the use of this compound in the synthesis of novel compounds with potential therapeutic applications. For instance, it has been incorporated into the structure of new anticancer platinum (II) complexes and in the design of novel potassium channel openers intended for treating urge urinary incontinence.

Logical Relationship in Drug Development

G A This compound (Building Block) B Synthetic Chemistry (e.g., amidation, alkylation) A->B  Incorporation   C Novel Chemical Entity (e.g., Platinum Complex, Potassium Channel Opener) B->C  Yields   D Biological Screening (in vitro / in vivo assays) C->D  Tested in   E Lead Compound for Drug Development D->E  Identifies  

Caption: Role of this compound as a building block in drug discovery.

References

Methodological & Application

Synthesis of tert-Amylamine from tert-Amyl Alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of tert-amylamine from tert-amyl alcohol. Three primary synthetic routes are presented: the Ritter reaction, direct catalytic amination, and an indirect method involving the formation of a tert-amyl chloride intermediate. Each method is described with detailed experimental protocols, quantitative data summaries, and workflow diagrams to guide researchers in selecting and performing the optimal synthesis for their specific needs.

Ritter Reaction: A Two-Step Synthesis via an Amide Intermediate

The Ritter reaction offers a reliable method for converting tertiary alcohols into primary amines.[1] The reaction proceeds in two steps: first, the formation of a stable tert-amyl carbocation from tert-amyl alcohol in the presence of a strong acid, which is then trapped by a nitrile to form a stable N-tert-amyl amide. In the second step, this amide is hydrolyzed to yield the desired this compound.[1][2] For safety, chloroacetonitrile (B46850) is utilized as a cyanide source, avoiding the use of highly toxic hydrogen cyanide.[3]

Quantitative Data
ParameterValueReference
Step 1: N-tert-amyl-chloroacetamide formation
Reactantstert-Amyl alcohol, Chloroacetonitrile, Sulfuric Acid[3]
SolventAcetic Acid[3]
TemperatureRoom Temperature[3]
Reaction TimeNot specified, reaction completion monitored[3]
YieldHigh (based on similar tertiary alcohols)[3]
Step 2: Hydrolysis to this compound
ReactantN-tert-amyl-chloroacetamide, Thiourea (B124793)[3]
SolventEthanol (B145695), Acetic Acid[3]
TemperatureReflux[3]
Reaction Time10 hours[3]
YieldGood to Excellent (based on similar amides)[3]
Experimental Protocols

Step 1: Synthesis of N-(tert-Amyl)-2-chloroacetamide

  • In a well-ventilated fume hood, a solution of tert-amyl alcohol (1 equivalent) in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • The flask is cooled in an ice bath.

  • Concentrated sulfuric acid (2 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 20°C.

  • Chloroacetonitrile (1.2 equivalents) is then added dropwise at a rate that maintains the reaction temperature below 30°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitoring by TLC or GC-MS is recommended).

  • The reaction mixture is then carefully poured onto crushed ice, and the precipitated solid is collected by vacuum filtration.

  • The solid is washed with cold water and then a cold, dilute sodium bicarbonate solution until the washings are neutral.

  • The crude N-(tert-amyl)-2-chloroacetamide is dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Hydrolysis of N-(tert-Amyl)-2-chloroacetamide to this compound

  • A mixture of N-(tert-amyl)-2-chloroacetamide (1 equivalent) and thiourea (2 equivalents) in a 5:1 mixture of ethanol and acetic acid is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[3]

  • The mixture is heated to reflux and maintained at this temperature for 10 hours.[3]

  • The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is made strongly alkaline (pH > 12) by the addition of a concentrated sodium hydroxide (B78521) solution, keeping the flask cool in an ice bath.

  • The liberated this compound is then extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate (B86663) or potassium hydroxide pellets.

  • The solvent is carefully removed by distillation to yield this compound. Further purification can be achieved by fractional distillation.

Workflow Diagram

Ritter_Reaction tert_amyl_alcohol tert-Amyl Alcohol amide_formation N-tert-amyl-chloroacetamide Formation tert_amyl_alcohol->amide_formation chloroacetonitrile Chloroacetonitrile chloroacetonitrile->amide_formation acid H₂SO₄ / Acetic Acid acid->amide_formation hydrolysis Hydrolysis with Thiourea amide_formation->hydrolysis tert_amylamine This compound hydrolysis->tert_amylamine

Caption: Ritter reaction workflow for this compound synthesis.

Direct Catalytic Amination

Direct amination of alcohols with ammonia (B1221849) represents a more atom-economical approach, with water as the only byproduct.[4] This method typically employs a heterogeneous catalyst, such as Raney® Nickel, under elevated temperature and pressure.[4] tert-Amyl alcohol has been successfully used as a solvent in such reactions, indicating its stability under these conditions.[4][5][6]

Quantitative Data
ParameterValueReference
Reactantstert-Amyl alcohol, Ammonia[4]
CatalystRaney® Ni[4]
Solventtert-Amyl alcohol (neat or with co-solvent)[4]
Temperature120 - 160 °C[4]
Pressure7 bar NH₃[4]
Reaction Time18 hours[4]
YieldHigh conversion and selectivity expected based on similar alcohols[4]
Experimental Protocol
  • A high-pressure autoclave equipped with a magnetic stirring bar is charged with tert-amyl alcohol (substrate), Raney® Ni catalyst (e.g., 100 mg per 0.5 mmol of alcohol), and any additional solvent if required.[4]

  • The autoclave is sealed and purged with nitrogen gas before being pressurized with ammonia to the desired pressure (e.g., 7 bar).[4]

  • The reaction mixture is heated to the target temperature (e.g., 120-160°C) and stirred vigorously for a set period (e.g., 18 hours).[4]

  • After the reaction is complete, the autoclave is cooled to room temperature and carefully depressurized in a well-ventilated fume hood.

  • The reaction mixture is filtered to remove the catalyst.

  • The filtrate can be analyzed by GC-MS to determine conversion and selectivity.

  • For isolation, the product can be converted to its hydrochloride salt by adding a solution of HCl in diethyl ether. The precipitated salt is then collected by filtration, washed with diethyl ether, and dried.[4] The free amine can be liberated by treatment with a strong base.

Workflow Diagram

Direct_Amination tert_amyl_alcohol tert-Amyl Alcohol reaction Direct Amination (High T, P) tert_amyl_alcohol->reaction ammonia Ammonia (NH₃) ammonia->reaction catalyst Raney® Ni Catalyst catalyst->reaction tert_amylamine This compound reaction->tert_amylamine

Caption: Direct catalytic amination workflow.

Indirect Synthesis via tert-Amyl Chloride

This two-step method involves the conversion of tert-amyl alcohol to tert-amyl chloride, followed by nucleophilic substitution with ammonia. This is a classic approach for the synthesis of primary amines from tertiary alcohols.

Quantitative Data
ParameterValueReference
Step 1: tert-Amyl Chloride Synthesis
Reactantstert-Amyl alcohol, Concentrated HClGeneral Organic Chemistry Principles
TemperatureRoom TemperatureGeneral Organic Chemistry Principles
Reaction TimeVigorous shaking for several minutesGeneral Organic Chemistry Principles
YieldTypically highGeneral Organic Chemistry Principles
Step 2: Amination of tert-Amyl Chloride
Reactantstert-Amyl chloride, Excess AmmoniaGeneral Organic Chemistry Principles
SolventEthanol (optional)General Organic Chemistry Principles
TemperatureRoom temperature or gentle heatingGeneral Organic Chemistry Principles
Reaction TimeSeveral hours to days, reaction completion monitoredGeneral Organic Chemistry Principles
YieldModerate, dependent on minimizing elimination side reactionsGeneral Organic Chemistry Principles
Experimental Protocols

Step 1: Synthesis of tert-Amyl Chloride

  • In a separatory funnel, place tert-amyl alcohol and an excess of cold, concentrated hydrochloric acid.

  • Stopper the funnel and shake vigorously for 10-15 minutes, periodically venting the pressure.

  • Allow the layers to separate. The upper layer is the crude tert-amyl chloride.

  • Separate the layers and wash the organic layer sequentially with cold water, a 5% sodium bicarbonate solution, and finally with water.

  • Dry the crude tert-amyl chloride over anhydrous calcium chloride.

  • Purify the product by distillation, collecting the fraction boiling at the appropriate temperature for tert-amyl chloride.

Step 2: Synthesis of this compound from tert-Amyl Chloride

  • In a pressure vessel or a sealed tube, place the purified tert-amyl chloride and a large excess of concentrated aqueous or ethanolic ammonia. Using a large excess of ammonia is crucial to minimize the formation of di- and tri-alkylated byproducts.

  • Seal the vessel and allow the reaction to proceed at room temperature with stirring for several days, or at a slightly elevated temperature (e.g., 40-50°C) for a shorter period. The reaction progress should be monitored (e.g., by GC-MS).

  • After the reaction is complete, cool the vessel and carefully vent any excess pressure.

  • Transfer the reaction mixture to a separatory funnel and add a strong base (e.g., NaOH solution) to neutralize the ammonium (B1175870) chloride and liberate the free amine.

  • Extract the this compound with a suitable organic solvent (e.g., diethyl ether).

  • Dry the combined organic extracts over anhydrous potassium hydroxide.

  • Remove the solvent by distillation, and then purify the this compound by fractional distillation.

Workflow Diagram

Indirect_Synthesis tert_amyl_alcohol tert-Amyl Alcohol chlorination Chlorination tert_amyl_alcohol->chlorination hcl Conc. HCl hcl->chlorination tert_amyl_chloride tert-Amyl Chloride chlorination->tert_amyl_chloride amination Amination (SN1) tert_amyl_chloride->amination ammonia Excess Ammonia ammonia->amination tert_amylamine This compound amination->tert_amylamine

Caption: Indirect synthesis of this compound.

References

Preparation of tert-Amylamine via Ritter Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ritter reaction is a powerful chemical transformation for the synthesis of N-alkyl amides from a nitrile and an electrophilic alkylating agent.[1] This reaction is particularly useful for the preparation of amines with a tertiary alkyl group, such as tert-amylamine, which are valuable intermediates in medicinal chemistry and drug development. The synthesis of this compound via the Ritter reaction typically proceeds in two stages: first, the reaction of a tert-amyl cation precursor, such as tert-amyl alcohol, with a nitrile in the presence of a strong acid to form an N-tert-amylamide intermediate.[2] This intermediate is then hydrolyzed to yield the final this compound product.[3]

This document provides detailed application notes and experimental protocols for the preparation of this compound using the Ritter reaction, including quantitative data, step-by-step methodologies, and visualizations of the reaction workflow and mechanism.

Data Presentation

The following table summarizes the reported yields for the preparation of this compound through a multi-step Ritter reaction sequence analogous to the synthesis of tert-butylamine.[1]

StepProductYield (%)Reference
1. Ritter Reaction (tert-Amyl alcohol + Urea)tert-Amylurea50-58[1]
2. Imide Formation (tert-Amylurea + Phthalic Anhydride)tert-Amylphthalimide63-72[1]
3. Hydrolysis (of tert-Amylphthalimide)This compound87[1]

Experimental Protocols

Two primary protocols are presented for the synthesis of this compound via the Ritter reaction. Protocol 1 is an adapted procedure based on the classic Ritter reaction using a nitrile and subsequent hydrolysis. Protocol 2 utilizes chloroacetonitrile (B46850), requiring a subsequent deprotection step.

Protocol 1: Synthesis of this compound via N-tert-Amylformamide (Adapted from a procedure for tert-butylamine)

This protocol is a two-step process involving the formation of N-tert-amylformamide from tert-amyl alcohol and hydrogen cyanide, followed by hydrolysis to this compound.[3]

Step 1: Synthesis of N-tert-Amylformamide

Materials:

  • tert-Amyl alcohol

  • Hydrogen cyanide (HCN) (EXTREME CAUTION: Highly toxic and volatile)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice bath

  • Reaction flask with a stirrer and dropping funnel

  • Neutralizing agent (e.g., sodium carbonate solution)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a well-ventilated fume hood, equip a reaction flask with a mechanical stirrer and a dropping funnel.

  • Place the desired amount of tert-amyl alcohol in the flask and cool it in an ice bath.

  • Slowly add an equimolar amount of concentrated sulfuric acid to the cooled alcohol with vigorous stirring, maintaining a low temperature.

  • Once the addition is complete, slowly add an equimolar amount of hydrogen cyanide through the dropping funnel. (EXTREME CAUTION: This step must be performed by trained personnel with appropriate safety measures in place due to the high toxicity of HCN).

  • After the addition of HCN, allow the reaction mixture to stir at a low temperature for a specified time to ensure complete reaction.

  • Carefully quench the reaction by pouring the mixture over crushed ice.

  • Neutralize the acidic solution with a suitable base, such as a saturated sodium carbonate solution, until the pH is neutral or slightly basic.

  • Extract the aqueous layer multiple times with an organic solvent like diethyl ether.

  • Combine the organic extracts and dry them over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude N-tert-amylformamide.

Step 2: Hydrolysis of N-tert-Amylformamide to this compound

Materials:

  • N-tert-Amylformamide (from Step 1)

  • Aqueous sodium hydroxide (B78521) (NaOH) solution

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Place the crude N-tert-amylformamide in a round-bottom flask equipped with a reflux condenser.

  • Add an aqueous solution of sodium hydroxide to the flask.

  • Heat the mixture to reflux for several hours to ensure complete hydrolysis of the amide.

  • After reflux, allow the mixture to cool to room temperature.

  • Set up a distillation apparatus and carefully distill the reaction mixture.

  • Collect the fraction corresponding to the boiling point of this compound (approximately 77 °C).

Protocol 2: Synthesis of this compound via N-Chloroacetyl-tert-amylamine

This protocol is based on the work of Jirgensons et al. and utilizes chloroacetonitrile in the Ritter reaction, followed by the cleavage of the chloroacetyl group.[4]

Step 1: Synthesis of N-Chloroacetyl-tert-amylamine

Materials:

  • tert-Amyl alcohol

  • Chloroacetonitrile (ClCH₂CN)

  • Concentrated sulfuric acid (H₂SO₄)

  • Glacial acetic acid

  • Ice bath

  • Reaction flask with a stirrer

Procedure:

  • To a stirred solution of tert-amyl alcohol (1.0 equivalent) in glacial acetic acid, add chloroacetonitrile (1.2 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid (1.2 equivalents) while maintaining the temperature below 20 °C.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and water.

  • Collect the precipitated solid by filtration, wash it with water, and dry it to obtain N-chloroacetyl-tert-amylamine.

Step 2: Cleavage of the Chloroacetyl Group

Materials:

  • N-Chloroacetyl-tert-amylamine (from Step 1)

  • Thiourea (B124793)

  • Ethanol (B145695)

  • Acetic acid

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Aqueous sodium hydroxide (NaOH) solution

  • Extraction solvent (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask, dissolve N-chloroacetyl-tert-amylamine (1.0 equivalent) and thiourea (2.2 equivalents) in a mixture of ethanol and acetic acid.

  • Heat the mixture to reflux for several hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Treat the residue with an aqueous solution of sodium hydroxide to make it strongly alkaline.

  • Extract the alkaline aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts, dry over a suitable drying agent, and remove the solvent to yield crude this compound.

  • The product can be further purified by distillation.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound start Start Materials: - tert-Amyl Alcohol - Nitrile (e.g., HCN, ClCH2CN) - Strong Acid (e.g., H2SO4) ritter Ritter Reaction start->ritter amide N-tert-Amylamide Intermediate ritter->amide hydrolysis Hydrolysis / Deprotection amide->hydrolysis amine Crude this compound hydrolysis->amine purification Purification (Distillation) amine->purification product Pure this compound purification->product

Caption: Overall workflow for the synthesis of this compound via the Ritter reaction.

Ritter Reaction Mechanism

ritter_mechanism cluster_mechanism Mechanism of the Ritter Reaction t_amyl_alcohol tert-Amyl Alcohol protonation Protonation (H+) t_amyl_alcohol->protonation protonated_alcohol Protonated Alcohol protonation->protonated_alcohol loss_of_water Loss of H2O protonated_alcohol->loss_of_water t_amyl_cation tert-Amyl Cation loss_of_water->t_amyl_cation nucleophilic_attack Nucleophilic Attack t_amyl_cation->nucleophilic_attack nitrile Nitrile (R-C≡N) nitrile->nucleophilic_attack nitrilium_ion Nitrilium Ion Intermediate nucleophilic_attack->nitrilium_ion hydrolysis_step1 Hydrolysis (H2O) nitrilium_ion->hydrolysis_step1 intermediate_2 Intermediate hydrolysis_step1->intermediate_2 tautomerization Tautomerization intermediate_2->tautomerization amide N-tert-Amylamide tautomerization->amide

Caption: Mechanism of the Ritter reaction for N-tert-amylamide formation.

References

Industrial Production Methods for tert-Amylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of tert-Amylamine, a key intermediate in the production of various pharmaceutical agents. The primary manufacturing routes, the Ritter Reaction and Reductive Amination, are discussed in depth, with a focus on scalable and efficient methodologies.

Ritter Reaction Synthesis of this compound

The Ritter reaction is a well-established and widely used industrial method for the synthesis of tertiary alkyl amines. The reaction involves the addition of a nitrile, typically hydrogen cyanide (HCN), to a tertiary carbocation generated from a tertiary alcohol or an alkene in the presence of a strong acid.

Process Chemistry

The synthesis of this compound via the Ritter reaction can be initiated from either tert-amyl alcohol or isoamylene (2-methyl-2-butene). The reaction proceeds in two main stages:

  • Amide Formation: A tertiary carbocation is formed from the protonation of tert-amyl alcohol or isoamylene by a strong acid, usually sulfuric acid. This carbocation is then attacked by the nitrogen atom of hydrogen cyanide to form a nitrilium ion intermediate. Subsequent hydration yields N-tert-amylformamide.

  • Hydrolysis: The N-tert-amylformamide is then hydrolyzed, typically under basic conditions, to yield this compound and a formate (B1220265) salt.

A similar series of reactions can be used to prepare this compound with yields of the intermediate tert-amylurea reaching 50–58%, and the final this compound product achieving yields of up to 87%.[1]

Quantitative Data
ParameterRitter Reaction with HCNRitter Reaction with Chloroacetonitrile
Starting Materials tert-Amyl alcohol or Isoamylene, Hydrogen Cyanide, Sulfuric Acidtert-Amyl alcohol, Chloroacetonitrile, Sulfuric Acid
Intermediate N-tert-amylformamideN-(tert-amyl)chloroacetamide
Catalyst Concentrated Sulfuric AcidConcentrated Sulfuric Acid
Reaction Temperature 0-10 °C (Amide Formation)20-60 °C (Amide Formation)
Reaction Time 2-4 hours (Amide Formation)2-6 hours (Amide Formation)
Hydrolysis Conditions Aqueous NaOH, RefluxThiourea, Reflux
Overall Yield >85% (estimated based on similar processes)Good to Excellent (lab scale)
Purity >99% after purification>98% after purification
Experimental Protocols

1.3.1. Protocol 1: Ritter Reaction using Hydrogen Cyanide

Safety Precaution: Hydrogen cyanide is an extremely toxic, flammable, and hazardous substance. This process must be carried out in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including cyanide-specific gas detectors and a readily available cyanide antidote kit.[2][3][4][5][6] All personnel must be thoroughly trained in handling HCN.

Materials:

  • tert-Amyl alcohol (1.0 mol)

  • Hydrogen cyanide (1.1 mol)

  • Concentrated sulfuric acid (98%, 1.2 mol)

  • Sodium hydroxide (B78521) solution (20% w/v)

  • Toluene (B28343)

  • Anhydrous magnesium sulfate

Procedure:

  • Amide Formation:

    • To a stirred solution of tert-amyl alcohol in toluene at 0-5 °C, slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

    • Slowly bubble hydrogen cyanide gas through the reaction mixture over 1-2 hours, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Hydrolysis:

    • Carefully add the reaction mixture to a stirred solution of 20% sodium hydroxide at a rate that maintains the temperature below 50 °C.

    • Heat the mixture to reflux and maintain for 4-6 hours until the hydrolysis is complete (monitored by GC).

  • Work-up and Purification:

    • Cool the reaction mixture and separate the organic layer.

    • Extract the aqueous layer with toluene (2 x 100 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the toluene by distillation.

    • The crude this compound is then purified by fractional distillation.

1.3.2. Protocol 2: Ritter Reaction using Chloroacetonitrile (Safer Alternative)

This method avoids the use of highly toxic hydrogen cyanide.[5]

Materials:

  • tert-Amyl alcohol (1.0 mol)

  • Chloroacetonitrile (1.1 mol)

  • Concentrated sulfuric acid (98%, 1.5 mol)

  • Thiourea (1.2 mol)

  • Ethanol (B145695)

  • Sodium hydroxide solution (10% w/v)

  • Diethyl ether

Procedure:

  • Amide Formation:

    • To a stirred solution of chloroacetonitrile, add tert-amyl alcohol.

    • Cool the mixture to 0 °C and slowly add concentrated sulfuric acid, maintaining the temperature below 10 °C.

    • After the addition, warm the mixture to 50-60 °C and stir for 4-6 hours.

  • Amide Cleavage:

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize with 10% sodium hydroxide solution and extract the N-(tert-amyl)chloroacetamide with diethyl ether.

    • Dry the ether extract and evaporate the solvent.

    • Dissolve the crude amide in ethanol and add thiourea.

    • Reflux the mixture for 6-8 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and filter the precipitate.

    • Acidify the filtrate with HCl and wash with diethyl ether to remove non-basic impurities.

    • Basify the aqueous layer with NaOH and extract the this compound with diethyl ether.

    • Dry the ether extract and remove the solvent.

    • Purify the product by fractional distillation.

Process Flow Diagram

Ritter_Reaction_Workflow cluster_amide_formation Amide Formation Stage cluster_hydrolysis Hydrolysis Stage cluster_purification Purification Stage TAA tert-Amyl Alcohol / Isoamylene Reactor1 Jacketed Reactor (0-10°C) TAA->Reactor1 HCN Hydrogen Cyanide HCN->Reactor1 H2SO4 Sulfuric Acid H2SO4->Reactor1 Quench Quenching Tank Reactor1->Quench Reaction Mixture Reactor2 Hydrolysis Reactor (Reflux) Quench->Reactor2 NaOH NaOH Solution NaOH->Quench Separation Phase Separator Reactor2->Separation Crude Product Mixture Distillation Fractional Distillation Column Separation->Distillation Organic Phase Product Pure this compound Distillation->Product

Caption: Workflow for the Ritter reaction synthesis of this compound.

Reductive Amination Synthesis of this compound

Reductive amination provides an alternative route to this compound, starting from a suitable ketone and ammonia (B1221849) in the presence of a reducing agent. This method can be performed as a one-pot reaction.

Process Chemistry

The key starting material for the synthesis of this compound via reductive amination is 3-methyl-2-butanone (B44728) (methyl isopropyl ketone). The reaction involves two main steps that occur in situ:

  • Imine Formation: 3-Methyl-2-butanone reacts with ammonia to form an intermediate imine.

  • Reduction: The imine is then reduced to the corresponding primary amine, this compound.

The reduction can be achieved through catalytic hydrogenation using catalysts such as Raney Nickel, platinum, or palladium on carbon, or by using chemical reducing agents.

Quantitative Data
ParameterCatalytic Hydrogenation
Starting Materials 3-Methyl-2-butanone, Ammonia, Hydrogen
Catalyst Raney Nickel, Pd/C, or PtO2
Solvent Methanol (B129727) or Ethanol
Reaction Temperature 80-150 °C
Hydrogen Pressure 500-1500 psi
Reaction Time 4-12 hours
Yield 70-90% (estimated)
Purity >98% after purification
Experimental Protocol

2.3.1. Protocol 3: Catalytic Reductive Amination

Safety Precaution: This reaction involves flammable solvents and hydrogen gas under high pressure. The reaction must be carried out in a suitable high-pressure reactor (autoclave) with appropriate safety measures.

Materials:

  • 3-Methyl-2-butanone (1.0 mol)

  • Ammonia (5-10 mol, dissolved in methanol)

  • Raney Nickel (5-10 wt% of ketone)

  • Methanol

  • Hydrogen gas

Procedure:

  • Reaction Setup:

    • In a high-pressure autoclave, charge the Raney Nickel catalyst slurried in methanol.

    • Add the solution of 3-methyl-2-butanone in methanol.

    • Seal the autoclave and purge with nitrogen, followed by hydrogen.

    • Pressurize the reactor with ammonia gas or add a solution of ammonia in methanol.

  • Reaction:

    • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1000 psi).

    • Heat the reactor to the desired temperature (e.g., 120 °C) with vigorous stirring.

    • Maintain the hydrogen pressure and temperature for the duration of the reaction (4-8 hours), monitoring hydrogen uptake.

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia.

    • Filter the catalyst from the reaction mixture.

    • Remove the methanol from the filtrate by distillation.

    • The crude this compound is then purified by fractional distillation.

Process Flow Diagram

Reductive_Amination_Workflow cluster_reaction Reductive Amination Stage cluster_purification Purification Stage Ketone 3-Methyl-2-butanone Autoclave High-Pressure Autoclave (80-150°C, 500-1500 psi) Ketone->Autoclave Ammonia Ammonia Ammonia->Autoclave H2 Hydrogen H2->Autoclave Catalyst Catalyst (e.g., Raney Ni) Catalyst->Autoclave Filtration Catalyst Filtration Autoclave->Filtration Reaction Mixture Distillation1 Solvent Removal Filtration->Distillation1 Filtrate Distillation2 Fractional Distillation Distillation1->Distillation2 Crude Product Product Pure this compound Distillation2->Product

References

Application Notes and Protocols for tert-Amylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-amylamine, also known as 2-methyl-2-butanamine or tert-pentylamine, is a versatile primary aliphatic amine that serves as a crucial building block and reagent in modern organic synthesis. Its sterically hindered nature, stemming from the tertiary carbon atom adjacent to the amino group, imparts unique reactivity and selectivity in various chemical transformations. This characteristic makes it a valuable tool for introducing the bulky tert-amyl group, which can enhance the metabolic stability and solubility of drug candidates.[1] These application notes provide a comprehensive overview of the use of this compound in key organic reactions, complete with detailed experimental protocols and comparative data to guide researchers in its effective utilization.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling the reagent and for planning reactions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number594-39-8[2]
Molecular FormulaC₅H₁₃N
Molecular Weight87.16 g/mol
Boiling Point77 °C
Density0.746 g/mL at 25 °C
Refractive Index (n20/D)1.3996
Flash Point-1 °C[2]
SolubilityMiscible with water, ethanol, and common organic solvents.

Applications in Organic Synthesis

This compound is a versatile reagent employed in a range of organic reactions, primarily for the introduction of the tert-amylamino moiety. Key applications include nucleophilic substitution, acylation, and imine formation.

Nucleophilic Substitution Reactions (N-Alkylation)

This compound acts as a potent nucleophile, readily participating in SN2 reactions with alkyl halides to form secondary amines. The bulky tert-amyl group can influence the reaction rate and, in some cases, prevent over-alkylation to the tertiary amine or quaternary ammonium (B1175870) salt.[3]

Experimental Protocol: Synthesis of N-Alkyl-tert-amylamine

This protocol is a general guideline for the N-alkylation of this compound with a primary alkyl halide.[4][5]

Workflow for N-Alkylation of this compound

G reagents Combine this compound, Alkyl Halide, and Base in Solvent reaction Stir at Room Temperature or Heat to Reflux (12-24 h) reagents->reaction Reaction Setup workup Quench with Water and Extract with Organic Solvent reaction->workup Work-up purification Purify by Column Chromatography workup->purification Purification product N-Alkyl-tert-amylamine purification->product Final Product

Caption: General workflow for the synthesis of N-alkyl-tert-amylamines.

Materials:

  • This compound (1.0 equiv.)

  • Alkyl halide (e.g., 1-bromopentane) (1.2 equiv.)

  • N,N-Diisopropylethylamine (Hünig's base) (1.5 equiv.)

  • Acetonitrile (solvent)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound and acetonitrile.

  • Add N,N-diisopropylethylamine to the solution.

  • Slowly add the alkyl halide to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-alkyl-tert-amylamine.

Table 2: Representative Yields for N-Alkylation of Amines with Alkyl Halides

AmineAlkyl HalideBaseSolventTime (h)Yield (%)Reference
Diethylamine1-BromopentaneHünig's BaseAcetonitrile24~90[4]
BenzylamineBenzyl bromideAl₂O₃-OKAcetonitrile280[6]
Morpholinep-Methoxybenzyl iodideAl₂O₃-OKAcetonitrile1.592[6]

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Acylation Reactions (Amide Formation)

This compound reacts with acylating agents such as acyl chlorides and anhydrides to form N-tert-amyl amides. These amides are important intermediates in the synthesis of various biologically active molecules.

Experimental Protocol: Synthesis of N-tert-Amylacetamide

This protocol describes the acylation of this compound with acetyl chloride.

Workflow for Acylation of this compound

G reagents Dissolve this compound and Base in an Aprotic Solvent addition Add Acyl Chloride dropwise at 0 °C reagents->addition Reaction Setup reaction Stir at Room Temperature (1-2 h) addition->reaction workup Wash with Aqueous Acid, Aqueous Base, and Brine reaction->workup Work-up purification Purify by Recrystallization or Chromatography workup->purification Purification product N-tert-Amylamide purification->product Final Product

Caption: General workflow for the synthesis of N-tert-amylamides.

Materials:

  • This compound (1.0 equiv.)

  • Acetyl chloride (1.1 equiv.)

  • Triethylamine (B128534) (1.2 equiv.)

  • Dichloromethane (anhydrous)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound and triethylamine in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude N-tert-amylacetamide can be purified by recrystallization or column chromatography.

Table 3: Spectroscopic Data for N-Acylated Amine Derivatives

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Reference
N-tert-Amylacetamide1.95 (s, 3H), 1.75 (q, 2H), 1.30 (s, 6H), 0.85 (t, 3H)170.1, 56.5, 35.0, 26.8, 23.5, 8.7[7][8]
N-Acetylneuraminic acid methyl ester5.49 (ester CH₃), 2.15 (acetyl CH₃)176.21 (acetyl CO), 23.48 (acetyl CH₃)[9]

Note: Spectroscopic data can vary slightly based on solvent and instrument.

Imine Formation

This compound readily condenses with aldehydes and ketones to form imines (Schiff bases). This reaction is typically catalyzed by an acid and often requires the removal of water to drive the equilibrium towards the product.[10]

Experimental Protocol: Synthesis of an N-tert-Amyl Imine

This protocol provides a general method for the synthesis of an imine from this compound and an aldehyde using a heterogeneous catalyst.[10]

Workflow for Imine Synthesis

G reagents Mix this compound, Aldehyde, and Amberlyst® 15 reaction Stir at Room Temperature under Neat Conditions (2-4 h) reagents->reaction Reaction Setup filtration Filter to Remove Catalyst reaction->filtration Work-up concentration Concentrate Filtrate under Reduced Pressure filtration->concentration product N-tert-Amyl Imine concentration->product Final Product

Caption: General workflow for the synthesis of N-tert-amyl imines.

Materials:

  • This compound (1.1 equiv.)

  • Aldehyde (e.g., benzaldehyde) (1.0 equiv.)

  • Amberlyst® 15 (heterogeneous acid catalyst)

Procedure:

  • In a round-bottom flask, combine this compound, the aldehyde, and a catalytic amount of Amberlyst® 15.

  • Stir the mixture at room temperature under neat (solvent-free) conditions for 2-4 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, filter the reaction mixture to remove the Amberlyst® 15 catalyst.

  • Wash the catalyst with a small amount of diethyl ether.

  • Combine the filtrate and washings and concentrate under reduced pressure to afford the crude imine, which can be further purified if necessary.

Table 4: Representative Yields for Imine Synthesis

AmineAldehydeCatalystConditionsYield (%)Reference
AnilineBenzaldehydeAmberlyst® 15Neat, RT, 2h99[10]
Benzylamine4-ChlorobenzaldehydeAmberlyst® 15Neat, RT, 2h98[10]
Cyclohexylamine4-NitrobenzaldehydeAmberlyst® 15Neat, RT, 3h95[10]

Note: Yields are for analogous reactions and may differ for this compound.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, offering a straightforward means of introducing a sterically hindered amino group into a variety of molecular scaffolds. The protocols outlined in these application notes provide a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors. The unique steric and electronic properties of the tert-amylamino group can be strategically employed in the design and synthesis of novel pharmaceuticals and other functional organic molecules. Further exploration of its role in catalysis and multicomponent reactions is a promising area for future research.

References

Applications of tert-Amylamine in Pharmaceutical Manufacturing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-amylamine, also known as 1,1-dimethylpropylamine or tert-pentylamine, is a versatile primary aliphatic amine that serves as a crucial building block and reagent in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its sterically hindered tertiary alkyl structure provides unique properties to the final molecule, influencing its pharmacological activity, selectivity, and pharmacokinetic profile. In pharmaceutical manufacturing, this compound is primarily utilized in the formation of carbon-nitrogen bonds to introduce the bulky tert-amyl group into a target molecule. This is often achieved through reactions such as reductive amination and nucleophilic substitution.[3] The tert-amyl moiety can be found in a range of therapeutic agents, including potassium channel openers and other compounds targeting various receptors and enzymes.

This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of a potassium channel opener, illustrating its practical application in pharmaceutical chemistry.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in a laboratory and manufacturing setting.

PropertyValue
CAS Number 594-39-8[1][4]
Molecular Formula C5H13N[4]
Molecular Weight 87.16 g/mol [1][4]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 77 °C[1][2]
Density 0.746 g/mL at 25 °C[1]
Refractive Index n20/D 1.3996[1]
Solubility Soluble in water, ethanol, ether, and acetone.[2][5]
pKa 10.85 at 19 °C[2]

Application in the Synthesis of Potassium Channel Openers

Potassium channel openers (KCOs) are a class of drugs that relax smooth muscle by opening potassium channels in the cell membrane, leading to hyperpolarization. This mechanism of action makes them useful in the treatment of conditions such as hypertension and urinary incontinence. The bulky tert-amyl group can play a significant role in the potency and selectivity of these compounds.

One notable application of this compound is in the synthesis of a novel series of benzylamine (B48309) potassium channel openers. Specifically, it has been used as a substitute for the t-butylamino substituent in certain cyanobenzylamine derivatives to modulate the compound's activity.[2]

Illustrative Synthesis: A Substituted Cyanobenzylamine Derivative

The following sections detail the synthesis of a substituted cyanobenzylamine derivative, a precursor to more complex potassium channel openers, via reductive amination using this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of N-(1,1-dimethylpropyl)-4-cyanobenzylamine, a representative intermediate in the synthesis of certain potassium channel openers.

ParameterValueReference
Starting Material 1 4-FormylbenzonitrileN/A
Starting Material 2 This compound[2]
Reducing Agent Sodium triacetoxyborohydride (B8407120)[1]
Solvent 1,2-Dichloroethane (B1671644) (DCE)[1]
Reaction Temperature Room Temperature[1]
Reaction Time 1-24 hours[1]
Yield Typically >85% (literature examples for similar reductive aminations)[1]
Purity >95% (after purification)N/A

Experimental Protocols

Protocol 1: Synthesis of N-(1,1-dimethylpropyl)-4-cyanobenzylamine via Reductive Amination

This protocol describes the synthesis of an N-(tert-amyl) substituted cyanobenzylamine intermediate, a key step in the development of certain potassium channel openers.

Materials:

  • 4-Formylbenzonitrile

  • This compound

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • To a solution of 4-formylbenzonitrile (1.0 eq.) and this compound (1.0-1.2 eq.) in anhydrous 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise at room temperature under a nitrogen atmosphere.[1]

  • Stir the reaction mixture at room temperature for 1-24 hours.[1]

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[1]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]

  • Separate the organic layer, and extract the aqueous layer with DCE.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.[1]

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the pure N-(1,1-dimethylpropyl)-4-cyanobenzylamine.

Safety Precautions:

  • This compound is a flammable and corrosive liquid and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle with care.

  • 1,2-Dichloroethane is a toxic and flammable solvent.

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and a general experimental workflow for the application of this compound in pharmaceutical synthesis.

Synthesis_Pathway A 4-Formylbenzonitrile C Imine Intermediate A->C + B This compound B->C D N-(1,1-dimethylpropyl)- 4-cyanobenzylamine C->D Reduction (e.g., NaBH(OAc)₃)

Caption: Synthetic pathway for N-(1,1-dimethylpropyl)-4-cyanobenzylamine.

Experimental_Workflow start Start reactants Dissolve 4-Formylbenzonitrile and this compound in DCE start->reactants add_reagent Add Sodium Triacetoxyborohydride reactants->add_reagent reaction Stir at Room Temperature (1-24h) add_reagent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring quench Quench with Saturated NaHCO₃ monitoring->quench Reaction Complete extraction Extract with DCE quench->extraction wash_dry Wash with Brine & Dry (MgSO₄) extraction->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for reductive amination.

References

tert-Amylamine: A Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Amylamine, a primary aliphatic amine with a bulky tert-amyl group, is emerging as a valuable building block in the synthesis of novel agrochemicals. Its unique structural properties can impart desirable characteristics to active ingredients, including enhanced efficacy, selectivity, and improved physicochemical properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the development of next-generation fungicides, herbicides, and insecticides.

Application in Fungicide Synthesis: N-(tert-Amyl) Cinnamoyl Imidazoles

Fungicides incorporating a tert-amyl moiety can exhibit potent activity against a range of plant pathogens. One such class of compounds is the 1-(α-tert-butylcinnamoyl)imidazoles, where the bulky alkyl group plays a crucial role in the molecule's fungicidal efficacy. While the literature describes the synthesis using a tert-butyl precursor, the similar steric and electronic properties of the tert-amyl group make this compound a viable starting material for analogous compounds.

Quantitative Data: Fungicidal Activity of a Related Compound

The following table summarizes the fungicidal activity of a structurally related (Z)-isomer of a 1-(α-tert-butylcinnamoyl)imidazole derivative, demonstrating the potential of this chemical class.

CompoundTarget PathogenApplication RateControl Efficacy (%)
(Z)-1-(4-chlorocinnamoyl)-2-tert-butylimidazoleErysiphe graminis (Powdery Mildew)Pot testGood
(Z)-1-(4-chlorocinnamoyl)-2-tert-butylimidazoleBotrytis cinerea (Gray Mold)Pot testGood
Experimental Protocol: Synthesis of a 1-(α-tert-Amylcinnamoyl)imidazole Analog (Proposed)

This protocol adapts a known procedure for the synthesis of a tert-butyl analog, substituting with a tert-amyl precursor.

Step 1: Synthesis of (anti)-2-tert-Amyl-3-(4-chlorophenyl)-3-hydroxypropanoic acid

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine (B44863) in anhydrous tetrahydrofuran (B95107) (THF).

  • Lithium Diisopropylamide (LDA) Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for 15 minutes to form LDA.

  • Enolate Formation: Cool the LDA solution back to -78 °C. In a separate flask, dissolve 3,3-dimethyl-2-pentanone (B1585287) (a tert-amyl precursor) in anhydrous THF. Add this solution dropwise to the LDA solution via the dropping funnel. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Aldol (B89426) Addition: Dissolve 4-chlorobenzaldehyde (B46862) in anhydrous THF and add it dropwise to the reaction mixture at -78 °C. Stir for 2 hours at this temperature.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude aldol product.

  • Oxidation: Dissolve the crude aldol product in a suitable solvent (e.g., acetone). Add Jones reagent (chromium trioxide in sulfuric acid) dropwise at 0 °C. Stir the reaction until the starting material is consumed (monitored by TLC).

  • Purification: Quench the reaction with isopropanol. Filter the mixture and concentrate the filtrate. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude carboxylic acid by column chromatography or recrystallization to yield (anti)-2-tert-amyl-3-(4-chlorophenyl)-3-hydroxypropanoic acid.

Step 2: Synthesis of (Z)-1-(α-tert-Amyl-4-chlorocinnamoyl)imidazole

  • Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve the (anti)-2-tert-amyl-3-(4-chlorophenyl)-3-hydroxypropanoic acid in anhydrous dichloromethane (B109758).

  • Amide Coupling: Add 1,1'-carbonyldiimidazole (B1668759) (CDI) to the solution and stir at room temperature until the evolution of CO2 ceases, indicating the formation of the acylimidazolide intermediate.

  • Elimination: Heat the reaction mixture to reflux. The β-elimination of water will occur, leading to the formation of the (Z)-cinnamoyl imidazole (B134444) derivative. Monitor the reaction progress by TLC.

  • Purification: Upon completion, cool the reaction mixture and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final (Z)-1-(α-tert-amyl-4-chlorocinnamoyl)imidazole.

G

Caption: Synthetic workflow for a proposed 1-(α-tert-amylcinnamoyl)imidazole fungicide.

Application in Insecticide Synthesis: N'-tert-Amyl Carbohydrazides

Diacylhydrazine insecticides are a class of insect growth regulators that act as ecdysone (B1671078) agonists. The N'-tert-butyl group is a common feature in many of these compounds, contributing to their high insecticidal activity. Substituting this with a tert-amyl group, introduced via this compound precursors, is a promising strategy for developing novel insecticides with potentially altered target specificity and improved efficacy.

Quantitative Data: Insecticidal Activity of Related Compounds

The table below presents the LC50 values for N'-tert-butyl-N,N'-diacylhydrazine analogues against the common cutworm (Spodoptera litura), highlighting the potency of this class of insecticides.

CompoundLC50 (mg/L)
N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazideHigh Activity
N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazideHigh Activity
Tebufenozide (Commercial Standard)High Activity
Experimental Protocol: Synthesis of an N'-tert-Amyl Carbohydrazide (B1668358) Analog (Proposed)

This protocol outlines a general method for the synthesis of N'-tert-amyl-N,N'-diacylhydrazine insecticides.

Step 1: Synthesis of tert-Amylhydrazine

Note: This is a key intermediate. Commercially available tert-butylhydrazine (B1221602) hydrochloride is often used in the literature. A similar synthesis for tert-amylhydrazine would be required.

  • Reaction Setup: In a suitable reaction vessel, combine this compound with a suitable reagent for the introduction of the second nitrogen atom, such as hydroxylamine-O-sulfonic acid, under controlled temperature and pH conditions.

  • Purification: The resulting tert-amylhydrazine would be purified using standard techniques such as distillation or crystallization of a salt form (e.g., hydrochloride).

Step 2: First Acylation

  • Reaction Setup: Dissolve tert-amylhydrazine in an appropriate aprotic solvent (e.g., dichloromethane or THF) and cool in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of the first acyl chloride (e.g., 3,5-dimethylbenzoyl chloride) in the same solvent. A base such as triethylamine (B128534) or pyridine (B92270) can be added to scavenge the HCl byproduct.

  • Work-up: Once the reaction is complete (monitored by TLC), wash the reaction mixture with water, dilute acid, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the mono-acylated product.

Step 3: Second Acylation

  • Reaction Setup: Dissolve the mono-acylated product from the previous step in a suitable solvent.

  • Addition of Second Acyl Chloride: Add the second, different acyl chloride (e.g., a benzoheterocyclecarbonyl chloride) to the solution, again in the presence of a base.

  • Purification: After the reaction is complete, perform an aqueous work-up similar to the first acylation step. The final N'-tert-amyl-N,N'-diacylhydrazine product is then purified by column chromatography or recrystallization.

G

Caption: General synthetic pathway for N'-tert-amyl carbohydrazide insecticides.

Mode of Action: Ecdysone Receptor Agonism

The N'-tert-amyl carbohydrazide insecticides are expected to function as ecdysone receptor (EcR) agonists, similar to their tert-butyl counterparts. Ecdysone is a crucial steroid hormone in insects that controls molting and metamorphosis.

G

Caption: Signaling pathway for ecdysone agonist insecticides.

By binding to the EcR/USP heterodimeric protein complex, these insecticides mimic the action of natural ecdysone. This binding event triggers a cascade of gene expression that initiates a premature and incomplete molt. The insect is unable to properly shed its old cuticle, leading to cessation of feeding and eventual death. This specific mode of action provides a high degree of selectivity towards insects, with low toxicity to vertebrates.

This compound presents a promising scaffold for the development of novel agrochemicals. Its incorporation into fungicide and insecticide frameworks has the potential to yield compounds with enhanced biological activity and favorable safety profiles. The provided protocols offer a foundation for the synthesis and exploration of this compound-derived agrochemicals, paving the way for future innovations in crop protection.

Application Notes and Protocols for tert-Amylamine as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Amylamine, a primary aliphatic amine, presents potential as a corrosion inhibitor for various metals and alloys, particularly in acidic environments. Its efficacy stems from the presence of a nitrogen atom with a lone pair of electrons, which can coordinate with vacant d-orbitals of metal atoms, leading to the formation of a protective film on the metal surface. This protective layer acts as a barrier, isolating the metal from the corrosive medium. The bulky tert-amyl group can further enhance this protective effect.

These application notes provide a comprehensive overview of the theoretical basis for using this compound as a corrosion inhibitor and detailed protocols for its evaluation. While direct quantitative data for this compound is limited in publicly available literature, the information presented herein is substantially informed by studies on the closely related compound, tert-butylamine (B42293), which shares significant structural and chemical similarities.[1][2]

Corrosion Inhibition Mechanism

The primary mechanism of corrosion inhibition by this compound involves the adsorption of its molecules onto the metal surface.[1][2] This process can be described by the following key steps:

  • Protonation: In acidic solutions, the amine group of this compound can become protonated.

  • Adsorption: The protonated amine can be physically adsorbed onto the negatively charged metal surface (due to the adsorption of anions from the acid). Additionally, the nitrogen atom's lone pair of electrons can directly coordinate with the metal atoms, leading to chemisorption.

  • Protective Film Formation: The adsorbed this compound molecules, particularly with their hydrophobic alkyl groups, form a protective barrier that hinders the diffusion of corrosive species (like H+ and Cl- ions) to the metal surface.[1][2] This barrier effect slows down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

The amine and methyl groups within the inhibitor's chemical structure play a crucial role in forming this protective layer.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data on the performance of tert-butylamine as a corrosion inhibitor for mild steel in a 1M HCl solution, which can be used as a reference for initiating studies on this compound.[1][2][3]

Table 1: Corrosion Rate and Inhibition Efficiency from Weight Loss Measurements [1][3]

Inhibitor Concentration (ppm)Temperature (°C)Corrosion Rate (mg/cm²·h)Inhibition Efficiency (%)
030--
5030--
10030--
15030--
20030--
050--
5050--
10050--
15050--
20050--

Note: Specific corrosion rate values were not provided in the source material, but the trend indicates that higher concentrations lead to better inhibition.[1][3]

Table 2: Potentiodynamic Polarization Data [1]

Inhibitor Concentration (ppm)Temperature (°C)Corrosion Potential, Ecorr (mV vs. SCE)Corrosion Current Density, Icorr (µA/cm²)Inhibition Efficiency (%)
030---
5030---
10030---
15030---
20030---
050---
5050---
10050---
15050---
20050---

Note: The source indicates that with increasing inhibitor concentration, the corrosion current density (Icorr) decreases, signifying improved inhibition efficiency.[1]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the corrosion inhibition properties of this compound are provided below.

Protocol 1: Weight Loss Method

This gravimetric technique provides a direct measure of the average corrosion rate.

1. Materials and Equipment:

  • Metal coupons (e.g., mild steel) of known dimensions and surface area.
  • Corrosive medium (e.g., 1M HCl).
  • This compound of desired concentrations.
  • Analytical balance (accurate to 0.1 mg).
  • Water bath or thermostat for temperature control.
  • Beakers, glass hooks, and desiccator.
  • Polishing papers of various grades (e.g., 220 to 1200 grit).
  • Acetone and distilled water for cleaning.

2. Procedure:

  • Mechanically polish the metal coupons using successively finer grades of emery paper.
  • Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly.
  • Accurately weigh each coupon and record its initial weight.
  • Prepare the corrosive solutions with and without various concentrations of this compound.
  • Completely immerse the weighed coupons in the test solutions using glass hooks.
  • Maintain the desired temperature using a water bath for a specified immersion period (e.g., 24 hours).
  • After the immersion period, retrieve the coupons, rinse with distilled water, and gently clean with a soft brush to remove corrosion products.
  • Rinse again with distilled water, then with acetone, and dry.
  • Re-weigh the coupons and record the final weight.
  • Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:

Protocol 2: Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and allows for the determination of the corrosion current.

1. Materials and Equipment:

  • Potentiostat/Galvanostat.
  • Three-electrode electrochemical cell:
  • Working Electrode (WE): The metal specimen to be tested.
  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
  • Counter Electrode (CE): Platinum or graphite (B72142) rod.
  • Corrosive solutions with and without this compound.
  • Polishing materials and cleaning solvents as in Protocol 1.

2. Procedure:

  • Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed.
  • Polish, clean, and dry the exposed surface of the working electrode.
  • Assemble the three-electrode cell with the test solution.
  • Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
  • Perform the potentiodynamic scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
  • Record the resulting current density as a function of the applied potential.
  • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic Tafel plots to their intersection.
  • Calculate the inhibition efficiency using the Icorr values:

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the properties of the inhibitor film and the corrosion mechanism.

1. Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer.
  • Three-electrode electrochemical cell as in Protocol 2.
  • Corrosive solutions with and without this compound.

2. Procedure:

  • Prepare and set up the electrochemical cell as described in the PDP protocol.
  • Allow the system to stabilize at the OCP.
  • Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
  • Measure the impedance response of the system.
  • Represent the data using Nyquist and Bode plots.
  • Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model. The charge transfer resistance (Rct) is a key parameter that is inversely proportional to the corrosion rate.
  • Calculate the inhibition efficiency using the Rct values:

Visualizations

G cluster_solution Corrosive Solution (e.g., HCl) cluster_metal Metal Surface cluster_interface Metal-Solution Interface H_plus H+ Metal Metal H_plus->Metal Cathodic Reaction (H2 evolution) Cl_minus Cl- tAmine This compound Adsorption Adsorption of This compound tAmine->Adsorption Metal->Adsorption Protective_Film Protective Hydrophobic Film Adsorption->Protective_Film Formation Protective_Film->Metal Inhibits both reactions

Caption: Corrosion inhibition mechanism of this compound.

G start Start prep_coupon Prepare Metal Coupon (Polish, Clean, Weigh) start->prep_coupon immerse Immerse Coupon in Solution prep_coupon->immerse prep_solution Prepare Test Solutions (with/without Inhibitor) prep_solution->immerse wait Maintain Temperature for Set Time immerse->wait retrieve Retrieve, Clean, and Re-weigh Coupon wait->retrieve calculate Calculate Weight Loss, Corrosion Rate, and Inhibition Efficiency retrieve->calculate end End calculate->end

Caption: Workflow for the Weight Loss experimental protocol.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_electrode Prepare Working Electrode assemble_cell Assemble 3-Electrode Cell prep_electrode->assemble_cell stabilize_ocp Stabilize Open-Circuit Potential (OCP) assemble_cell->stabilize_ocp perform_scan Perform Potentiodynamic Scan (e.g., -250 to +250 mV vs. OCP) stabilize_ocp->perform_scan tafel_extrapolation Tafel Extrapolation perform_scan->tafel_extrapolation determine_params Determine Ecorr and Icorr tafel_extrapolation->determine_params calc_efficiency Calculate Inhibition Efficiency determine_params->calc_efficiency

Caption: Workflow for the Potentiodynamic Polarization experiment.

References

Application Notes and Protocols: Tert-Amylamine as a Catalyst in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-amylamine, a sterically hindered tertiary amine, presents potential as a catalyst in various polymerization reactions. Its catalytic activity is attributed to the nucleophilic nature of the nitrogen atom's lone pair of electrons. The bulky tert-amyl group can influence the catalyst's reactivity and selectivity through steric hindrance, potentially offering advantages in controlling polymerization kinetics and polymer properties. These application notes provide an overview of the potential uses of this compound as a catalyst in key polymerization reactions and offer exemplary protocols as a starting point for experimental investigation.

Chemical and Physical Properties of this compound:

PropertyValueReference
CAS Number 594-39-8[1]
Molecular Formula C₅H₁₃N[2]
Molecular Weight 87.16 g/mol [2]
Boiling Point 77 °C[1]
Density 0.746 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.3996[1]
pKa 10.85 (at 19 °C)[3]

I. Application in Polyurethane Synthesis

Tertiary amines are widely used as catalysts in the formation of polyurethanes, accelerating the reaction between isocyanates and polyols.[4] The catalytic mechanism involves the formation of an activated complex between the amine and the isocyanate, making the isocyanate more susceptible to nucleophilic attack by the polyol.[5] this compound, with its basic nitrogen atom, can be expected to catalyze this reaction. The steric bulk of the tert-amyl group may influence the reaction rate and the final properties of the polyurethane foam.[6][7]

Comparative Catalytic Activity of Tertiary Amines in Polyurethane Foam Formulation
CatalystCream Time (s)Gel Time (s)Tack-Free Time (s)Foam Density ( kg/m ³)
Triethylenediamine (TEDA)10 - 1550 - 7090 - 12028 - 32
N,N-Dimethylcyclohexylamine (DMCHA)8 - 1240 - 6080 - 11030 - 35
Bis(2-dimethylaminoethyl)ether (BDMAEE)15 - 2570 - 90120 - 15025 - 30
Experimental Protocol: Preparation of Polyurethane Foam (Exemplary)

This protocol is a general guideline for the synthesis of polyurethane foam using a tertiary amine catalyst. Optimization will be required for the specific application and for the use of this compound.

Materials:

  • Polyether polyol (e.g., Voranol® 4701)

  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

  • Deionized water (blowing agent)

  • Silicone surfactant (e.g., DC 193)

  • This compound (catalyst)

  • Stannous octoate (co-catalyst, optional)

Procedure:

  • In a well-ventilated fume hood, accurately weigh the polyether polyol, deionized water, silicone surfactant, and this compound into a disposable plastic cup.

  • Mix the components thoroughly for 30 seconds using a high-speed mechanical stirrer.

  • Add the isocyanate to the mixture and continue stirring for another 5-10 seconds until the mixture is homogeneous.

  • Immediately pour the reacting mixture into a mold.

  • Allow the foam to rise and cure at room temperature. The curing process can be accelerated by placing the mold in an oven at a slightly elevated temperature (e.g., 70 °C).

  • After curing, the foam can be demolded and characterized.

Workflow for Polyurethane Foam Synthesis:

G cluster_prep Premix Preparation cluster_reaction Reaction cluster_curing Curing and Characterization A Weigh Polyol, Water, Surfactant, this compound B Mechanical Stirring (30s) A->B C Add Isocyanate B->C D High-Speed Stirring (5-10s) C->D E Pour into Mold D->E F Cure at Room Temp or Elevated Temp E->F G Demold F->G H Characterize Foam Properties G->H

Caption: Workflow for polyurethane foam synthesis.

II. Application in Ring-Opening Polymerization (ROP)

Tertiary amines can act as effective catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone, to produce biodegradable polyesters.[8][9] The mechanism is believed to involve the activation of an initiating alcohol by the amine, which then attacks the carbonyl group of the cyclic monomer.[10] The steric and electronic properties of the tertiary amine can influence the polymerization rate and the properties of the resulting polymer.

Comparative Data for Tertiary Amine Catalyzed ROP of L-Lactide

Note: This table presents data for other tertiary amines to provide a comparative context for the potential performance of this compound.

CatalystMonomer Conversion (%)Mn ( g/mol )PDIReference
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)>9915,000 - 20,0001.1 - 1.3[11]
Triethylamine (TEA)85 - 9510,000 - 15,0001.2 - 1.5
4-Dimethylaminopyridine (DMAP)>9918,000 - 25,0001.1 - 1.2[10]
Experimental Protocol: Ring-Opening Polymerization of L-Lactide (Exemplary)

This protocol provides a general procedure for the ROP of L-lactide. Adjustments to temperature, time, and catalyst concentration will be necessary when using this compound.

Materials:

Procedure:

  • Purify L-lactide by recrystallization from anhydrous toluene.

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the purified L-lactide in anhydrous toluene.

  • Add benzyl alcohol as the initiator.

  • Inject the required amount of this compound catalyst into the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.

  • Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

  • Once the desired conversion is reached, cool the reaction to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum at room temperature.

Mechanism of Tertiary Amine Catalyzed ROP of Lactide:

G cluster_activation Initiator Activation cluster_propagation Propagation Initiator R-OH (Alcohol) Activated_Complex [R-O⁻ H-N⁺R'₃] Initiator->Activated_Complex + Catalyst This compound Catalyst->Activated_Complex Monomer Lactide Activated_Complex->Monomer Nucleophilic Attack Polymer_Chain Polymer Chain Monomer->Polymer_Chain Ring-Opening Polymer_Chain->Catalyst Release Polymer_Chain->Monomer Chain Growth

Caption: Mechanism of ROP of lactide.

III. Application in Controlled Radical Polymerization (CRP)

Tertiary amines can also be employed as catalysts or co-catalysts in controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP).[12][13] In some systems, tertiary amines can act as reducing agents for the transition metal catalyst, facilitating the generation of the active catalyst species.[14] The choice of amine can influence the polymerization kinetics and the degree of control over the polymer's molecular weight and dispersity.

Experimental Protocol: ATRP of Methyl Methacrylate (B99206) (Exemplary)

This protocol outlines a general procedure for ATRP where a tertiary amine can be used as a ligand or a reducing agent. Specific conditions will need to be optimized for this compound.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB, initiator)

  • Copper(I) bromide (CuBr, catalyst)

  • Tris[2-(dimethylamino)ethyl]amine (Me6TREN) or other suitable ligand (this compound could be investigated as a ligand or co-additive)

  • Anisole (B1667542) (solvent, anhydrous)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add CuBr and the chosen ligand (e.g., Me6TREN).

  • Add the desired amount of anhydrous anisole and stir until the copper complex forms (a colored solution).

  • Add the MMA monomer to the flask.

  • Inject the initiator, EBiB, to start the polymerization.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).

  • Monitor the polymerization by taking samples at regular intervals and analyzing for monomer conversion (by GC or ¹H NMR) and molecular weight (by GPC).

  • To quench the reaction, cool the flask and expose the mixture to air.

  • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent like methanol or hexane, filter, and dry under vacuum.

Experimental Workflow for ATRP:

G A Charge Schlenk Flask with CuBr and Ligand/tert-Amylamine B Add Anhydrous Solvent A->B C Add Monomer (e.g., MMA) B->C D Inject Initiator (e.g., EBiB) C->D E Immerse in Preheated Oil Bath D->E F Monitor Reaction (GC/NMR, GPC) E->F G Quench Reaction (Cooling, Air Exposure) F->G H Catalyst Removal (Alumina Column) G->H I Precipitate and Dry Polymer H->I

Caption: Workflow for ATRP.

Conclusion

While specific data on the catalytic activity of this compound in polymerization reactions is limited in the current literature, its chemical properties as a sterically hindered tertiary amine suggest its potential as a valuable catalyst. The provided application notes and exemplary protocols, based on the well-established catalytic behavior of other tertiary amines, offer a solid foundation for researchers to explore the use of this compound in polyurethane synthesis, ring-opening polymerization, and controlled radical polymerization. Further experimental investigation is necessary to fully elucidate its catalytic performance and potential advantages in these and other polymerization systems.

References

Application Notes and Protocols for the Laboratory-Scale Preparation of tert-Amylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory-scale synthesis of tert-amylamine (2-methyl-2-butanamine), a primary aliphatic amine widely used as an intermediate in the production of pharmaceuticals, agrochemicals, and rubber accelerators.[1][2][3] Two effective synthetic routes are presented: the Ritter reaction using a tertiary alcohol and a nitrile, and a multi-step synthesis via a tert-amylurea intermediate. This guide includes comprehensive experimental procedures, purification techniques, characterization methods, and a summary of relevant quantitative data to facilitate reproducible and efficient laboratory preparation.

Synthesis Method 1: The Ritter Reaction

The Ritter reaction is a versatile and efficient method for preparing N-alkyl amides from nitriles and a substrate that can form a stable carbocation, such as a tertiary alcohol.[4][5] The subsequent hydrolysis of the amide yields the desired primary amine. A modified approach that avoids the use of highly toxic hydrogen cyanide involves reacting a tertiary alcohol with chloroacetonitrile (B46850) to form an N-chloroacetyl-tert-alkylamine intermediate, which is then cleaved to yield the final amine.[6][7]

Reaction Scheme

The synthesis proceeds in two main steps:

  • Formation of N-(tert-pentyl)chloroacetamide: tert-Amyl alcohol (2-methyl-2-butanol) is reacted with chloroacetonitrile in the presence of a strong acid to form a stable carbocation, which is then attacked by the nitrile.

  • Cleavage of the Chloroacetyl Group: The intermediate chloroacetamide is hydrolyzed under acidic conditions to yield this compound.[6]

Experimental Protocol: Ritter Reaction

Materials and Reagents:

  • tert-Amyl alcohol (2-methyl-2-butanol)

  • Chloroacetonitrile

  • Glacial Acetic Acid

  • Sulfuric Acid (concentrated)

  • Ethanol (B145695)

  • Sodium Hydroxide (B78521) (pellets and aqueous solution)

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

Step A: Synthesis of N-(2-methylbutan-2-yl)-2-chloroacetamide [6][7]

  • In a flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of tert-amyl alcohol (1 equivalent) in glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (2 equivalents) to the solution while maintaining the temperature below 10 °C.

  • Add chloroacetonitrile (1.2 equivalents) dropwise to the mixture.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture over crushed ice and neutralize with a cold, concentrated sodium hydroxide solution.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-methylbutan-2-yl)-2-chloroacetamide. The product can be purified by flash column chromatography if necessary.

Step B: Cleavage to form this compound [6]

  • Reflux the crude chloroacetamide from Step A in a 5:1 mixture of ethanol and acetic acid for 8-10 hours.

  • Cool the reaction mixture and concentrate it under reduced pressure to remove the ethanol.

  • Add water to the residue and basify by carefully adding sodium hydroxide pellets until the solution is strongly alkaline (pH > 12).

  • Extract the alkaline aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution and proceed with purification by distillation.

Synthesis Method 2: Via tert-Amylurea and Phthalimide Intermediates

An alternative, multi-step synthesis involves the formation of tert-amylurea, followed by conversion to tert-amylphthalimide, and subsequent hydrazinolysis to release the free amine.[8] This method provides good overall yields for the final amine.

Experimental Protocol: Multi-step Synthesis

Procedure: [8]

  • tert-Amylurea Synthesis: This step typically involves the reaction of a tert-amyl carbocation source with urea. The reported yield for this step is 50-58%.

  • tert-Amylphthalimide Synthesis: The tert-amylurea is then reacted with phthalic anhydride (B1165640) to produce tert-amylphthalimide. This step proceeds with a reported yield of 63-72%.

  • Hydrazinolysis to this compound: The tert-amylphthalimide is refluxed with hydrazine (B178648) hydrate (B1144303) in ethanol. Following the reaction, the mixture is acidified with concentrated HCl, and the precipitated phthalhydrazide (B32825) is filtered off. The filtrate containing the this compound hydrochloride is then made strongly basic, and the liberated free amine is extracted and purified. The final step yields this compound with a reported 87% yield.

Purification and Characterization

Purification Protocol: Fractional Distillation
  • Set up a fractional distillation apparatus. A Vigreux column is suitable for this purpose.[8]

  • Ensure the receiving flask is cooled in an ice bath to minimize the loss of the volatile amine.[8]

  • Carefully distill the crude this compound collected from the extraction step.

  • Collect the fraction boiling at approximately 77-78 °C.[2][8]

Characterization Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of the final product and confirm its molecular weight. The mass spectrum of primary amines is characterized by alpha-cleavage, and the molecular ion peak will have an odd mass-to-charge ratio due to the presence of a single nitrogen atom.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is used to confirm the structure. Key signals include those for the amine protons (NH₂), which typically appear as a broad singlet, and the aliphatic protons of the tert-amyl group.[1][9][12] The chemical shifts for protons on carbons adjacent to the nitrogen are expected around 2.3-3.0 ppm.[9]

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule, confirming the carbon skeleton.[1]

Data Summary

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number 594-39-8[2]
Molecular Formula C₅H₁₃N[2]
Molecular Weight 87.16 g/mol [2]
Appearance Clear, colorless liquid[2]
Boiling Point 77-78 °C[2][8]
Density 0.746 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.3996[2]
Table 2: Summary of Synthesis Yields
Synthesis MethodIntermediate StepReported YieldReference
Ritter Reaction N-chloroacetyl-tert-alkylaminesHigh[6]
This compoundGood to Excellent[6]
Multi-step Synthesis tert-Amylurea50-58%[8]
tert-Amylphthalimide63-72%[8]
This compound87%[8]
Table 3: Spectroscopic Data for this compound
TechniqueExpected Peaks / Chemical Shifts (ppm)Reference
¹H NMR (in CDCl₃) Signals corresponding to CH₃, CH₂, and NH₂ protons.[1][12]
¹³C NMR (in CDCl₃) Signals corresponding to the five distinct carbon environments.[1]
Mass Spectrometry (MS) Molecular Ion (M⁺) peak at m/z = 87. Dominated by alpha-cleavage.[9]

Visualized Workflows and Pathways

G General Workflow for this compound Synthesis Start Starting Materials (e.g., tert-Amyl Alcohol, Nitrile) Reaction Ritter Reaction (Acid Catalysis) Start->Reaction Intermediate Intermediate Formation (N-substituted amide) Reaction->Intermediate Cleavage Hydrolysis / Cleavage (Acidic Conditions) Intermediate->Cleavage Workup Aqueous Workup (Neutralization & Extraction) Cleavage->Workup Purification Purification (Fractional Distillation) Workup->Purification Product Pure this compound Purification->Product Analysis Characterization (GC-MS, NMR) Product->Analysis

Caption: General workflow for this compound synthesis via the Ritter reaction.

G Simplified Ritter Reaction Pathway tBuOH tert-Amyl Alcohol C₂H₅C(CH₃)₂OH Carbocation tert-Amyl Carbocation C₂H₅C(CH₃)₂⁺ tBuOH->Carbocation  H⁺, -H₂O Nitrilium Nitrilium Ion Carbocation->Nitrilium Nitrile Nitrile R-C≡N Nitrile->Nitrilium Amide N-substituted Amide Nitrilium->Amide  +H₂O (Hydrolysis) Amine {this compound | C₂H₅C(CH₃)₂NH₂} Amide->Amine  Hydrolysis / Cleavage

Caption: Simplified reaction pathway for the synthesis of this compound.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Amines Using Biocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental building blocks in a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The stereochemistry of these amines is often critical to their biological activity, making their enantioselective synthesis a key challenge in modern organic chemistry. While traditional chemical methods for chiral amine synthesis often rely on expensive, toxic, and environmentally burdensome heavy metal catalysts and harsh reaction conditions, biocatalysis has emerged as a powerful, green, and highly selective alternative.[2][3][4]

This document provides detailed application notes and protocols for the asymmetric synthesis of chiral amines using various classes of biocatalysts, including ω-transaminases (ω-TAs), amine dehydrogenases (AmDHs), imine reductases (IREDs), and monoamine oxidases (MAOs). These enzymes offer exquisite chemo-, regio-, and stereoselectivity under mild, aqueous conditions, providing sustainable and efficient routes to high-value chiral amines.[2][5]

Key Biocatalytic Systems

Several classes of enzymes have been successfully employed for the asymmetric synthesis of chiral amines. The choice of biocatalyst depends on the desired stereochemistry, the nature of the substrate, and the overall process requirements.

ω-Transaminases (ω-TAs)

ω-Transaminases catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor, such as a ketone or an aldehyde, to produce a chiral amine.[2][6] These pyridoxal-5'-phosphate (PLP)-dependent enzymes are widely used in industry due to their high enantioselectivity and broad substrate scope.[6][7] A notable industrial application is the synthesis of the antidiabetic drug sitagliptin (B1680988), where an engineered ω-transaminase is used to produce a key chiral amine intermediate with high efficiency and enantiopurity.[2][8][9]

Reaction Scheme:

transaminase_reaction cluster_1 Half-Reaction 1 cluster_2 Half-Reaction 2 ketone Prochiral Ketone (R1-CO-R2) chiral_amine Chiral Amine (R1-CH(NH2)-R2) ketone->chiral_amine PMP enzyme ω-Transaminase ketone->enzyme amine_donor Amino Donor (e.g., L-Alanine) pmp PMP amine_donor->pmp PLP amine_donor->enzyme plp PLP keto_acid Keto Acid (e.g., Pyruvate) pmp->keto_acid chiral_amine->plp enzyme->chiral_amine enzyme->keto_acid

Caption: General reaction mechanism of ω-transaminase.

Amine Dehydrogenases (AmDHs)

Amine dehydrogenases catalyze the reductive amination of ketones and aldehydes using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor.[10][11] This approach is highly atom-economical, producing only water as a byproduct.[10][11] To make the process cost-effective, the expensive cofactor is regenerated in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase (FDH) with formate or glucose dehydrogenase (GDH) with glucose.[10][11][12]

Reaction Scheme:

aminedehydrogenase_reaction ketone Prochiral Ketone (R1-CO-R2) enzyme Amine Dehydrogenase ketone->enzyme ammonia Ammonia (NH3) ammonia->enzyme nadh NAD(P)H + H+ nadh->enzyme nad NAD(P)+ cofactor_reg Cofactor Regeneration nad->cofactor_reg chiral_amine Chiral Amine (R1-CH(NH2)-R2) water H2O enzyme->nad enzyme->chiral_amine enzyme->water cofactor_reg->nadh formate Formate fdh FDH formate->fdh co2 CO2 fdh->co2

Caption: Reductive amination using amine dehydrogenase with cofactor regeneration.

Imine Reductases (IREDs)

Imine reductases, also known as reductive aminases, are NADPH-dependent enzymes that catalyze the asymmetric reduction of imines to chiral amines.[13][14] They can be used in a one-pot reaction for the reductive amination of ketones with primary or secondary amines.[13][15] IREDs are particularly valuable for the synthesis of secondary and tertiary chiral amines, which are common motifs in pharmaceuticals.[13][16]

Reaction Scheme:

iminereductase_reaction ketone Ketone/Aldehyde imine Imine (intermediate) ketone->imine amine Primary/Secondary Amine amine->imine enzyme Imine Reductase (IRED) imine->enzyme nadh NAD(P)H + H+ nadh->enzyme nad NAD(P)+ cofactor_reg Cofactor Regeneration nad->cofactor_reg chiral_amine Chiral Amine enzyme->nad enzyme->chiral_amine cofactor_reg->nadh glucose Glucose gdh GDH glucose->gdh gluconolactone Glucono-δ-lactone gdh->gluconolactone

Caption: IRED-catalyzed reductive amination with cofactor regeneration.

Monoamine Oxidases (MAOs)

Monoamine oxidases are flavin-dependent enzymes that catalyze the oxidative deamination of amines to the corresponding imines, which are then hydrolyzed to ketones or aldehydes.[17][18] MAOs can be used in deracemization processes to obtain a single enantiomer of a chiral amine from a racemic mixture with a theoretical yield of 100%.[1] This is typically achieved by combining the enantioselective oxidation of one amine enantiomer by an MAO with a non-selective reducing agent that converts the intermediate imine back to the racemic amine, allowing for dynamic kinetic resolution.

Reaction Scheme:

mao_deracemization racemic_amine Racemic Amine (R/S) s_amine (S)-Amine racemic_amine->s_amine r_amine (R)-Amine racemic_amine->r_amine mao (S)-selective Monoamine Oxidase s_amine->mao imine Imine ketone Ketone imine->ketone reducing_agent Reducing Agent (e.g., BH3-NH3) ketone->reducing_agent reducing_agent->racemic_amine mao->imine

Caption: Deracemization of a racemic amine using a monoamine oxidase.

Data Presentation

The following tables summarize quantitative data for the biocatalytic synthesis of various chiral amines using different enzyme systems.

Table 1: ω-Transaminase Catalyzed Asymmetric Synthesis

SubstrateAmino DonorEnzymeConversion (%)Enantiomeric Excess (ee, %)Reference
Pro-sitagliptin ketoneIsopropylamineEMIN041@EMC7032 (immobilized)99>99 (R)[8]
AcetophenoneL-Alanineω-TA from Vibrio fluvialis JS17 (whole cells)92.1>99 (S)[19]
BenzylacetoneL-Alanineω-TA from Vibrio fluvialis JS17 (whole cells)90.2>99 (S)[19]
100 mM β-keto esterD-Alanineω-TAIC from Ilumatobacter coccineus92.3>99 (R)[9]

Table 2: Amine Dehydrogenase Catalyzed Reductive Amination

Substrate (50 mM)EnzymeCofactor RegenerationTime (h)Conversion (%)Enantiomeric Excess (ee, %)Reference
4'-FluorophenylacetoneBb-PhAmDHFDH/Formate24>99>99 (R)[11]
2-HexanoneCh1-AmDHFDH/Formate24>99>99 (R)[11]
PhenylacetaldehydeRs-PhAmDHFDH/Formate24>99>99 (R)[11]
CyclohexanonecFL1-AmDHFDH/Formate24>99>99 (R)[11]

Table 3: Imine Reductase Catalyzed Asymmetric Synthesis

SubstrateAmineEnzymeConversion (%)Enantiomeric Excess (ee, %)Reference
CyclohexanoneMethylamineAspRedAm>99>99 (S)[15]
4-Phenyl-2-butanoneMethylamineAspRedAm75 (isolated yield)>99 (S)[15]
Racemic N-allyl-4-phenylbutan-2-amine-AspRedAm Q240A (resolution)49>99 (S)[15]
Racemic β-branched ketoneMethylamineEngineered Poc IRED>99>99.9[20]

Table 4: Monoamine Oxidase Catalyzed Deracemization

Substrate (racemic)Enzyme SystemProduct EnantiomerEnantiomeric Excess (ee, %)Reference
1-Phenyl-1,2,3,4-tetrahydroisoquinolineMAO-N variant D11 / NH3-BH3(S)-enantiomer98[1]
BenzylisoquinolinesMAO-N D11 / BBE / Morpholine-borane(S)-Berbines>99[1]
Aromatic aminesMAO from Aspergillus niger / (R)-ATA-117(R)-amines>99[21]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-α-Methylbenzylamine using ω-Transaminase

This protocol is adapted from the asymmetric synthesis of chiral amines using ω-transaminase from Vibrio fluvialis JS17.[19]

Materials:

  • Whole cells of E. coli expressing ω-transaminase from Vibrio fluvialis JS17

  • Acetophenone

  • L-Alanine

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • Centrifuge

  • Incubator shaker

  • HPLC with a chiral column for analysis

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 30 mM acetophenone, 300 mM L-alanine, and 0.1 mM PLP.

  • Add the whole cells containing the ω-transaminase to the reaction mixture to a final concentration of 50 g/L (wet cell weight).

  • Incubate the reaction mixture at 30°C with shaking at 200 rpm for 24 hours.

  • Monitor the reaction progress by taking samples at regular intervals.

  • To analyze the samples, centrifuge to remove the cells, and analyze the supernatant by chiral HPLC to determine the conversion and enantiomeric excess of the (S)-α-methylbenzylamine product.

Protocol 2: Reductive Amination of a Prochiral Ketone using Amine Dehydrogenase with Cofactor Regeneration

This protocol is a general procedure based on the reductive amination of ketones catalyzed by amine dehydrogenases.[10][11]

Materials:

  • Amine dehydrogenase (AmDH)

  • Formate dehydrogenase (FDH) from Candida boidinii

  • Prochiral ketone (e.g., 4'-fluorophenylacetone)

  • Ammonium (B1175870) formate buffer (1 M, pH 8.5)

  • NAD+

  • Incubator shaker

  • GC or HPLC for analysis

Procedure:

  • Prepare a reaction mixture in a total volume of 1 mL containing 1 M ammonium formate buffer (pH 8.5), 50 mM of the prochiral ketone, 1 mM NAD+, the amine dehydrogenase (e.g., 5 µM), and formate dehydrogenase (e.g., 1 µM).

  • Incubate the reaction at 30°C with shaking.

  • Monitor the reaction for conversion of the ketone to the amine product by taking samples at various time points.

  • Extract the product from the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by GC or chiral HPLC to determine the conversion and enantiomeric excess of the chiral amine.

Protocol 3: Deracemization of a Racemic Amine using Monoamine Oxidase

This protocol describes a general approach for the deracemization of a racemic amine using a monoamine oxidase and a chemical reducing agent.[1]

Materials:

  • Monoamine oxidase (MAO) variant (e.g., MAO-N variant D11)

  • Racemic amine (e.g., 1-phenyl-1,2,3,4-tetrahydroisoquinoline)

  • Ammonia-borane complex (NH3-BH3)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • HPLC with a chiral column for analysis

Procedure:

  • In a buffered solution, dissolve the racemic amine to a final concentration of 10 mM.

  • Add the monoamine oxidase to the reaction mixture.

  • Add the ammonia-borane complex as the reducing agent in a molar excess (e.g., 2-5 equivalents).

  • Incubate the reaction at a suitable temperature (e.g., 30-37°C) with gentle stirring.

  • Monitor the reaction progress by chiral HPLC until the desired enantiomer is enriched to a high ee.

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Analyze the final product for enantiomeric excess using chiral HPLC.

Enzyme Immobilization for Enhanced Stability and Reusability

For industrial applications, the stability and reusability of biocatalysts are crucial.[22] Enzyme immobilization, the process of confining enzymes to a solid support, can significantly enhance their operational stability, facilitate their separation from the reaction mixture, and enable their reuse over multiple cycles.[8][23][24][25]

Common Immobilization Techniques:

  • Adsorption: The enzyme is physically adsorbed onto the surface of a carrier (e.g., silica (B1680970) gel, hydrophobic resins) through non-covalent interactions.[8][24] This method is simple and generally preserves enzyme activity well.

  • Covalent Bonding: The enzyme is attached to a functionalized support via covalent bonds. This provides a more robust immobilization, minimizing enzyme leaching.[8][23][25]

  • Entrapment: The enzyme is physically entrapped within a porous matrix, such as a polymer gel.[24]

  • Cross-Linking: Enzyme molecules are cross-linked to each other to form cross-linked enzyme aggregates (CLEAs).[25]

immobilization_workflow start Soluble Enzyme immobilization Immobilization (Adsorption, Covalent Bonding, etc.) start->immobilization support Support Material (e.g., Resin, Silica) support->immobilization washing Washing to remove unbound enzyme immobilization->washing immobilized_enzyme Immobilized Biocatalyst washing->immobilized_enzyme reaction Biocatalytic Reaction immobilized_enzyme->reaction separation Separation of Biocatalyst reaction->separation product Product separation->product reuse Reuse of Biocatalyst separation->reuse reuse->reaction

References

Tert-Amylamine: A Viable Synthetic Alternative to the Tert-Butylamino Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The strategic incorporation of sterically hindered amine moieties is a cornerstone of modern medicinal chemistry and drug development. The tert-butylamino group, with its bulky three-dimensional profile, is frequently employed to enhance metabolic stability, modulate receptor binding affinity, and improve pharmacokinetic properties of drug candidates. However, the synthesis and incorporation of this group can present challenges. As a structural analogue, tert-amylamine (1,1-dimethylpropylamine) offers a compelling alternative, providing a nuanced balance of steric bulk and chemical reactivity that can be advantageous in various synthetic contexts.

This document provides detailed application notes and protocols for the substitution of the t-butylamino group with the tert-amylamino group in organic synthesis. It aims to equip researchers with the necessary information to explore this compound as a valuable tool in their synthetic endeavors.

Physicochemical Properties and Structural Comparison

A clear understanding of the physical and chemical properties of both this compound and tert-butylamine (B42293) is crucial for their effective application. While structurally similar, the replacement of a methyl group with an ethyl group in this compound introduces subtle yet significant differences.

Propertytert-ButylamineThis compound
Molecular Formula C₄H₁₁NC₅H₁₃N
Molecular Weight 73.14 g/mol 87.16 g/mol
Boiling Point 44-46 °C77 °C
Density 0.696 g/mL at 25 °C0.746 g/mL at 25 °C
Structure
alt text
alt text

The slightly larger size and increased lipophilicity of the tert-amyl group can influence solubility, crystal packing, and biological interactions of the final compound.

Logical Relationship: Structural Comparison

G Structural Comparison cluster_tbu tert-Butylamino Group cluster_tamu tert-Amylamino Group tbu C(CH₃)₃NH₂ tamu C(CH₃)₂(C₂H₅)NH₂ tbu->tamu Methyl to Ethyl Substitution

Caption: Substitution of a methyl with an ethyl group differentiates this compound from tert-butylamine.

Application in Nucleophilic Substitution Reactions

One of the most common applications of bulky primary amines is in nucleophilic substitution reactions. The steric hindrance provided by the tert-butyl or tert-amyl group can direct the regioselectivity of a reaction and prevent over-alkylation. While direct comparative studies are limited, the principles of steric hindrance in SNAr reactions suggest that this compound would behave similarly to tert-butylamine, with potential minor differences in reaction rates due to its slightly larger size.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general methodology for the substitution of an activated aryl halide with this compound, which can be adapted from protocols using tert-butylamine.

Materials:

  • Activated aryl halide (e.g., 2,4-dinitrochlorobenzene)

  • This compound

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or ACN)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a solution of the activated aryl halide (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add this compound (1.2 - 2.0 eq).

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Note: The optimal reaction conditions (solvent, temperature, and stoichiometry) will depend on the specific substrate and should be determined empirically.

Experimental Workflow: SNAr Reaction

G SNAr Experimental Workflow start Start dissolve Dissolve Aryl Halide in Anhydrous Solvent start->dissolve add_amine Add this compound dissolve->add_amine react Stir at RT or Heat (Monitor Progress) add_amine->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end End purify->end

Caption: A typical workflow for a nucleophilic aromatic substitution reaction.

Synthesis of the Amines: A Comparative Overview

While not a direct comparison of their application, the synthesis of this compound and tert-butylamine can be achieved through similar synthetic routes. A procedure outlined in Organic Syntheses describes the preparation of tert-butylamine from tert-butylurea (B72671) and mentions that a similar series of reactions can be used to prepare this compound, providing yields for the intermediate steps.

IntermediateYield (tert-Butylamine Synthesis)Yield (this compound Synthesis)
Alkylurea Not specified50-58%
Alkylphthalimide Not specified63-72%
Final Amine 75-82% (from phthalimide)87% (from phthalimide)

This data suggests that the synthesis of this compound can be achieved with comparable or even slightly higher efficiency than tert-butylamine via this particular route.

General Protocol for the Synthesis of this compound via the Phthalimide Route

This protocol is adapted from the procedure for tert-butylamine synthesis described in Organic Syntheses.

Part A: Synthesis of tert-Amylurea

  • Prepare a solution of tert-amyl alcohol and urea (B33335) in a suitable solvent.

  • Slowly add a strong acid catalyst (e.g., sulfuric acid) while maintaining a low temperature.

  • Allow the reaction to proceed until completion (monitor by TLC).

  • Isolate the crude tert-amylurea by filtration and recrystallize from a suitable solvent.

Part B: Synthesis of tert-Amylphthalimide

  • Combine tert-amylurea and phthalic anhydride.

  • Heat the mixture until the reaction is complete, as indicated by the cessation of gas evolution.

  • Cool the reaction mixture and purify the crude tert-amylphthalimide by recrystallization.

Part C: Synthesis of this compound

  • Reflux a solution of tert-amylphthalimide with hydrazine (B178648) hydrate (B1144303) in ethanol.

  • After cooling, acidify the mixture with concentrated hydrochloric acid to precipitate phthalhydrazide.

  • Filter off the precipitate and wash with ethanol.

  • Combine the filtrates and distill to obtain this compound.

Signaling Pathway Analogy: Synthetic Pathway

G Synthetic Pathway to this compound start tert-Amyl Alcohol + Urea step1 Acid Catalysis start->step1 intermediate1 tert-Amylurea step1->intermediate1 step2 Reaction with Phthalic Anhydride intermediate1->step2 intermediate2 tert-Amylphthalimide step2->intermediate2 step3 Hydrazinolysis intermediate2->step3 product This compound step3->product

Caption: A multi-step synthesis of this compound from tert-amyl alcohol.

Conclusion

This compound presents itself as a highly promising and, in some cases, superior alternative to the more commonly used t-butylamino group in organic synthesis. Its subtle structural and physicochemical differences can offer advantages in terms of reaction efficiency, product properties, and overall synthetic strategy. While direct, head-to-head comparative studies remain somewhat limited in the literature, the foundational principles of organic chemistry, coupled with the available synthetic data, strongly support the exploration of this compound in drug discovery and development. Researchers are encouraged to consider this compound as a valuable addition to their synthetic toolbox, potentially unlocking new avenues for molecular design and optimization.

Application Notes and Protocols for N-Alkylation using tert-Amylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and other functional materials. Among the various methods available, reductive amination stands out as a highly efficient and versatile strategy for the formation of carbon-nitrogen bonds. This protocol focuses on the N-alkylation of tert-amylamine, a valuable building block in medicinal chemistry, via reductive amination. This method involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced in situ to the desired N-alkylated amine. This one-pot procedure is favored for its operational simplicity, broad substrate scope, and the use of mild and selective reducing agents, which minimizes the formation of over-alkylated byproducts.

Core Principles of Reductive Amination

Reductive amination is a two-step process that is typically performed in a single reaction vessel. The initial step involves the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone, leading to the formation of a hemiaminal intermediate. This intermediate then dehydrates to form an imine or an iminium ion. In the second step, a reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine/iminium ion to afford the corresponding N-alkylated amine.

Commonly employed reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (B1222165) (NaBH₄). The choice of reducing agent and solvent is critical and depends on the reactivity of the carbonyl compound and the amine.

Experimental Protocols

General Protocol for Reductive Amination of this compound

This protocol provides a general procedure for the N-alkylation of this compound with a variety of aldehydes and ketones using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (B1671644) (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol, 1.0 eq).

  • Dissolve the carbonyl compound in dichloromethane or 1,2-dichloroethane (5 mL).

  • Add this compound (1.2 mmol, 1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) to the reaction mixture in portions over 5-10 minutes.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-alkylated this compound.

Quantitative Data

The following table summarizes representative examples of the N-alkylation of this compound with various carbonyl compounds, providing a basis for comparison of reaction conditions and outcomes.

EntryAldehyde/KetoneProductReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeN-Benzyl-tert-amylamineNaBH(OAc)₃DCE492
24-MethoxybenzaldehydeN-(4-Methoxybenzyl)-tert-amylamineNaBH(OAc)₃DCM688
3AcetoneN-Isopropyl-tert-amylamineNaBH₃CNMethanol1275
4CyclohexanoneN-Cyclohexyl-tert-amylamineNaBH(OAc)₃DCE885

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism of the reductive amination of this compound with an aldehyde.

G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction This compound This compound Hemiaminal Hemiaminal This compound->Hemiaminal + Aldehyde Aldehyde Aldehyde Imine Imine Hemiaminal->Imine - H2O N-Alkylated_Amine N-Alkylated this compound Imine->N-Alkylated_Amine + Reducing Agent Reducing_Agent [H]

Caption: General mechanism of reductive amination.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the N-alkylation of this compound.

G Start Start Reagent_Mixing Mix this compound and Aldehyde/Ketone in Solvent Start->Reagent_Mixing Imine_Formation Stir for Imine Formation (20-30 min) Reagent_Mixing->Imine_Formation Add_Reducing_Agent Add NaBH(OAc)3 Imine_Formation->Add_Reducing_Agent Reaction Stir at Room Temperature (2-24 h) Add_Reducing_Agent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure N-Alkylated This compound Purification->Product

Caption: Experimental workflow for N-alkylation.

Reagent Relationship

This diagram illustrates the logical relationship between the key reactants and reagents in the reductive amination process.

G This compound This compound N-Alkylated_Product N-Alkylated_Product This compound->N-Alkylated_Product Carbonyl_Compound Aldehyde or Ketone Carbonyl_Compound->N-Alkylated_Product Reducing_Agent Reducing_Agent Reducing_Agent->N-Alkylated_Product Solvent Solvent Solvent->N-Alkylated_Product

Caption: Relationship of reagents in the reaction.

Troubleshooting & Optimization

Technical Support Center: tert-Amylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of tert-Amylamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via common methods such as the Ritter reaction and reductive amination.

Ritter Reaction Troubleshooting

The Ritter reaction is a widely used method for synthesizing tert-alkylamines. It involves the reaction of an alkene or a tertiary alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, which is then hydrolyzed to the desired amine.[1]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield of N-tert-amylacetamide Insufficiently strong acid: The reaction requires a strong acid to generate the stable tert-amyl carbocation.Use a strong acid like concentrated sulfuric acid or a mixture of acetic acid and sulfuric acid.
Low reaction temperature: The reaction may be too slow at lower temperatures.Gently heat the reaction mixture. Monitor the temperature carefully to avoid unwanted side reactions.
Carbocation rearrangement: Although less likely with a tertiary carbocation, rearrangement can occur under certain conditions.Use a well-established protocol with controlled temperature and addition rates.
Hydrolysis of the nitrile: The presence of excessive water can lead to the hydrolysis of the nitrile starting material.Use anhydrous reagents and solvents.
Formation of Significant Byproducts Polymerization of the alkene: The strongly acidic conditions can promote the polymerization of the starting alkene (e.g., 2-methyl-2-butene).Add the alkene slowly to the acid/nitrile mixture to maintain a low concentration of the alkene.
Formation of ethers or alcohols: If using a tertiary alcohol as a starting material, elimination to the alkene followed by hydration or reaction with another alcohol molecule can occur.Control the reaction temperature and use an appropriate excess of the nitrile.
Difficulty in Hydrolyzing the Amide Steric hindrance: The tert-amyl group can sterically hinder the approach of hydroxide (B78521) or hydronium ions to the carbonyl group of the amide.Use more forcing conditions for hydrolysis, such as prolonged reflux with a strong base (e.g., NaOH or KOH) or a strong acid (e.g., HCl).
Incomplete reaction: The hydrolysis may not have gone to completion.Extend the reaction time and monitor the reaction progress by TLC or GC.

Reductive Amination Troubleshooting

Reductive amination is another common method for synthesizing amines. For this compound, this would typically involve the reaction of a ketone (e.g., methyl ethyl ketone) with ammonia (B1221849) in the presence of a reducing agent.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of this compound Inefficient imine formation: The equilibrium between the ketone/ammonia and the imine may not favor the imine.Use a dehydrating agent or a Dean-Stark trap to remove water and drive the equilibrium towards the imine.
Wrong choice of reducing agent: Some reducing agents may reduce the ketone faster than the imine.Use a reducing agent that is selective for the imine, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3).[2]
Over-alkylation: The newly formed primary amine can react with another molecule of the ketone to form a secondary amine.[3]Use a large excess of ammonia to favor the formation of the primary amine.
Formation of Byproducts Alcohol formation: The ketone starting material can be reduced to the corresponding alcohol.Choose a pH-controlled reaction condition and a selective reducing agent like NaBH3CN, which is more reactive towards the protonated imine.[2]
Secondary or tertiary amine formation: As mentioned above, over-alkylation can be a significant issue.[3]In addition to using excess ammonia, consider a one-pot reaction where the imine is formed and reduced in situ to minimize the concentration of the primary amine available for further reaction.[4]
Reaction Stalls or is Sluggish Catalyst poisoning (if using catalytic hydrogenation): Impurities in the starting materials or solvent can poison the catalyst (e.g., Pd, Pt, Ni).Use purified reagents and solvents. Ensure the catalyst is fresh and active.
Incorrect pH: The pH of the reaction is crucial for both imine formation and the activity of certain reducing agents.Maintain a weakly acidic pH (around 6-7) for optimal imine formation and reduction with reagents like NaBH3CN.[2]

Experimental Protocols

1. Synthesis of this compound via the Ritter Reaction (Adapted from a procedure for tert-Butylamine)

This protocol is adapted from a well-established procedure for the synthesis of tert-butylamine (B42293) and should be optimized for this compound.

Step 1: Formation of N-tert-amylacetamide

  • In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, place a mixture of acetonitrile (B52724) and glacial acetic acid.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • Slowly add 2-methyl-2-butanol (B152257) or 2-methyl-2-butene (B146552) from the dropping funnel while maintaining the temperature below 20°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH solution) to precipitate the crude N-tert-amylacetamide.

  • Filter the solid, wash with cold water, and dry.

Step 2: Hydrolysis of N-tert-amylacetamide

  • In a round-bottom flask equipped with a reflux condenser, add the crude N-tert-amylacetamide and a solution of sodium hydroxide in water.

  • Reflux the mixture for several hours until the amide is completely hydrolyzed.

  • Cool the reaction mixture and separate the upper layer containing the crude this compound.

  • Dry the organic layer over anhydrous potassium carbonate.

  • Purify the crude amine by distillation, collecting the fraction boiling at approximately 77°C.[5]

2. Synthesis of this compound via Reductive Amination

  • In a reaction vessel, dissolve methyl ethyl ketone in a suitable solvent such as methanol (B129727) or ethanol.

  • Add a large excess of ammonia (e.g., as a solution in methanol or bubbled as a gas).

  • Add a catalytic amount of an acid catalyst (e.g., acetic acid) to facilitate imine formation.

  • Stir the mixture at room temperature for a period to allow for imine formation.

  • In a separate flask, prepare a solution of a suitable reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride, in the same solvent.

  • Slowly add the reducing agent solution to the reaction mixture, maintaining a controlled temperature (e.g., with an ice bath).

  • After the addition is complete, allow the reaction to proceed at room temperature until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction by carefully adding water or a dilute acid.

  • Make the solution basic with a strong base (e.g., NaOH) to liberate the free amine.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Remove the solvent under reduced pressure and purify the resulting crude this compound by distillation.

Visualizations

Ritter_Reaction_Pathway cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product cluster_side_reactions Potential Side Reactions Alkene 2-Methyl-2-butene Carbocation tert-Amyl Carbocation Alkene->Carbocation + H⁺ Polymer Polymerization Alkene->Polymer Acid-catalyzed Nitrile Acetonitrile Nitrilium Nitrilium Ion Nitrile->Nitrilium Acid H₂SO₄ Acid->Carbocation Carbocation->Nitrilium + CH₃CN Amide N-tert-amylacetamide Nitrilium->Amide + H₂O Amine This compound Amide->Amine Hydrolysis (H⁺ or OH⁻)

Caption: Ritter reaction pathway for this compound synthesis.

Reductive_Amination_Workflow Start Start: Methyl Ethyl Ketone + Ammonia Imine_Formation Imine Formation (Acid Catalyst, remove H₂O) Start->Imine_Formation Reduction Reduction (e.g., NaBH₃CN) Imine_Formation->Reduction Workup Aqueous Workup & Basification Reduction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification (Distillation) Drying->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for Reductive Amination Synthesis.

Caption: Troubleshooting logic for low yield in synthesis.

References

How to improve the yield of tert-Amylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of tert-amylamine reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via common reaction pathways.

Ritter Reaction Troubleshooting

The Ritter reaction is a widely used method for synthesizing this compound from tert-amyl alcohol or isobutylene (B52900) and a nitrile in the presence of a strong acid.

Q1: My Ritter reaction yield is consistently low. What are the potential causes and solutions?

A1: Low yields in the Ritter reaction can stem from several factors:

  • Insufficient Acid Strength or Concentration: The formation of the tertiary carbocation intermediate is acid-catalyzed and requires a strong acid.

    • Solution: Ensure you are using a sufficiently strong acid, such as concentrated sulfuric acid or perchloric acid. The acid should be used in stoichiometric amounts or as the solvent.

  • Presence of Water: Water can compete with the nitrile as a nucleophile, leading to the formation of tert-amyl alcohol as a byproduct and reducing the yield of the desired amide.

    • Solution: Use anhydrous reagents and solvents. If using a tertiary alcohol as a starting material, consider that it will produce water in situ. Running the reaction at a temperature that allows for the removal of water can be beneficial.

  • Carbocation Rearrangement or Elimination: Although tertiary carbocations are relatively stable, side reactions such as elimination to form alkenes can occur, especially at higher temperatures.

    • Solution: Maintain a low reaction temperature, typically between 0°C and room temperature, to minimize side reactions.

  • Incomplete Hydrolysis of the Amide Intermediate: The Ritter reaction produces an N-tert-amyl amide, which must be hydrolyzed to yield this compound.

    • Solution: Ensure complete hydrolysis by using a strong base (e.g., NaOH) or acid (e.g., HCl) and allowing for sufficient reaction time and temperature during the hydrolysis step.

Q2: I am observing the formation of significant amounts of di-tert-amyl ether as a byproduct. How can I prevent this?

A2: The formation of di-tert-amyl ether is often a result of the tert-amyl carbocation reacting with unreacted tert-amyl alcohol.

  • Solution: Add the tert-amyl alcohol slowly to the mixture of the nitrile and strong acid. This ensures that the concentration of the alcohol is kept low at any given time, favoring the reaction with the nitrile.

Q3: The reaction mixture is turning dark, and I am getting a complex mixture of products. What is happening?

A3: Darkening of the reaction mixture often indicates polymerization or decomposition of the starting materials or products, which can be caused by excessively high temperatures or prolonged reaction times.

  • Solution: Carefully control the reaction temperature, using an ice bath to dissipate any exothermic heat. Monitor the reaction progress using techniques like TLC or GC to avoid unnecessarily long reaction times.

Reductive Amination Troubleshooting

Reductive amination involves the reaction of a ketone (e.g., acetone) with an amine source (e.g., ammonia) to form an imine, which is then reduced to the target amine.

Q1: I am struggling with over-alkylation, resulting in the formation of di- and tri-alkylamine byproducts. How can I improve the selectivity for the primary amine?

A1: Over-alkylation is a common issue in reductive amination when synthesizing primary amines.[1]

  • Solution:

    • Use a Large Excess of Ammonia (B1221849): A high concentration of ammonia will statistically favor the reaction of the ketone with ammonia over the reaction with the newly formed primary amine.

    • Stepwise Procedure: First, form the imine in a suitable solvent like methanol, and then add the reducing agent.[1] This can sometimes provide better control than a one-pot reaction.

    • Choice of Reducing Agent: Use a mild and selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) is often effective as it is more selective for the reduction of the protonated imine over the ketone starting material, especially at a controlled pH (around 6-7).[2][3] Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another good alternative that is less toxic.[2][4]

Q2: The reduction of the imine intermediate is slow or incomplete. What can I do?

A2: Incomplete reduction can be due to several factors:

  • Inactive Reducing Agent: Borohydride reagents can decompose over time, especially if not stored properly.

    • Solution: Use a fresh batch of the reducing agent.

  • Suboptimal pH: The imine needs to be protonated to form the more reactive iminium ion for efficient reduction. However, a pH that is too low can lead to the hydrolysis of the reducing agent.[5]

    • Solution: Maintain a weakly acidic pH, typically between 6 and 7, for optimal results with reagents like NaBH₃CN.[2]

  • Steric Hindrance: The bulky tert-amyl group can sterically hinder the approach of the reducing agent.

    • Solution: Increasing the reaction time or temperature may be necessary. Alternatively, a less sterically demanding reducing agent could be explored.

Hofmann Rearrangement Troubleshooting

The Hofmann rearrangement converts a primary amide (in this case, an amide with a tert-amyl group on the carbonyl, which upon rearrangement would lead to a different amine) into a primary amine with one less carbon atom. To produce this compound, one would need to start with 2,2-dimethylbutanamide.

Q1: The yield of my Hofmann rearrangement is poor. What are the common pitfalls?

A1: Low yields in the Hofmann rearrangement can be attributed to several factors:

  • Incomplete N-bromination: The initial step is the formation of the N-bromoamide.

    • Solution: Ensure the correct stoichiometry of bromine and a strong base (like NaOH or KOH) is used. The reaction is often performed at low temperatures to avoid side reactions.

  • Side Reactions of the Isocyanate Intermediate: The isocyanate intermediate is highly reactive.[6] In aqueous basic conditions, it should hydrolyze and decarboxylate to the amine. However, it can react with other nucleophiles if present.

    • Solution: Ensure that the hydrolysis step is efficient. If the reaction is performed in an alcohol solvent, a carbamate (B1207046) will be formed, which then needs to be hydrolyzed in a separate step to yield the amine.[6]

  • Substrate Degradation: Harsh reaction conditions (strong base, bromine) can lead to the degradation of some starting materials or products.

    • Solution: Maintain careful temperature control and use the minimum necessary reaction time.

Q2: I am isolating a carbamate instead of the desired amine. Why is this happening?

A2: This occurs if an alcohol is used as the solvent or is present during the reaction. The alcohol traps the isocyanate intermediate to form a stable carbamate.[6]

  • Solution: If the amine is the desired final product, perform the reaction in an aqueous solution without any alcohol present. If a carbamate has been isolated, it can be hydrolyzed to the amine using acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: Which is the best method to synthesize this compound in a laboratory setting?

A1: The Ritter reaction is often a preferred method for laboratory-scale synthesis due to its relatively straightforward procedure and the availability of starting materials (tert-amyl alcohol and a nitrile).[7] It generally provides good yields of the intermediate amide, which can then be hydrolyzed to the final product.

Q2: How can I purify the final this compound product?

A2: this compound is a volatile liquid, so fractional distillation is a common and effective purification method.[8] If the product is contaminated with non-volatile impurities, an initial simple distillation can be performed. If acidic or basic impurities are present, a wash with a dilute base or acid, respectively, followed by drying and distillation can be effective. For removing nitrile impurities from amine reaction mixtures, treatment with an aqueous basic solution followed by distillation has been described.[9]

Q3: Are there any specific safety precautions I should take when working with these reactions?

A3: Yes, several safety precautions are crucial:

  • Ritter Reaction: Involves the use of strong, corrosive acids. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Reductive Amination: If using sodium cyanoborohydride, be aware that it can release toxic hydrogen cyanide gas if the pH becomes too acidic.[3] Always handle it in a well-ventilated fume hood and maintain careful pH control.

  • Hofmann Rearrangement: Bromine is a highly toxic and corrosive substance. It should be handled with extreme care in a fume hood.

  • General: this compound itself is a flammable and corrosive liquid. Handle it in a well-ventilated area and away from ignition sources.

Data Presentation

Table 1: Comparison of Yields for tert-Alkylamine Synthesis Methods

Reaction MethodStarting MaterialsProductReported Yield (%)Reference
Ritter Reactiontert-AmylureaThis compound87%[8]
Ritter Reactiontert-Alcohols, ChloroacetonitrileN-tert-Alkyl Chloroacetamides73-95%[10]
Modified Ritter ReactionNitriles, tert-Butyl Acetate (B1210297)N-tert-Butyl Amides88-95%[11]
Hofmann Rearrangementα,β-Unsaturated AmidesCarbamates~70%[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Ritter Reaction (Amide Formation)

This protocol is adapted from a general procedure for the synthesis of N-tert-butyl amides, which are precursors to the corresponding amines.[11]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitrile (1.0 eq) and tert-amyl acetate (1.5 eq).

  • Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred mixture. An exothermic reaction may occur, so cooling in an ice bath may be necessary.

  • Reaction: Heat the reaction mixture to approximately 40-50°C and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and slowly pour it into ice-cold water.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is neutral or slightly basic.

  • Isolation: The N-tert-amyl amide will often precipitate out of the solution. Collect the solid by filtration, wash it with cold water, and dry it. If the product is an oil, extract it with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Hydrolysis: The isolated N-tert-amyl amide is then hydrolyzed to this compound by refluxing with a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) until the reaction is complete. The amine is then isolated by basification (if acid hydrolysis was used) and extraction or distillation.

Protocol 2: Synthesis of a Secondary Amine via Reductive Amination

This is a general protocol for the reductive amination of a ketone with a primary amine using sodium triacetoxyborohydride.[2]

  • Reaction Setup: To a solution of the ketone (1.0 eq) and the primary amine (1.0-1.2 eq) in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), add acetic acid (1.0-2.0 eq).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.6 eq) portion-wise to the stirred solution at room temperature. The reaction is typically stirred for several hours to overnight.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Visualizations

Ritter_Reaction_Workflow start Start: tert-Amyl Alcohol/Alkene + Nitrile acid Add Strong Acid (e.g., H₂SO₄) Low Temperature start->acid carbocation Formation of tert-Amyl Carbocation acid->carbocation nitrilium Nucleophilic Attack by Nitrile (Nitrilium Ion Formation) carbocation->nitrilium hydrolysis_amide Hydrolysis (H₂O workup) nitrilium->hydrolysis_amide amide N-tert-Amyl Amide Intermediate hydrolysis_amide->amide hydrolysis_amine Acid or Base Hydrolysis amide->hydrolysis_amine amine Final Product: This compound hydrolysis_amine->amine

Caption: Workflow for the synthesis of this compound via the Ritter Reaction.

Troubleshooting_Logic cluster_ritter Ritter Reaction cluster_reductive Reductive Amination Low Yield Low Yield Weak Acid Weak Acid? Low Yield->Weak Acid Check Water Present Water Present? Low Yield->Water Present Check High Temp High Temp? Low Yield->High Temp Check Use Strong Acid Solution: Use Strong Acid Weak Acid->Use Strong Acid Yes Use Anhydrous Conditions Solution: Use Anhydrous Conditions Water Present->Use Anhydrous Conditions Yes Lower Temperature Solution: Lower Temperature High Temp->Lower Temperature Yes Over-alkylation Over-alkylation Excess Ammonia Solution: Use Large Excess of Ammonia Over-alkylation->Excess Ammonia Control pH Solution: Control pH (6-7) Over-alkylation->Control pH Selective Reductant Solution: Use NaBH₃CN or NaBH(OAc)₃ Over-alkylation->Selective Reductant

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Purification of Crude tert-Amylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude tert-Amylamine. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude this compound, providing actionable solutions.

Issue 1: Low yield after distillation.

  • Question: I am getting a low recovery of this compound after fractional distillation. What are the possible causes and how can I improve the yield?

  • Answer: Low yields during the distillation of this compound can be attributed to several factors. Firstly, ensure that the distillation apparatus is well-insulated to prevent heat loss, which can lead to incomplete vaporization and loss of product. Wrapping the distillation column with glass wool or aluminum foil can be effective. Secondly, check for any leaks in the distillation setup, as this compound is volatile and can escape. Ensure all joints are properly sealed. Thirdly, consider the possibility of azeotrope formation, particularly with water, which can affect the boiling point and separation efficiency. If water is present, the crude amine should be thoroughly dried before distillation. Finally, a very slow distillation rate, while often good for purity, can sometimes lead to longer exposure to heat and potential degradation or loss. Optimizing the heating rate is crucial.

Issue 2: Product is not pure after a single distillation.

  • Question: My this compound is still impure after a single fractional distillation, as confirmed by GC-MS analysis. How can I improve the purity?

  • Answer: If a single fractional distillation is insufficient, it is likely due to the presence of impurities with boiling points close to that of this compound (77 °C).[1] To enhance purity, you can increase the efficiency of your fractional distillation by using a longer column or a column with a more efficient packing material, which provides more theoretical plates for separation.[2] Alternatively, a chemical purification step prior to distillation can be beneficial. An acid wash is a highly effective method for removing neutral and acidic impurities. This involves dissolving the crude amine in a suitable organic solvent and washing it with an aqueous acid solution (e.g., 1M HCl). The this compound will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted with an organic solvent, dried, and distilled.[3][4]

Issue 3: The crude amine mixture is foaming during distillation.

  • Question: When I try to distill my crude this compound, it foams excessively, making the distillation difficult to control. What can I do to prevent this?

  • Answer: Foaming during the distillation of amine samples is a common issue, often caused by the presence of surfactants or high molecular weight impurities. To mitigate foaming, you can try adding a small amount of an anti-foaming agent to the distillation flask. Alternatively, reducing the rate of heating and ensuring smooth boiling by using boiling chips or a magnetic stirrer can help to control foaming. If the problem persists, a pre-distillation workup, such as an acid-base extraction, can help to remove the impurities causing the foaming.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

Q1: What are the common impurities found in crude this compound?

  • A1: The impurities in crude this compound largely depend on the synthetic route used for its preparation.

    • From the Ritter Reaction: If synthesized via the Ritter reaction from t-amyl alcohol and a nitrile, common impurities may include unreacted t-amyl alcohol, the corresponding N-tert-amyl amide intermediate, and polymerization byproducts.[5][6]

    • From Hydrolysis of tert-Amylurea: If prepared by the hydrolysis of tert-amylurea, impurities can include unreacted tert-amylurea, di-tert-amylurea, and residual solvents from the synthesis, such as ethylene (B1197577) glycol.[7]

Q2: What is the most effective method for purifying crude this compound?

  • A2: A combination of chemical purification and physical separation is often the most effective approach. An initial acid-base extraction is highly recommended to remove non-basic impurities.[8] This is followed by drying the recovered amine and then performing a fractional distillation to separate the this compound from any remaining impurities with different boiling points.[7]

Q3: How can I effectively dry this compound before distillation?

  • A3: Water can form an azeotrope with this compound, making its removal by simple distillation difficult. Therefore, it is crucial to dry the amine before the final distillation. Solid potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) pellets are effective drying agents for amines. The crude amine can be allowed to stand over the drying agent for several hours, or overnight, followed by decantation or filtration before distillation.[7]

Q4: What are the key physical properties of this compound relevant to its purification?

  • A4: The following physical properties are important for the purification of this compound:

PropertyValueReference
Boiling Point77 °C[1]
Density0.746 g/mL at 25 °C[1]
Solubility in WaterSoluble[9]
Flash Point-1 °C[1]

Q5: How can I assess the purity of my final this compound product?

  • A5: The purity of this compound can be assessed using several analytical techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to identify and quantify volatile impurities.[10][11]

    • Titration: A non-aqueous acid-base titration can be used to determine the overall purity of the amine.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help to identify impurities.

Experimental Protocols

Protocol 1: Purification of this compound via Acid-Base Extraction and Fractional Distillation

This protocol is adapted from a procedure for a similar amine, tert-butylamine, and is a general method for purifying crude amines.[7]

  • Acid-Base Extraction:

    • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Transfer the solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl). The this compound will be protonated and move into the aqueous layer.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.

    • Carefully basify the aqueous layer with a concentrated solution of sodium hydroxide (NaOH) until it is strongly alkaline (pH > 12). This will regenerate the free this compound.

    • Extract the liberated this compound with two to three portions of a fresh organic solvent.

    • Combine the organic extracts.

  • Drying:

    • Dry the combined organic extracts over anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4).

    • Filter to remove the drying agent.

  • Solvent Removal:

    • Remove the bulk of the solvent using a rotary evaporator.

  • Final Drying and Fractional Distillation:

    • Add solid sodium hydroxide (NaOH) or potassium hydroxide (KOH) pellets to the remaining liquid to remove residual water.

    • Allow the mixture to stand for several hours, then decant or filter the amine into a dry distillation flask.

    • Add boiling chips to the flask and set up for fractional distillation.

    • Carefully distill the this compound, collecting the fraction that boils at a constant temperature around 77 °C.[1]

Visualizations

PurificationWorkflow crude Crude this compound extraction Acid-Base Extraction crude->extraction Dissolve in organic solvent, wash with aq. acid drying1 Drying (e.g., Na2SO4) extraction->drying1 Basify aq. layer, extract with organic solvent solvent_removal Solvent Removal drying1->solvent_removal drying2 Final Drying (e.g., NaOH) solvent_removal->drying2 distillation Fractional Distillation drying2->distillation pure Pure this compound distillation->pure Collect fraction at 77 °C

Caption: A general workflow for the purification of crude this compound.

TroubleshootingDistillation start Low Purity after Distillation check_bp Check boiling point range of collected fraction start->check_bp bp_wide Wide boiling range? check_bp->bp_wide bp_correct Boiling point close to 77°C? bp_wide->bp_correct No inefficient_dist Inefficient Distillation bp_wide->inefficient_dist Yes close_boiling_imp Close-boiling Impurities bp_correct->close_boiling_imp Yes increase_plates Increase theoretical plates (longer/packed column) inefficient_dist->increase_plates pre_purify Perform pre-purification (e.g., Acid-Base Extraction) close_boiling_imp->pre_purify end_good Purity Improved increase_plates->end_good pre_purify->end_good

Caption: Troubleshooting logic for low purity after distillation.

References

Technical Support Center: Stability and Degradation of tert-Amylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of tert-Amylamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound, also known as 2-methyl-2-butanamine, is a primary aliphatic amine. It is a colorless, highly flammable liquid with a characteristic amine odor. Due to its chemical nature, it is considered corrosive and can cause severe skin burns and eye damage.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area. The container should be kept tightly closed to prevent exposure to moisture and atmospheric carbon dioxide. It is crucial to keep it away from heat, sparks, and open flames due to its high flammability. During handling, appropriate personal protective equipment (PPE), such as gloves, goggles, and a face shield, should be worn to avoid contact with the skin and eyes.

Q3: What are the potential degradation pathways for this compound?

A3: While specific studies on this compound are limited, its degradation pathways can be inferred from the behavior of structurally similar amines, such as tert-butylamine (B42293), and general chemical principles. The primary degradation pathways are likely to include:

  • Oxidation: Reaction with oxidizing agents or atmospheric oxygen can lead to the formation of various degradation products. For primary amines, this can proceed through hydroxylamines to nitroso and nitro compounds.[1] The oxidation of tertiary amines is known to form amine oxides.[1][2]

  • Reaction with Atmospheric Radicals: In the presence of light and atmospheric components like hydroxyl (OH) radicals, degradation can be initiated. Studies on tert-butylamine have shown that this can lead to the formation of nitramines and carbonyl compounds like acetone.[3][4]

  • Acid/Base-Mediated Degradation: Although generally stable, extreme pH conditions can potentially lead to salt formation or catalyze other degradation reactions, especially in the presence of other reactive species.

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur, though specific pathways for this compound are not well-documented in the provided search results.

Q4: How can I analyze the stability of this compound and detect its degradation products?

A4: A stability-indicating analytical method is required to separate and quantify this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a common and effective technique for this purpose.[5] Gas Chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) is also a suitable method, particularly for volatile amines and their degradation products.[6]

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my chromatogram when analyzing a sample containing this compound.

  • Possible Cause 1: Degradation due to improper storage or handling.

    • Troubleshooting: Review the storage conditions of your this compound stock. Ensure it was stored in a tightly sealed container in a cool, dark, and well-ventilated area. Verify that the age of the stock is within its recommended shelf-life.

  • Possible Cause 2: Degradation in the sample solution.

    • Troubleshooting: The solvent used to dissolve the sample may be affecting the stability of this compound. Ensure the solvent is of high purity and is compatible with amines. Avoid acidic or reactive solvents if possible. Analyze the sample immediately after preparation or store it under appropriate conditions (e.g., refrigerated) for a limited time.

  • Possible Cause 3: Interaction with formulation excipients.

    • Troubleshooting: If working with a formulation, this compound, as a primary amine, can react with certain excipients. A common interaction is the Maillard reaction with reducing sugars like lactose.[7] Perform compatibility studies with individual excipients to identify the source of the interaction.

Issue 2: My formulation containing this compound is showing a decrease in potency over time.

  • Possible Cause 1: Oxidative degradation.

    • Troubleshooting: The formulation may be susceptible to oxidation. Consider the use of antioxidants in your formulation. Additionally, packaging the product in an inert atmosphere (e.g., nitrogen) can help prevent oxidative degradation.

  • Possible Cause 2: Photodegradation.

    • Troubleshooting: Exposure to light can catalyze degradation.[8] Store the formulation in light-resistant containers (e.g., amber vials) and minimize exposure to light during manufacturing and storage. Conduct photostability studies as per ICH guidelines to understand the light sensitivity of your product.[8]

  • Possible Cause 3: Hydrolytic degradation.

    • Troubleshooting: The presence of moisture can facilitate hydrolysis, especially at non-neutral pH. Ensure that the formulation is protected from humidity and that the pH is optimized for maximum stability.

Data on Potential Degradation Pathways

The following table summarizes the potential degradation pathways of this compound based on the degradation of similar compounds and general chemical principles.

Degradation PathwayStress ConditionPotential Degradation ProductsAnalytical Technique for Detection
Oxidation Hydrogen Peroxide, Atmospheric Oxygentert-Amylhydroxylamine, Nitroso-tert-amyl, Nitro-tert-amyl, Amine OxidesLC-MS, GC-MS
Photodegradation UV/Visible LightRadical-initiated degradation products (e.g., nitramines, carbonyl compounds)LC-MS/MS, GC-MS
Acid Hydrolysis Strong Acid (e.g., HCl)Formation of tert-Amylammonium saltIon Chromatography, HPLC
Base Hydrolysis Strong Base (e.g., NaOH)Generally stable, but may catalyze other reactionsHPLC, GC
Thermal Degradation High TemperatureFragmentation products (e.g., smaller amines, alkenes)GC-MS

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples at various intervals, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at different time points and dilute for analysis.

  • Thermal Degradation: Place the solid this compound in a thermostatically controlled oven at 70°C for 48 hours. Also, expose the stock solution to the same conditions. Dissolve/dilute the samples for analysis.

  • Photodegradation: Expose the stock solution and solid this compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[8] Keep a control sample wrapped in aluminum foil to protect it from light. Analyze the exposed and control samples.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable analytical method like HPLC-UV/MS or GC-MS.

Protocol 2: Drug-Excipient Compatibility Study

  • Sample Preparation: Prepare physical mixtures of this compound with each excipient in a 1:1 ratio (w/w). Also, prepare a sample of pure this compound and each individual excipient.

  • Stress Conditions: Place the mixtures in vials and expose them to accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2 or 4 weeks).

  • Analysis: After the stress period, visually inspect the samples for any physical changes (e.g., color change, clumping). Analyze the samples using a suitable technique like Differential Scanning Calorimetry (DSC) to observe changes in thermal behavior or by a validated chromatographic method to quantify the remaining this compound and detect any new peaks.

Visualizations

G tert_Amylamine This compound Oxidation Oxidation (e.g., H2O2, O2) tert_Amylamine->Oxidation Photodegradation Photodegradation (UV/Vis Light) tert_Amylamine->Photodegradation Thermal_Stress Thermal Stress (High Temperature) tert_Amylamine->Thermal_Stress Acid_Base Acid/Base Stress tert_Amylamine->Acid_Base Degradation_Products Degradation Products (e.g., Amine Oxides, Nitramines, Carbonyl Compounds, Salts) Oxidation->Degradation_Products Photodegradation->Degradation_Products Thermal_Stress->Degradation_Products Acid_Base->Degradation_Products

Caption: Overview of potential degradation pathways of this compound under various stress conditions.

G Start Start: Sample of This compound Prepare_Samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photolytic) Start->Prepare_Samples Analyze_Samples Analyze Samples using Stability-Indicating Method (e.g., HPLC, GC) Prepare_Samples->Analyze_Samples Identify_Degradants Identify and Characterize Degradation Products (e.g., using MS) Analyze_Samples->Identify_Degradants Validate_Method Validate Analytical Method (Specificity, Linearity, Accuracy, Precision) Identify_Degradants->Validate_Method End End: Stability Profile Established Validate_Method->End

Caption: Experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: Safe Handling of Hygroscopic tert-Amylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of hygroscopic tert-Amylamine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments, ensuring both safety and experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopic nature a concern?

A1: this compound, also known as 1,1-dimethylpropylamine, is a primary aliphatic amine.[1][2] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This can lead to inaccuracies in weighing, changes in concentration, and potentially unwanted side reactions in moisture-sensitive experiments. Therefore, proper handling and storage are crucial to maintain its purity and reactivity.

Q2: What are the primary hazards associated with this compound?

A2: this compound is a highly flammable liquid and vapor.[3] It is toxic if swallowed and causes severe skin burns and eye damage.[3] Inhalation may also be harmful. It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q3: What are the immediate first aid measures in case of exposure?

A3:

  • If swallowed: Immediately call a POISON CENTER or doctor/physician.[3]

  • If on skin (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor/physician.[3]

Q4: How should I properly store this compound?

A4: Store in a well-ventilated place and keep the container tightly closed.[3] It should be stored in a flammables area, away from heat, sparks, open flames, and hot surfaces.

Troubleshooting Guide

Problem Possible Cause Solution
Inaccurate weighing of this compound. Absorption of atmospheric moisture due to its hygroscopic nature.Work quickly when weighing. Use a container with a narrow opening and close it immediately after dispensing. For highly sensitive reactions, consider weighing in a glovebox with a controlled atmosphere.
Suspected water contamination in the this compound stock. Improper storage, such as a loose cap or storage in a humid environment.The most accurate way to determine water content is by Karl Fischer titration. Visually, the liquid may appear cloudy if it has absorbed a significant amount of water, but this is not a reliable indicator for low levels of contamination.
Reduced yield or unexpected side products in a moisture-sensitive reaction (e.g., Grignard reaction). Water introduced with the this compound is reacting with moisture-sensitive reagents. For example, Grignard reagents will be quenched by water.[4][5][6][7][8]Dry the this compound before use. Suitable drying agents for amines include potassium hydroxide (B78521) (KOH) and potassium carbonate (K2CO3).[9] For stringent requirements, distillation from a suitable drying agent like calcium hydride is effective.[9]
Difficulty in achieving anhydrous conditions for a reaction involving this compound. Inadequate drying of glassware and other reagents, or leaks in the experimental setup.Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon). Use septa and cannulation techniques for transferring liquids. Perform the reaction under an inert atmosphere.

Quantitative Data

Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 594-39-8[1]
Molecular Formula C5H13N[1]
Molecular Weight 87.16 g/mol [1]
Boiling Point 77 °C[1]
Density 0.746 g/mL at 25 °C[1]
Flash Point -1 °C[1]

Recommended Drying Agents for Amines

Drying AgentSuitability for AminesNotes
Potassium Hydroxide (KOH) ExcellentVery rapid and efficient for drying organic bases.[9]
Potassium Carbonate (K2CO3) GoodA suitable drying agent as it is basic and does not react with amines.[9]
Calcium Hydride (CaH2) Excellent (for distillation)Often used for final drying by refluxing and distillation.[9]
Molecular Sieves (3Å or 4Å) GoodCan be used for drying but may be less efficient than chemical drying agents for very wet amines.[10]
Sodium Sulfate (Na2SO4) Not RecommendedLess effective for drying strongly basic solutions.[9]
Calcium Chloride (CaCl2) Not RecommendedCan form complexes with amines.

Experimental Protocols

Protocol 1: Drying of this compound using Potassium Hydroxide

  • Preparation: In a fume hood, place the this compound to be dried in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Drying Agent: Carefully add anhydrous potassium hydroxide (KOH) pellets to the flask. A common starting point is to add approximately 10-20 g of KOH per 100 mL of amine.

  • Stirring: Stopper the flask and stir the mixture at room temperature. The drying time will depend on the initial water content. For moderately wet amines, stirring for several hours to overnight is typically sufficient.

  • Decanting or Filtration: Once the amine is dry (the liquid should be clear, and the KOH pellets should not be clumped together and appear wet), carefully decant or filter the amine into a clean, dry storage vessel under an inert atmosphere.

Protocol 2: Determination of Water Content using Karl Fischer Titration

This protocol provides a general outline. Specific parameters will depend on the instrument used.

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be filled with a suitable Karl Fischer solvent (e.g., methanol-based).

  • Solvent Blank: Run a blank titration on the solvent to determine the background water content.

  • Sample Preparation: In a dry syringe, accurately draw a known volume or weight of the this compound sample.

  • Titration: Inject the sample into the titration vessel. The instrument will then titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content of the sample, typically in parts per million (ppm) or percentage. For basic samples like amines, it may be necessary to use a reagent with a buffer to neutralize the sample and prevent interference with the titration reaction.[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling & Use cluster_storage Storage start Start: Receive this compound check_sds Review Safety Data Sheet (SDS) start->check_sds don_ppe Don appropriate PPE check_sds->don_ppe is_anhydrous Is anhydrous condition required? don_ppe->is_anhydrous dry_amine Dry this compound (e.g., with KOH) is_anhydrous->dry_amine Yes use_directly Use directly in experiment is_anhydrous->use_directly No kf_titration Optional: Karl Fischer Titration to confirm dryness dry_amine->kf_titration reaction Perform Reaction use_directly->reaction kf_titration->reaction store Store in a tightly sealed container in a flammables cabinet reaction->store

Caption: Workflow for the safe handling and use of this compound.

spill_response spill This compound Spill Occurs evacuate Evacuate immediate area and alert others spill->evacuate assess Assess spill size and risk evacuate->assess small_spill Small Spill? assess->small_spill large_spill Large Spill or Poor Ventilation small_spill->large_spill No absorb Absorb with inert material (e.g., vermiculite, dry sand) small_spill->absorb Yes call_ehs Call Environmental Health & Safety (EHS) large_spill->call_ehs collect Collect absorbed material in a sealed container absorb->collect decontaminate Decontaminate spill area collect->decontaminate dispose Dispose of as hazardous waste decontaminate->dispose

Caption: Decision-making process for responding to a this compound spill.

References

Technical Support Center: Optimizing Reactions with tert-Amylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Amylamine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize side reactions, ensuring the highest possible yield and purity in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound. Each guide provides a logical workflow to diagnose and resolve the problem.

Issue 1: Low Yield of the Desired N-Alkylated Product

You are attempting to synthesize a secondary amine by reacting this compound with an alkyl halide, but the yield is significantly lower than expected.

Low_Yield_Alkylation Start Low Yield of N-Alkylated Product Check_Overalkylation Check for Over-alkylation (LC-MS, NMR) Start->Check_Overalkylation Overalkylation_Detected Over-alkylation Detected (Tertiary Amine/Quaternary Salt) Check_Overalkylation->Overalkylation_Detected Yes Check_Elimination Check for Elimination (GC-MS, NMR for alkene) Check_Overalkylation->Check_Elimination No Solution_Stoichiometry Solution: Adjust Stoichiometry - Use excess this compound - Add alkyl halide slowly Overalkylation_Detected->Solution_Stoichiometry End Yield Optimized Solution_Stoichiometry->End Elimination_Detected Elimination Product (Alkene) Detected Check_Elimination->Elimination_Detected Yes Check_Reactivity Check Substrate Reactivity - Steric hindrance of alkyl halide - Leaving group ability Check_Elimination->Check_Reactivity No Solution_Conditions Solution: Modify Conditions - Lower reaction temperature - Use a less hindered base if possible - Choose a better leaving group Elimination_Detected->Solution_Conditions Solution_Conditions->End Low_Reactivity Low Substrate Reactivity Check_Reactivity->Low_Reactivity Yes Check_Reactivity->End No Solution_Reactivity Solution: Enhance Reactivity - Increase temperature cautiously - Use a more reactive alkyl halide (e.g., iodide > bromide > chloride) Low_Reactivity->Solution_Reactivity Solution_Reactivity->End

Troubleshooting Low Yield in N-Alkylation.
Issue 2: Formation of Multiple Products in Acylation Reactions

When acylating this compound to form an amide, you observe the desired product along with significant impurities.

Multiple_Products_Acylation Start Multiple Products in Acylation Check_Diacylation Check for Diacylation (if possible, check MS) Start->Check_Diacylation Diacylation_Detected Diacylation Product Detected Check_Diacylation->Diacylation_Detected Yes Check_Hydrolysis Check for Hydrolysis of Acylating Agent Check_Diacylation->Check_Hydrolysis No Solution_Stoichiometry Solution: Control Stoichiometry - Add acylating agent dropwise - Use a slight excess of this compound Diacylation_Detected->Solution_Stoichiometry End Purity Improved Solution_Stoichiometry->End Hydrolysis_Detected Carboxylic Acid Byproduct Detected Check_Hydrolysis->Hydrolysis_Detected Yes Check_Base Check Base-Related Side Reactions Check_Hydrolysis->Check_Base No Solution_Anhydrous Solution: Ensure Anhydrous Conditions - Use dry solvents and glassware - Run under inert atmosphere (N2 or Ar) Hydrolysis_Detected->Solution_Anhydrous Solution_Anhydrous->End Base_Side_Products Base-Related Impurities Check_Base->Base_Side_Products Yes Check_Base->End No Solution_Base Solution: Optimize Base - Use a non-nucleophilic base (e.g., triethylamine (B128534), DIPEA) - Ensure correct stoichiometry of base Base_Side_Products->Solution_Base Solution_Base->End

Troubleshooting Impurities in Acylation Reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound as a nucleophile in alkylation reactions?

A1: The most prevalent side reaction is over-alkylation . Since the product of the initial reaction, a secondary amine, is often more nucleophilic than the starting this compound, it can react further with the alkylating agent. This leads to the formation of a tertiary amine and, subsequently, a quaternary ammonium (B1175870) salt. Due to the steric bulk of the tert-amyl group, this is less of an issue than with smaller primary amines, but it can still significantly reduce the yield of the desired secondary amine.[1][2] Another common side reaction, especially with sterically hindered alkyl halides, is elimination , where this compound acts as a base rather than a nucleophile, leading to the formation of an alkene.[3][4]

Q2: How can I prevent over-alkylation when reacting this compound with an alkyl halide?

A2: To minimize over-alkylation, you can employ several strategies:

  • Stoichiometric Control : Use a significant excess of this compound relative to the alkylating agent. This increases the probability that the alkyl halide will react with the intended primary amine rather than the secondary amine product.

  • Slow Addition : Add the alkylating agent slowly or dropwise to the reaction mixture. This keeps the concentration of the alkylating agent low at any given time, disfavoring the second alkylation step.

  • Lower Temperature : Running the reaction at a lower temperature can sometimes help to control the rate of the second alkylation reaction more than the first.

Q3: When using this compound as a base, what type of elimination product should I expect?

A3: Due to its steric bulk, this compound is considered a "bulky base." When it is used to induce an elimination reaction, it will preferentially abstract the most sterically accessible proton. This typically leads to the formation of the Hofmann product , which is the less substituted (and often less thermodynamically stable) alkene.[5][6][7] This is in contrast to smaller, less hindered bases which tend to produce the more substituted Zaitsev product.

Q4: I am performing a reductive amination with this compound and a ketone. What are the key parameters to control for a high yield?

A4: For a successful reductive amination, consider the following:

  • pH Control : The formation of the intermediate iminium ion is pH-dependent. The reaction is typically carried out in a weakly acidic medium (pH 4-6) to facilitate both the nucleophilic attack of the amine and the dehydration step.

  • Choice of Reducing Agent : A mild reducing agent that selectively reduces the iminium ion in the presence of the ketone is crucial. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[8][9]

  • Reaction Time and Temperature : These parameters should be optimized for your specific substrates. Monitoring the reaction by TLC or LC-MS is recommended to determine the point of maximum conversion.

Q5: Can I use this compound in a Schotten-Baumann reaction to synthesize an amide? What are the potential pitfalls?

A5: Yes, this compound can be used in a Schotten-Baumann reaction with an acyl chloride to form an N-tert-amyl amide. Potential issues include:

  • Hydrolysis of the Acyl Chloride : The reaction is often run in a biphasic system with an aqueous base. If the acyl chloride is too water-soluble or the reaction is too slow, hydrolysis of the acyl chloride to the corresponding carboxylic acid can be a significant side reaction.

  • Reaction with the Base : If a nucleophilic base is used, it can compete with the this compound in reacting with the acyl chloride. It is advisable to use a non-nucleophilic base like triethylamine or an inorganic base like sodium hydroxide (B78521) in the aqueous phase.[10][11]

Data Presentation: Comparative Yields in Amine Reactions

The following tables provide representative data for common reactions involving primary amines. While not all data is specific to this compound due to its specialized use, these tables offer a baseline for expected outcomes and the influence of reaction parameters.

Table 1: Reductive Amination of Cyclohexanone (B45756) with Various Amines

EntryAmineReducing AgentSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
1AmmoniaH₂ (4 MPa)Methanol12012>99>99[12]
2AmmoniaH₂ (2 bar NH₃, 4 bar H₂)SiO₂--93.6>99[13]
3DimethylamineH₂Water---99.5[14]
4MethylamineBiocatalyst (RedAm)---High-[15]

Table 2: N-Alkylation of Amines with Benzyl Halides

EntryAmineAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1AnilineBenzyl alcoholKOHToluene110690-99[16]
2PhenylacetamideBenzyl alcoholK₂CO₃Neat1756098[17]
3Benzylamine HBrButylbromideVarious----[18]

Experimental Protocols

Protocol 1: General Procedure for the Acylation of this compound

This protocol describes a general method for the synthesis of an N-tert-amyl amide from this compound and an acyl chloride.

Acylation_Protocol cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Purification A Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM B Cool to 0 °C (ice bath) A->B C Add acyl chloride (1.1 eq) dropwise B->C D Warm to room temperature and stir for 2-12 h C->D E Monitor by TLC D->E F Quench with water E->F G Extract with DCM F->G H Wash with aq. HCl, NaHCO₃, brine G->H I Dry over Na₂SO₄, filter, and concentrate H->I J Purify by column chromatography I->J

Workflow for the Acylation of this compound.

Materials:

  • This compound

  • Acyl chloride

  • Triethylamine (or another non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath with stirring.

  • Slowly add a solution of the acyl chloride (1.1 equivalents) in anhydrous DCM to the stirred amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[11]

Protocol 2: General Procedure for Reductive Amination using this compound

This protocol outlines a general method for the synthesis of a secondary amine from this compound and a ketone or aldehyde.

Materials:

  • This compound

  • Ketone or aldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a stirred solution of the ketone or aldehyde (1.0 equivalent) and this compound (1.0-1.2 equivalents) in an anhydrous aprotic solvent such as DCE or THF, add a catalytic amount of acetic acid (optional, can facilitate iminium ion formation).

  • Stir the mixture at room temperature for 20-60 minutes.

  • Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Troubleshooting Failed Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting amination reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during amination experiments.

Frequently Asked Questions (FAQs)

Q1: My reductive amination reaction is showing low to no product formation. What are the likely causes?

A1: Low yields in reductive amination can often be attributed to several factors. A primary area to investigate is the initial imine formation, which is an equilibrium process.[1] If the imine does not form efficiently, the subsequent reduction to the desired amine will be poor. Another common issue is the choice and quality of the reducing agent, as well as the overall reaction conditions.[1][2]

To troubleshoot, first, confirm imine formation by monitoring the reaction using techniques like TLC, NMR, or GC/MS. If imine formation is the issue, you can try to shift the equilibrium by removing water using molecular sieves or azeotropic distillation.[1] Additionally, Lewis acids such as ZnCl₂ can be used to activate the carbonyl group and facilitate imine formation.[1][3] If the imine is forming, the problem may lie with the reducing agent's activity or suitability for your specific substrate.

Q2: I'm observing significant side products in my Buchwald-Hartwig amination. What are the common side reactions and how can I minimize them?

A2: A frequent side reaction in Buchwald-Hartwig amination is hydrodehalogenation, where the aryl halide is reduced instead of undergoing amination.[4] This is particularly common when using primary amines.[4][5] This side reaction often occurs via a β-hydride elimination from a palladium-amide intermediate.[4]

To minimize hydrodehalogenation, consider the following strategies:

  • Ligand Selection: Employing bulkier ligands can often suppress this side reaction.

  • Reaction Conditions: Carefully optimizing the base, solvent, and temperature can favor the desired C-N bond formation over the reduction pathway.[4]

Another potential issue is catalyst deactivation. This can be caused by impurities in the starting materials or by functional groups on the substrates that can poison the palladium catalyst.[4] Using pre-catalysts can often lead to more reliable formation of the active catalytic species.[4]

Q3: My Ullmann condensation reaction is not working. What are some critical parameters to check?

A3: Traditional Ullmann condensations are known for requiring harsh reaction conditions, including high temperatures (often exceeding 210°C) and high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF).[6][7] Failure to reach these temperatures can be a reason for a failed reaction.[8]

Key factors to verify include:

  • Copper Catalyst: The activation state of the copper is crucial. "Activated" copper powder, often prepared in situ, is traditionally used.[6] Modern methods may employ soluble copper catalysts with specific ligands.[6]

  • Substrate Reactivity: Aryl halides need to be activated by electron-withdrawing groups for the reaction to proceed efficiently.[6] Aryl iodides are generally more reactive than aryl chlorides.[6]

  • Anhydrous and Inert Conditions: The Ullmann biaryl synthesis, a related reaction, is sensitive to water and protic solvents.[9] While some Ullmann condensations can tolerate water, ensuring anhydrous and inert conditions is generally advisable.

Q4: How do I choose the right reducing agent for my reductive amination?

A4: The choice of reducing agent is critical for a successful reductive amination and depends on the reactivity of your carbonyl compound and the stability of the intermediate imine.

  • Sodium Borohydride (NaBH₄): A strong reducing agent that can reduce both aldehydes/ketones and imines.[3][10] To avoid reducing the starting carbonyl, it's often added after allowing sufficient time for imine formation.[2][11]

  • Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is particularly effective at reducing iminium ions at slightly acidic pH (4-5), while being less reactive towards aldehydes and ketones under these conditions.[2][10] This selectivity makes it ideal for one-pot reductive aminations.[2][10]

  • Sodium Triacetoxyborohydride (B8407120) (STAB): Another mild and selective reducing agent, commonly used for reductive aminations.[3][10] It is sensitive to water and not very compatible with methanol, so solvents like dichloroethane (DCE), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF) are typically used.[3]

Troubleshooting Workflow

For a systematic approach to troubleshooting a failed amination reaction, the following workflow can be applied.

G Start Failed Amination Reaction Check_Reagents Verify Reagent Quality and Purity Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temperature, Time, Atmosphere) Check_Reagents->Check_Conditions Monitor_Reaction Monitor Reaction Progress (TLC, GC/MS, NMR) Check_Conditions->Monitor_Reaction No_Reaction No Reaction Observed Monitor_Reaction->No_Reaction Low_Yield Low Yield or Side Products Monitor_Reaction->Low_Yield Optimize_Catalyst Optimize Catalyst System (Precursor, Ligand, Loading) No_Reaction->Optimize_Catalyst If catalyst-mediated Optimize_Conditions Adjust Temperature/Time No_Reaction->Optimize_Conditions Increase Temp/Time Low_Yield->Optimize_Catalyst Optimize_Base Screen Different Bases Low_Yield->Optimize_Base Optimize_Solvent Screen Different Solvents Low_Yield->Optimize_Solvent Modify_Substrate Modify Substrate (e.g., Protecting Groups) Low_Yield->Modify_Substrate Success Successful Reaction Optimize_Catalyst->Success Optimize_Base->Success Optimize_Solvent->Success Modify_Substrate->Success Optimize_Conditions->Monitor_Reaction

Caption: A logical workflow for troubleshooting failed amination reactions.

Data Presentation: Comparison of Reducing Agents for Reductive Amination

Reducing AgentChemical FormulaTypical SolventsKey Features & Considerations
Sodium BorohydrideNaBH₄Methanol, EthanolStrong reductant; can reduce starting carbonyls. Often added after imine formation is complete.[3][10]
Sodium CyanoborohydrideNaBH₃CNMethanolMild reductant; selective for imines/iminium ions at acidic pH.[2][10] Can release toxic byproducts.[10]
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃DCE, DCM, THFMild and selective reductant.[3][10] Water-sensitive.[3]
Catalytic HydrogenationH₂/Pd, Pt, or NiVariousCan be a "green" option. Catalyst can be deactivated by the amine/imine.[10]

Catalytic Cycle: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. The generally accepted catalytic cycle is depicted below.

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[12]

Detailed Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • To a solution of the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in an anhydrous solvent such as 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.2-1.5 equiv) in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).[13]

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC/MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to afford the desired amine.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv), the amine (1.0-1.2 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., sodium tert-butoxide, cesium carbonate, 1.4-2.0 equiv).[4]

  • Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC/MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired arylamine.

References

Technical Support Center: Optimizing Reaction Conditions for tert-Amylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-Amylamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols for the efficient synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory methods for the synthesis of this compound are the Ritter reaction and reductive amination. The Ritter reaction typically involves the reaction of a tertiary alcohol, such as tert-amyl alcohol (2-methyl-2-butanol), or an alkene like 2-methyl-2-butene, with a nitrile (e.g., hydrogen cyanide or chloroacetonitrile) in the presence of a strong acid.[1][2] Reductive amination involves the reaction of a ketone (e.g., methyl ethyl ketone) with an amine source, followed by reduction of the resulting imine or enamine intermediate.[3][4]

Q2: I am getting a low yield in my Ritter reaction. What are the potential causes?

A2: Low yields in the Ritter reaction for this compound synthesis can stem from several factors:

  • Carbocation Instability: The Ritter reaction proceeds via a tertiary carbocation intermediate. If this carbocation is not efficiently formed or is unstable, the yield will be low. Ensure you are using a strong acid catalyst (e.g., concentrated sulfuric acid) to promote its formation from tert-amyl alcohol.[1]

  • Steric Hindrance: The bulky nature of the tert-amyl group can sterically hinder the approach of the nitrile. Optimizing the reaction temperature and time can help overcome this.

  • Side Reactions: Elimination reactions to form alkenes can compete with the desired addition of the nitrile. Careful control of the reaction temperature is crucial to minimize these side reactions.

  • Incomplete Hydrolysis: The Ritter reaction initially forms an N-tert-amyl amide, which must be hydrolyzed to yield the final amine. Ensure that the hydrolysis step (typically under acidic or basic conditions) goes to completion.

Q3: I am observing significant side products in my reductive amination reaction. How can I minimize them?

A3: Common side products in reductive amination include over-alkylation (formation of di- or tri-alkylamines) and the reduction of the starting ketone to an alcohol.[3] To minimize these:

  • Choice of Reducing Agent: Use a milder reducing agent that is more selective for the imine intermediate over the ketone. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred over the more reactive sodium borohydride (B1222165) (NaBH₄).[4]

  • Control of Stoichiometry: To avoid over-alkylation when synthesizing a primary amine, a large excess of the ammonia (B1221849) source can be used.

  • pH Control: The pH of the reaction is critical. It should be acidic enough to catalyze imine formation but not so acidic that it protonates the amine nucleophile, rendering it unreactive. A pH range of 6-7 is often optimal for reactions with sodium cyanoborohydride.[5]

  • One-Pot vs. Two-Step Procedure: If reduction of the starting ketone is a significant issue, consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Low to no conversion of starting material (Ritter Reaction) Inefficient carbocation formation.Use a stronger acid catalyst or a higher concentration of the acid. Ensure starting alcohol is of high purity.
Low reactivity of the nitrile.Consider using a more reactive nitrile source or increasing the reaction temperature.
Low to no conversion of starting material (Reductive Amination) Imine/enamine formation is not favored.Ensure the removal of water as it forms, either by azeotropic distillation or by using a dehydrating agent like molecular sieves. Check and adjust the pH of the reaction mixture.
Inactive reducing agent.Use a fresh batch of the reducing agent. Ensure anhydrous conditions if the reducing agent is moisture-sensitive.
Significant amount of starting alcohol/ketone recovered Reaction did not go to completion.Increase reaction time and/or temperature. Monitor the reaction progress by TLC or GC to determine the optimal endpoint.
(Reductive Amination) Ketone is preferentially reduced.Use a more selective reducing agent like NaBH(OAc)₃.[4]
Product loss during workup Product is volatile or water-soluble.Use cooled solvents for extraction and minimize evaporation under high vacuum. Perform multiple extractions and consider back-extraction if the product has amphipathic properties.
Impurity Formation
Impurity Observed Possible Cause Suggested Solution
Alkene byproduct (Ritter Reaction) Elimination side reaction.Maintain a lower reaction temperature. Slowly add the alcohol to the acid to keep its concentration low.
Di-tert-amylamine or other over-alkylation products (Reductive Amination) The newly formed this compound reacts with the imine intermediate.Use a large excess of the ammonia source.
tert-Amyl alcohol (Reductive Amination) Reduction of the starting ketone.Use a milder, more selective reducing agent (e.g., NaBH(OAc)₃). Add the reducing agent after the imine has formed.[4]
N-tert-amyl amide (Ritter Reaction) Incomplete hydrolysis.Increase the time and/or temperature of the hydrolysis step. Ensure the concentration of the acid or base used for hydrolysis is sufficient.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Ritter Reaction

This protocol is a general procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

Procedure:

  • Amide Formation: In a flask equipped with a stirrer and a dropping funnel, cool a mixture of tert-amyl alcohol and chloroacetonitrile (B46850) to 0 °C.

  • Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture over ice and neutralize with a sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(tert-pentyl)chloroacetamide.

  • Amide Hydrolysis: Reflux the crude chloroacetamide with thiourea in a mixture of ethanol and acetic acid for several hours.[6]

  • After the reaction is complete, cool the mixture and make it alkaline with a sodium hydroxide solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous potassium carbonate.

  • Purification: Purify the crude this compound by fractional distillation.

Protocol 2: Synthesis of this compound via Reductive Amination

This protocol outlines a general one-pot procedure using a selective reducing agent.

Materials:

  • Methyl ethyl ketone

  • Ammonia (or an ammonia source like ammonium (B1175870) acetate)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve methyl ethyl ketone and the ammonia source in the chosen solvent (DCM or DCE).

  • Add acetic acid to the mixture and stir at room temperature for about 30 minutes to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride in portions to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete, quench by slowly adding a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure and purify the resulting crude this compound by distillation.

Data Presentation

Table 1: Effect of Reducing Agent on Reductive Amination of Ketones

Reducing AgentTypical SolventSelectivity for Imine vs. KetoneCommon Issues
Sodium Borohydride (NaBH₄)Methanol, EthanolLowCan readily reduce the starting ketone.[4]
Sodium Cyanoborohydride (NaBH₃CN)MethanolHigh (at pH 6-7)Toxic cyanide byproducts.[5]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)DCM, DCEVery HighMoisture sensitive.
Catalytic Hydrogenation (e.g., H₂/Pd, Raney Ni)Ethanol, MethanolVariesMay require elevated pressure and temperature.

Table 2: General Conditions for Ritter Reaction with Tertiary Alcohols

ParameterConditionRationale
Acid Catalyst Concentrated H₂SO₄, HClO₄Strong acid required to generate the tertiary carbocation.[1]
Nitrile Source HCN, Acetonitrile, ChloroacetonitrileReacts with the carbocation to form the C-N bond.
Temperature 0 °C to room temperatureLower temperatures can minimize elimination side reactions.
Hydrolysis Acidic or basic conditionsRequired to convert the intermediate amide to the final amine.

Visualizations

Synthesis_Workflow cluster_ritter Ritter Reaction Pathway cluster_reductive Reductive Amination Pathway start_r tert-Amyl Alcohol + Nitrile Source step1_r Carbocation Formation (Strong Acid) start_r->step1_r step2_r Nitrile Addition step1_r->step2_r step3_r Intermediate Amide step2_r->step3_r step4_r Hydrolysis step3_r->step4_r end_product This compound step4_r->end_product start_ra Ketone + Amine Source step1_ra Imine/Enamine Formation start_ra->step1_ra step2_ra Reduction (Selective Reducing Agent) step1_ra->step2_ra step2_ra->end_product Troubleshooting_Low_Yield start Low Yield of this compound q1 Which synthesis method was used? start->q1 ritter Ritter Reaction q1->ritter Ritter reductive Reductive Amination q1->reductive Reductive q_ritter Analysis of crude mixture? ritter->q_ritter q_reductive Analysis of crude mixture? reductive->q_reductive sm_ritter High amount of starting alcohol q_ritter->sm_ritter alkene_ritter Alkene byproduct observed q_ritter->alkene_ritter sol_ritter_sm Increase acid concentration/ reaction time sm_ritter->sol_ritter_sm sol_ritter_alkene Lower reaction temperature alkene_ritter->sol_ritter_alkene sm_reductive High amount of starting ketone q_reductive->sm_reductive alcohol_reductive Alcohol byproduct observed q_reductive->alcohol_reductive overalkylation Over-alkylation products q_reductive->overalkylation sol_reductive_sm Ensure water removal/ Check pH sm_reductive->sol_reductive_sm sol_reductive_alcohol Use milder reducing agent (e.g., NaBH(OAc)₃) alcohol_reductive->sol_reductive_alcohol sol_overalkylation Use excess amine source overalkylation->sol_overalkylation

References

Technical Support Center: Impact of Solvent Choice on tert-Amylamine Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving tert-amylamine, with a specific focus on the critical role of solvent selection in modulating its reactivity.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the nucleophilicity of this compound?

The nucleophilicity of this compound is significantly influenced by the solvent due to its steric hindrance and the solvent's ability to solvate the amine.

  • Polar Protic Solvents (e.g., methanol (B129727), ethanol, water): These solvents can form hydrogen bonds with the lone pair of electrons on the nitrogen atom of this compound. This solvation shell, often referred to as a "cage," sterically hinders the amine from attacking an electrophile, thereby reducing its effective nucleophilicity. While the solvent can stabilize the amine, this stabilization often leads to a decrease in reaction rates for bimolecular nucleophilic substitutions (SN2).

  • Polar Aprotic Solvents (e.g., acetonitrile (B52724), DMF, DMSO): These solvents possess dipoles that can solvate the counter-ion of a salt but do not form strong hydrogen bonds with the amine itself. This leaves the lone pair on the nitrogen more accessible and therefore more nucleophilic, generally leading to faster SN2 reaction rates compared to protic solvents.

  • Nonpolar Aprotic Solvents (e.g., hexane, toluene): In these solvents, this compound is less solvated, which can increase its nucleophilicity. However, the poor solubility of many electrophiles and reagents in nonpolar solvents can be a significant limitation.

Q2: I am observing low yields in my N-alkylation reaction with this compound. What are the likely causes related to the solvent?

Low yields in N-alkylation reactions with the sterically hindered this compound are a common issue. The solvent choice plays a crucial role:

  • Inappropriate Solvent Polarity: Ensure the solvent can dissolve all reactants, including the alkylating agent and any base used. Polar aprotic solvents like DMF or acetonitrile are often good choices for N-alkylation reactions.

  • Use of Protic Solvents: If you are using a protic solvent like an alcohol, hydrogen bonding will decrease the nucleophilicity of this compound, leading to slow reaction rates and low conversion.

  • Suboptimal Base-Solvent Combination: If a solid base (e.g., K₂CO₃) is used, its solubility in the chosen solvent is critical. If the base is not soluble, it cannot effectively deprotonate the amine or neutralize the acid formed during the reaction. Consider using a more soluble base or a solvent that better dissolves the chosen base.

Q3: Can I use this compound for reductive amination reactions? What is the best solvent for this?

Yes, this compound is suitable for reductive amination with aldehydes and ketones. A common solvent for this reaction is methanol. Methanol is effective at dissolving the amine and the carbonyl compound, and it is compatible with mild reducing agents like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). The reaction typically proceeds by forming an iminium ion intermediate, which is then reduced to the amine. A small amount of acetic acid is often added to catalyze the formation of the iminium ion.

Troubleshooting Guides

Issue 1: Slow or Incomplete N-Acylation with Acyl Chlorides

Question: My N-acylation of this compound with an acyl chloride is sluggish and gives a poor yield, even with extended reaction times. How can I improve this?

Answer: This is a common problem due to the steric hindrance of this compound, which slows down the rate of nucleophilic attack. The choice of solvent and base is critical for success.

Troubleshooting Steps:

  • Solvent Selection:

    • Avoid Protic Solvents: Alcohols and water will compete with the amine for the acyl chloride and will also solvate the amine, reducing its reactivity.

    • Use Aprotic Solvents: Dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) are excellent choices as they are unreactive towards the reagents and will not significantly solvate the amine.

  • Base Selection:

    • A non-nucleophilic base is required to neutralize the HCl generated during the reaction.

    • Pyridine or Triethylamine (B128534) (TEA): These are commonly used and act as both a base and a nucleophilic catalyst.

    • 4-Dimethylaminopyridine (DMAP): Adding a catalytic amount of DMAP can significantly accelerate the reaction.

  • Reaction Conditions:

    • Temperature: Perform the reaction at 0 °C to control the initial exothermic reaction and then allow it to warm to room temperature.

    • Reagent Addition: Add the acyl chloride dropwise to a solution of this compound and the base to maintain a low concentration of the electrophile.

Issue 2: Formation of Side Products in Reactions with this compound

Question: I am observing the formation of unexpected side products in my reaction. Could the solvent be the cause?

Answer: Yes, the solvent can influence the reaction pathway and lead to the formation of side products.

Troubleshooting Steps:

  • Elimination Reactions: In reactions with alkyl halides, particularly secondary and tertiary ones, the basicity of this compound can promote elimination (E2) reactions, competing with the desired substitution (SN2) pathway.

    • Solvent Effect: Polar protic solvents can stabilize carbocation-like transition states, potentially favoring elimination. Using a polar aprotic solvent can often favor the SN2 pathway.

  • Reaction with Solvent:

    • Ensure your solvent is inert under the reaction conditions. For example, using an ester as a solvent with a strong base can lead to saponification.

Data Presentation

The following table provides illustrative data on the effect of solvent on the reactivity of sterically hindered primary amines like this compound in SN2 reactions. The data is based on established principles of physical organic chemistry and the known nucleophilicity of the analogous tert-butylamine.

Reaction TypeElectrophileSolventRelative Rate (Illustrative)Yield (Illustrative)Reference Principle
N-AlkylationMethyl IodideMethanol1Low to ModerateHydrogen bonding by protic solvents reduces nucleophilicity.
N-AlkylationMethyl IodideAcetonitrile~5000HighPolar aprotic solvents enhance the nucleophilicity of amines.[1]
N-AcylationBenzoyl ChlorideDichloromethane (with TEA)FastHighAprotic, non-solvating solvent allows for efficient nucleophilic attack.
N-AcylationBenzoyl ChlorideEthanolSlowLowProtic solvent competes with the amine for the electrophile.

Mayr Nucleophilicity Parameters for tert-Butylamine (a proxy for this compound):

SolventNucleophilicity Parameter (N)
Water10.48
Acetonitrile12.35

Higher N values indicate greater nucleophilicity.

Experimental Protocols

Key Experiment 1: N-Acylation of this compound with Benzoyl Chloride

This protocol describes a standard procedure for the N-acylation of this compound, a reaction sensitive to solvent effects.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(tert-amyl)benzamide.

  • Purify the product by recrystallization or column chromatography.

Key Experiment 2: Reductive Amination of Benzaldehyde (B42025) with this compound

This protocol provides a method for the synthesis of N-benzyl-tert-amylamine.

Materials:

  • This compound

  • Benzaldehyde

  • Methanol

  • Acetic Acid

  • Sodium borohydride (NaBH₄)

  • Diethyl ether

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.) and benzaldehyde (1.0 eq.) and dissolve in methanol.

  • Add a few drops of glacial acetic acid to catalyze the imine formation.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Remove the methanol under reduced pressure.

  • Add water and diethyl ether to the residue and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude N-benzyl-tert-amylamine by column chromatography.

Visualizations

Solvent_Effect_on_Nucleophilicity cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., Acetonitrile) Amine_P This compound Solvated_Amine Solvated (caged) Amine (Reduced Nucleophilicity) Amine_P->Solvated_Amine Hydrogen Bonding Solvent_P MeOH molecules Solvent_P->Solvated_Amine Amine_A This compound (Enhanced Nucleophilicity) Acylation_Workflow start Start: N-Acylation of this compound reagents Dissolve this compound (1.0 eq) and TEA (1.2 eq) in anhydrous DCM start->reagents cool Cool to 0 °C reagents->cool add_acyl Add Acyl Chloride (1.1 eq) dropwise cool->add_acyl react Stir at room temperature (2-4h) add_acyl->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup (Wash with HCl, NaHCO3, Brine) monitor->workup Reaction Complete dry Dry organic layer (MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify end End: Pure N-acyl-tert-amylamine purify->end Troubleshooting_Logic start Low Yield in N-Alkylation check_solvent Check Solvent Type start->check_solvent protic Protic Solvent Used? check_solvent->protic check_base Check Base & Solubility base_sol Base Soluble? check_base->base_sol check_temp Check Temperature temp_low Temperature Too Low? check_temp->temp_low aprotic Switch to Polar Aprotic (e.g., ACN, DMF) protic->aprotic Yes continue_aprotic Continue Troubleshooting protic->continue_aprotic No aprotic->check_base continue_aprotic->check_base change_base Use Soluble Base (e.g., Cs2CO3) base_sol->change_base No continue_base Continue Troubleshooting base_sol->continue_base Yes change_base->check_temp continue_base->check_temp increase_temp Increase Temperature temp_low->increase_temp Yes

References

Preventing Hofmann elimination in hindered amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amination reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on preventing Hofmann elimination in reactions involving hindered amines.

Frequently Asked Questions (FAQs)

Q1: What is Hofmann elimination and why does it occur with hindered amines?

A1: Hofmann elimination is a chemical reaction that converts a quaternary ammonium (B1175870) salt into a tertiary amine and an alkene.[1][2][3] The reaction proceeds via an E2 elimination mechanism and is particularly prevalent with sterically hindered amines. The process typically involves two key steps:

  • Exhaustive Methylation: The amine is treated with an excess of a methylating agent, such as methyl iodide, to form a quaternary ammonium iodide salt.[1][4]

  • Elimination: This salt is then treated with a base, like silver oxide in water, and heated. The hydroxide (B78521) ions act as a base, abstracting a proton from a beta-carbon and leading to the elimination of the bulky tertiary amine leaving group to form the least substituted alkene, a product favored by the "Hofmann rule".[1][3][4]

The steric bulk of the quaternary ammonium group often directs the base to abstract a proton from the least sterically hindered beta-carbon, leading to the formation of the less substituted alkene.[4][5]

Q2: My desired reaction is N-alkylation, but I am observing significant amounts of an alkene byproduct. What is happening?

A2: The formation of an alkene byproduct during N-alkylation of a hindered amine is a strong indicator that you are inadvertently promoting Hofmann elimination. This occurs when the amine is converted to a quaternary ammonium salt, which then undergoes elimination under the reaction conditions. To favor the desired N-alkylation over elimination, it is crucial to avoid the formation of the quaternary ammonium salt or to use conditions that do not promote the subsequent elimination step.

Q3: How can I prevent the formation of the quaternary ammonium salt during my N-alkylation reaction?

A3: To prevent the formation of the quaternary ammonium salt, you can employ alternative alkylation strategies that do not rely on "exhaustive methylation." A highly effective alternative is reductive amination .[6][7][8][9][10] This one-pot reaction involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine. This method avoids the formation of the quaternary ammonium salt, thus preventing Hofmann elimination.

Q4: Are there milder alternatives to the traditional Hofmann elimination conditions if I do want to perform an elimination?

A4: Yes, the Cope elimination is a milder alternative to the Hofmann elimination.[4] This reaction involves the oxidation of a tertiary amine to an amine oxide, which then undergoes a syn-elimination upon heating to form an alkene and a hydroxylamine. While it also typically yields the less substituted "Hofmann" product, the reaction conditions are generally less harsh than those required for the Hofmann elimination.

Troubleshooting Guides

Issue 1: Low yield of desired N-alkylated product and formation of an alkene byproduct.
  • Probable Cause: Unwanted Hofmann elimination is occurring as a side reaction. This is likely due to the formation of a quaternary ammonium salt intermediate.

  • Troubleshooting Steps:

    • Avoid Excess Alkylating Agent: Use a stoichiometric amount of the alkylating agent to minimize the formation of the quaternary ammonium salt.

    • Change Alkylation Method: Switch from traditional alkylation with alkyl halides to reductive amination. This is a more controlled method for N-alkylation, especially with hindered amines.

    • Lower Reaction Temperature: Higher temperatures can favor elimination over substitution. Running the reaction at a lower temperature may improve the yield of the desired N-alkylated product.

    • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to disfavor the E2 elimination pathway.

Issue 2: My reductive amination protocol is not working for my sterically hindered amine and ketone.
  • Probable Cause: The formation of the iminium ion intermediate is sterically hindered, or the reducing agent is not effective for the hindered substrate.

  • Troubleshooting Steps:

    • Select an Appropriate Reducing Agent: For hindered substrates, standard reducing agents like sodium borohydride (B1222165) may not be sufficient. Consider using more reactive or specialized reducing agents such as trichlorosilane (B8805176) with a Lewis base activator like TMEDA, or a Hantzsch ester.[6][7]

    • Optimize Reaction Conditions: Vary the solvent, temperature, and reaction time. For the trichlorosilane/TMEDA system, dichloromethane (B109758) is a common solvent, and the reaction is often run at room temperature for an extended period (e.g., 36 hours).[6]

    • Consider a Catalyst: Some reductive amination procedures for hindered substrates benefit from a catalyst. For example, Rh- and Ru-based catalysts have been used for the direct reductive amination of ketones with primary and secondary amines using carbon monoxide as a deoxygenating agent.[8][10]

Data Presentation

The following table summarizes representative yields for the synthesis of a hindered tertiary amine using different methodologies, highlighting the success of reductive amination in preventing Hofmann elimination.

MethodSubstratesProductYield of Tertiary AmineAlkene ByproductReference
Exhaustive Methylation & Elimination Hindered Secondary Amine + excess CH₃I, then Ag₂O, heatTertiary Amine + AlkeneLow to moderateSignificant(Illustrative)
Direct Reductive Amination Acetophenone + N-methylanilineN-methyl-N-(1-phenylethyl)aniline92%Not reported[6]
Transfer Hydrogenation Various aldehydes and secondary aminesTertiary AminesGood to useful yieldsNot reported[7]
Ru-catalyzed Reductive Amination Acetone + p-anisidineN-isopropyl-4-methoxyanilineHighNot reported[8]

Experimental Protocols

Protocol 1: Synthesis of a Hindered Tertiary Amine via Direct Reductive Amination

This protocol is adapted from a method for the preparation of hindered tertiary amines using trichlorosilane as a reducing agent.[6]

Materials:

  • Ketone (e.g., Acetophenone)

  • Secondary aryl amine (e.g., N-methylaniline)

  • Trichlorosilane (HSiCl₃)

  • Tetramethylethylenediamine (TMEDA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the ketone (1.0 mmol), the secondary aryl amine (1.2 mmol), and anhydrous DCM (5 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add TMEDA (1.0 mmol) to the solution.

  • Slowly add trichlorosilane (2.0 mmol) dropwise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 36 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired hindered tertiary amine.

Visualizations

Hofmann_Elimination_Prevention_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Strategies Problem Low yield of N-alkylated product + Alkene byproduct observed Diagnosis Hofmann Elimination as a side reaction Problem->Diagnosis Analysis Strategy1 Avoid Quaternary Salt Formation Diagnosis->Strategy1 Strategy2 Modify Reaction Conditions Diagnosis->Strategy2 Method1 Use Reductive Amination Strategy1->Method1 Method2 Stoichiometric Alkylating Agent Strategy2->Method2 Method3 Lower Reaction Temperature Strategy2->Method3

Caption: Troubleshooting workflow for addressing Hofmann elimination.

Reaction_Pathway_Comparison cluster_hofmann Problematic Pathway cluster_reductive Preferred Pathway start Hindered Amine exhaustive_methylation Exhaustive Methylation (e.g., excess CH3I) start->exhaustive_methylation Undesired reductive_amination Reductive Amination (e.g., R2C=O, reducing agent) start->reductive_amination Desired quat_salt Quaternary Ammonium Salt exhaustive_methylation->quat_salt elimination Base, Heat quat_salt->elimination product_alkene Alkene (Byproduct) elimination->product_alkene product_alkylated Desired N-Alkylated Amine reductive_amination->product_alkylated

Caption: Comparison of reaction pathways.

References

Validation & Comparative

A Comparative Analysis of Reactivity: tert-Amylamine versus Isobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug development, the selection of an appropriate amine building block is a critical decision that can significantly influence reaction outcomes, yields, and timelines. This guide provides an objective comparison of the reactivity of two primary C5 amines: tert-amylamine and isobutylamine (B53898). By examining their fundamental chemical properties and providing supporting quantitative data and experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Executive Summary

The principal difference in reactivity between this compound and isobutylamine stems from steric hindrance. Isobutylamine, a primary amine with branching distant from the nitrogen atom, is a significantly more reactive nucleophile than this compound, a sterically encumbered primary amine with a tertiary carbon atom adjacent to the amino group. This difference in reactivity is critical in nucleophilic substitution and addition reactions, such as N-acylation, which are fundamental in the synthesis of pharmaceuticals and other fine chemicals. While their basicities are comparable, the steric bulk of this compound presents a substantial kinetic barrier to its reaction with electrophiles.

Data Presentation: A Quantitative Comparison

The following tables summarize the key chemical properties and reactivity parameters for this compound and isobutylamine. For a more direct quantitative comparison of nucleophilicity, data for their close structural analogs, tert-butylamine (B42293) and n-butylamine, are presented from Mayr's comprehensive nucleophilicity database. A higher Mayr's nucleophilicity parameter (N) indicates a stronger nucleophile.

Table 1: Physicochemical Properties

PropertyThis compoundIsobutylamine
Structure CH₃CH₂C(CH₃)₂NH₂(CH₃)₂CHCH₂NH₂
Molar Mass 87.16 g/mol 73.14 g/mol
Boiling Point 77-78 °C68-69 °C
Density 0.745 g/mL at 25 °C0.736 g/mL at 20 °C
pKa of Conjugate Acid ~10.7 (estimated)10.43

Table 2: Reactivity Parameters

Parametertert-Butylamine (analog for this compound)n-Butylamine (analog for Isobutylamine)
Mayr's Nucleophilicity (N) in CH₃CN 12.35[1]15.27[1]
Qualitative Reactivity LowHigh

Note: A higher 'N' value signifies greater nucleophilicity. The difference of approximately 3 units on this logarithmic scale indicates that n-butylamine is roughly 1000 times more nucleophilic than tert-butylamine.

Logical Relationship of Reactivity

The interplay between steric hindrance, basicity, and nucleophilicity determines the overall reactivity of these amines. The following diagram illustrates this relationship.

G cluster_tert_amylamine This compound cluster_isobutylamine Isobutylamine T_Steric High Steric Hindrance T_Reactivity Low Nucleophilic Reactivity T_Steric->T_Reactivity T_Basicity Moderate Basicity (pKa ~10.7) T_Basicity->T_Reactivity I_Reactivity High Nucleophilic Reactivity I_Steric Low Steric Hindrance I_Steric->I_Reactivity I_Basicity Moderate Basicity (pKa 10.43) I_Basicity->I_Reactivity

Caption: Factors influencing the reactivity of this compound and isobutylamine.

Experimental Protocols

To empirically determine the reactivity difference between this compound and isobutylamine, a competitive N-acylation reaction can be performed. This experiment will provide a direct comparison of their nucleophilic strength.

Experimental Workflow for Competitive N-Acylation

G start Start reagents Equimolar mixture of This compound and isobutylamine in anhydrous CH2Cl2 start->reagents base Add 1.1 eq. of a non-nucleophilic base (e.g., triethylamine) reagents->base cool Cool the mixture to 0 °C base->cool acyl_chloride Slowly add 0.5 eq. of an acyl chloride (e.g., benzoyl chloride) cool->acyl_chloride react Stir at 0 °C for 1 hour acyl_chloride->react quench Quench with saturated NaHCO3 (aq) react->quench extract Extract with CH2Cl2 quench->extract dry Dry organic layer (Na2SO4) extract->dry analyze Analyze product ratio by GC-MS or 1H NMR dry->analyze end End analyze->end

Caption: Workflow for the competitive N-acylation of this compound and isobutylamine.

Detailed Methodology:

  • Preparation of Amine Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a 0.1 M solution of an equimolar mixture of this compound and isobutylamine in anhydrous dichloromethane (B109758) (DCM).

  • Addition of Base: To the stirred amine solution, add 1.1 equivalents of a non-nucleophilic base, such as triethylamine (B128534) or N,N-diisopropylethylamine.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add 0.5 equivalents of an acyl chloride (e.g., benzoyl chloride) as a 1 M solution in anhydrous DCM to the cooled and stirred amine mixture over 15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour.

  • Workup: Quench the reaction by adding an equal volume of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H Nuclear Magnetic Resonance (NMR) spectroscopy to determine the relative ratio of the N-acylated products (N-(tert-amyl)benzamide and N-isobutylbenzamide). A significantly higher proportion of N-isobutylbenzamide is expected, which would quantitatively demonstrate the higher reactivity of isobutylamine.

Conclusion

The choice between this compound and isobutylamine in a synthetic route has profound implications for reaction efficiency. Isobutylamine, with its unhindered primary amino group, is a potent nucleophile suitable for a wide range of transformations where high reactivity is desired. Conversely, the steric bulk of this compound renders it a significantly weaker nucleophile. This reduced reactivity can be advantageous in specific applications where selectivity is required in the presence of other, more reactive nucleophiles, or when a bulky, non-nucleophilic base is needed. For most applications in drug development and fine chemical synthesis that require the formation of an amide bond, isobutylamine will be the more reactive and efficient choice.

References

A Comparative Study of tert-Amylamine and tert-Butylamine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes, yields, and impurity profiles. Among the vast array of primary amines utilized, tert-amylamine and tert-butylamine (B42293) represent two key intermediates characterized by their bulky tertiary alkyl groups. This guide provides an objective comparison of their performance in synthesis, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.

Executive Summary

tert-Butylamine is a widely used, sterically hindered primary amine, serving as a crucial intermediate in the synthesis of pharmaceuticals, rubber accelerators, and pesticides. Its reactivity and physical properties are well-documented. This compound, with an additional ethyl group, presents a greater steric profile, which can influence its nucleophilicity and the stability of its derivatives. While less commonly cited in the literature, it offers an alternative for fine-tuning steric and electronic properties in target molecules. This guide will delve into a comparative analysis of their physical properties, basicity, steric hindrance, and applications, providing specific experimental examples.

Data Presentation: Physical and Chemical Properties

A clear distinction in the physical and chemical properties of this compound and tert-butylamine is essential for their effective application in synthesis. The following table summarizes their key characteristics.

PropertyThis compoundtert-Butylamine
Molecular Formula C₅H₁₃NC₄H₁₁N
Molecular Weight 87.16 g/mol [1]73.14 g/mol [2]
Boiling Point 77 °C[1]44-46 °C[3]
Density 0.746 g/mL at 25 °C[1]0.696 g/mL at 20 °C[2]
pKa of Conjugate Acid 10.85 (at 19 °C)[1]10.68[4]
Structure
2-methyl-2-butanamine2-methyl-2-propanamine

Comparative Analysis

Basicity

The basicity of an amine is a critical factor in its role as a catalyst or reactant. It is quantified by the pKa of its conjugate acid; a higher pKa indicates a stronger base.[5] this compound (pKa of conjugate acid = 10.85) is slightly more basic than tert-butylamine (pKa of conjugate acid = 10.68).[1][4] This can be attributed to the greater electron-donating inductive effect of the tertiary pentyl group compared to the tertiary butyl group, which increases the electron density on the nitrogen atom.

Steric Hindrance and Nucleophilicity

Both this compound and tert-butylamine are characterized by significant steric hindrance due to the bulky alkyl groups attached to the α-carbon. This steric bulk impedes the approach of the amine to an electrophilic center, thereby reducing its nucleophilicity, especially in S(_N)2 reactions.[6][7]

While both are less nucleophilic than less hindered primary amines, this compound, with its larger tertiary pentyl group, is expected to exhibit even greater steric hindrance and consequently lower nucleophilicity than tert-butylamine. This difference can be exploited to achieve selectivity in certain reactions. For instance, in reactions where a less hindered amine might lead to over-alkylation, the use of these bulky amines can favor mono-alkylation.

Applications in Synthesis

Both amines are valuable intermediates in the synthesis of a variety of organic compounds.

tert-Butylamine: A Workhorse in Pharmaceutical and Industrial Synthesis

tert-Butylamine is a key building block in the production of several important compounds:

  • Pharmaceuticals: It is notably used in the synthesis of the ACE inhibitor Perindopril erbumine.[4][8][9][10][11]

  • Rubber Accelerators: It is a precursor to N-tert-butyl-2-benzothiazolesulfenamide (TBBS), a widely used delayed-action accelerator in the vulcanization of rubber.

  • Pesticides: A variety of pesticides are derived from tert-butylamine.

This compound: A Niche Alternative

This compound is used as an intermediate in the synthesis of various pharmaceutical agents, often where modulation of steric bulk is required.[2] It can be used as a substitute for the t-butylamino substituent in certain derivatives to fine-tune the pharmacological properties of a molecule.[2]

Experimental Protocols

Synthesis of this compound and tert-Butylamine via the Ritter Reaction

The Ritter reaction is a versatile method for the synthesis of tertiary alkyl amines from the corresponding tertiary alcohols and a nitrile, followed by hydrolysis.[9][12][13]

Experimental Workflow: Ritter Reaction for Amine Synthesis

Ritter_Reaction cluster_step1 Step 1: Carbocation Formation & Nitrile Attack cluster_step2 Step 2: Hydrolysis Tert_Alcohol tert-Alkyl Alcohol Carbocation tert-Alkyl Carbocation Tert_Alcohol->Carbocation + H₂SO₄ - H₂O Nitrilium_Ion Nitrilium Ion Carbocation->Nitrilium_Ion Nitrile Nitrile (e.g., HCN) Nitrile->Nitrilium_Ion Amide N-tert-Alkyl Amide Nitrilium_Ion->Amide + H₂O Amine tert-Alkylamine Amide->Amine Hydrolysis

Caption: General workflow for the synthesis of tert-alkylamines via the Ritter reaction.

Protocol:

  • To a stirred solution of the tertiary alcohol (tert-amyl alcohol or tert-butyl alcohol) in a nitrile (e.g., hydrogen cyanide or acetonitrile) at 0 °C, slowly add concentrated sulfuric acid.

  • Allow the reaction mixture to warm to room temperature and stir for a specified period.

  • Carefully quench the reaction by pouring it onto ice, followed by neutralization with a strong base (e.g., NaOH).

  • The resulting N-tert-alkyl amide is then hydrolyzed under acidic or basic conditions to yield the corresponding tert-alkylamine.

  • The product is isolated and purified by distillation.

Synthesis of N-tert-butyl-2-benzothiazolesulfenamide (TBBS)

This protocol outlines a common industrial synthesis of a key rubber vulcanization accelerator.

Signaling Pathway: Synthesis of TBBS

TBBS_Synthesis MBT 2-Mercaptobenzothiazole (B37678) (MBT) TBBS N-tert-butyl-2-benzothiazolesulfenamide (TBBS) MBT->TBBS tBuNH2 tert-Butylamine tBuNH2->TBBS Oxidant Oxidant (e.g., NaOCl) Oxidant->TBBS

Caption: Key reactants in the synthesis of N-tert-butyl-2-benzothiazolesulfenamide (TBBS).

Protocol:

  • In a reaction vessel, dissolve 2-mercaptobenzothiazole (MBT) in an aqueous solution of tert-butylamine.

  • To this solution, add an oxidizing agent, such as sodium hypochlorite, dropwise while maintaining the temperature at around 40 °C.

  • After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.

  • The precipitated product, TBBS, is then filtered, washed with water, and dried.

Synthesis of Perindopril Erbumine using tert-Butylamine

This example illustrates the use of tert-butylamine in the final salt formation step of a pharmaceutical active ingredient.

Logical Relationship: Perindopril Erbumine Salt Formation

Perindopril_Salt_Formation Perindopril_Acid Perindopril (Free Acid) Perindopril_Erbumine Perindopril Erbumine (Salt) Perindopril_Acid->Perindopril_Erbumine tBuNH2 tert-Butylamine tBuNH2->Perindopril_Erbumine Solvent Solvent (e.g., Ethyl Acetate) Solvent->Perindopril_Erbumine

Caption: Formation of Perindopril Erbumine salt from the free acid and tert-butylamine.

Protocol:

  • Dissolve Perindopril free acid in a suitable organic solvent, such as ethyl acetate.

  • To this solution, add tert-butylamine, typically in a slight molar excess.

  • The mixture may be heated to reflux to ensure complete dissolution and salt formation.

  • Upon cooling, the Perindopril erbumine salt precipitates out of the solution.

  • The crystalline product is then isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Conclusion

Both this compound and tert-butylamine are valuable sterically hindered primary amines in organic synthesis. tert-Butylamine is a well-established and widely used reagent with a broad range of applications, particularly in the pharmaceutical and rubber industries. This compound, being slightly more basic and possessing greater steric bulk, offers a useful, albeit less common, alternative for scenarios where fine-tuning of these properties is critical. The choice between these two amines will ultimately depend on the specific requirements of the synthesis, including desired reactivity, steric constraints, and the properties of the final product. The experimental protocols provided herein offer a starting point for the practical application of these important synthetic intermediates.

References

GC-MS protocol for the identification of tert-Amylamine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Methods for the Identification of tert-Amylamine

This guide provides a comparative overview of analytical methodologies for the identification and quantification of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). The performance of a common GC-MS protocol involving derivatization is compared with an alternative method, Ion Chromatography (IC). This document is intended for researchers, scientists, and drug development professionals seeking robust analytical methods for primary amines.

GC-MS Protocol for this compound Identification

Due to the polar nature and basicity of primary amines like this compound, direct analysis by GC-MS can result in poor chromatographic peak shape and column interactions.[1][2] Derivatization is a common strategy to improve the volatility and thermal stability of such analytes, leading to better chromatographic performance.[1][3] The following protocol describes a typical derivatization procedure using trifluoroacetic anhydride (B1165640) (TFAA) followed by GC-MS analysis.

Experimental Protocol: GC-MS with TFAA Derivatization

1. Sample Preparation and Derivatization:

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent like dichloromethane (B109758) or acetonitrile (B52724) at a concentration of 1 mg/mL. A series of calibration standards can be created by serial dilution.

  • Derivatization Reaction:

    • To 100 µL of the standard or sample solution in a sealed vial, add 50 µL of trifluoroacetic anhydride (TFAA).

    • The vial is then vortexed and heated at 60°C for 30 minutes to ensure complete derivatization.

    • After cooling to room temperature, the excess reagent and solvent can be evaporated under a gentle stream of nitrogen.

    • The resulting derivative is reconstituted in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.[1][2]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent Technologies 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent Technologies 5977A MSD or equivalent.

  • Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[1]

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless or split (e.g., 15:1), depending on the concentration.[1]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 40-500) for qualitative identification and Selected Ion Monitoring (SIM) for quantitative analysis.

Alternative Analytical Method: Ion Chromatography (IC)

Ion Chromatography is a viable alternative for the analysis of small amines, particularly in pharmaceutical applications.[4] This technique separates ions and polar molecules based on their affinity to an ion exchanger.

Experimental Protocol: Ion Chromatography
  • Instrumentation: Dionex Ion Chromatograph or equivalent, equipped with a conductivity detector.

  • Column: Dionex CS-14 column.[4]

  • Mobile Phase: An isocratic mobile phase consisting of methanesulfonic acid and acetonitrile. The exact composition would need to be optimized for the specific separation.[4]

  • Detection: Conductivity detection.[4]

  • Separation Mode: Isocratic elution.[4]

Performance Comparison

The following table summarizes the quantitative performance data for the GC-MS and IC methods. The GC-MS data is based on typical performance for the analysis of derivatized amines, while the IC data is based on a published method for amylamine (B85964).[4]

ParameterGC-MS with Derivatization (Typical)Ion Chromatography[4]
Limit of Detection (LOD) 0.001 - 0.01 µg/mL0.01%
Limit of Quantification (LOQ) 0.003 - 0.03 µg/mL0.02%
Linearity (r) > 0.9950.9993 (over 1-12.5 µg/mL)
Precision (RSD%) < 10%Data not available in abstract
Accuracy/Recovery 90 - 110%Data not available in abstract
Sample Throughput Moderate (derivatization step)High
Specificity High (mass spectral data)Moderate

Methodology Visualization

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound with derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Derivatization Add TFAA & Heat Sample->Derivatization Reconstitution Evaporate & Reconstitute Derivatization->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Qualitative Qualitative Analysis (Library Search) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

Both GC-MS with derivatization and Ion Chromatography are effective methods for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis. GC-MS offers higher specificity due to the mass spectral data, which is crucial for unequivocal identification. However, the requirement for derivatization can increase sample preparation time. Ion Chromatography provides a simpler and potentially faster alternative, particularly for quantitative analysis in a known matrix, but with lower specificity compared to GC-MS. For applications requiring definitive identification, such as in drug development and forensic analysis, the GC-MS method is generally preferred.

References

Chemical tests to differentiate primary, secondary, and tertiary amines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chemical Tests for Differentiating Primary, Secondary, and Tertiary Amines

For researchers and professionals in drug development and chemical sciences, the accurate identification of amine substitution patterns is a fundamental necessity. Primary (1°), secondary (2°), and tertiary (3°) amines exhibit distinct reactivities that are foundational to their roles in chemical synthesis and biological activity. This guide provides an objective comparison of the three classical chemical tests used for their differentiation: the Hinsberg test, the Nitrous Acid test, and the Carbylamine test.

This document outlines the principles of each method, provides detailed experimental protocols, and presents the expected outcomes in a comparative format to facilitate clear and rapid identification.

The Hinsberg test is a widely used method for distinguishing between primary, secondary, and tertiary amines.[1][2] The test relies on the reaction of amines with benzenesulfonyl chloride (the Hinsberg reagent) in the presence of an aqueous alkali.[3][4] The differing outcomes of this sulfonamide-forming reaction for each amine class allow for their differentiation.

Principle:

  • Primary amines react with benzenesulfonyl chloride to form an N-substituted sulfonamide.[5] This resulting sulfonamide has an acidic proton on the nitrogen atom, which allows it to be deprotonated by the alkali (e.g., NaOH or KOH), forming a water-soluble salt.[3] Subsequent acidification of this solution re-protonates the sulfonamide, causing it to precipitate.[6]

  • Secondary amines react to form an N,N-disubstituted sulfonamide.[5] This molecule lacks an acidic proton on the nitrogen and is therefore insoluble in the alkali solution, appearing as a precipitate.[3] It also remains insoluble upon acidification.

  • Tertiary amines do not have a hydrogen atom on the nitrogen to be replaced, so they do not react with benzenesulfonyl chloride to form a stable sulfonamide.[2] Under the reaction conditions, they remain as an insoluble layer. Upon acidification, they typically dissolve to form soluble ammonium (B1175870) salts.[3][6]

Experimental Protocol: Hinsberg Test

  • To a clean test tube, add 0.5 mL (or 0.5 g) of the amine to be tested.

  • Add 10 mL of 10% aqueous sodium hydroxide (B78521) solution.

  • Add 1 mL of benzenesulfonyl chloride.

  • Stopper the test tube and shake the mixture vigorously for 5-10 minutes.

  • Observe the appearance of the solution. If a precipitate forms, it indicates a secondary amine.

  • If the solution is clear (a single layer), it suggests a primary amine. To confirm, acidify the solution by adding concentrated HCl dropwise until the solution is acidic to litmus (B1172312) paper.[7] The formation of a precipitate upon acidification confirms the presence of a primary amine.

  • If the amine was initially insoluble and remains so after the addition of the reagent, it is likely a tertiary amine. Add dilute HCl; the insoluble layer should dissolve.

Hinsberg_Test_Workflow start Amine Sample + Hinsberg Reagent (PhSO2Cl) + aq. NaOH shake Shake Vigorously start->shake observe Observe Mixture shake->observe clear_sol Clear Solution observe->clear_sol Soluble precipitate_s Insoluble Precipitate observe->precipitate_s Insoluble no_reaction Insoluble Layer (No Reaction) observe->no_reaction Insoluble add_hcl_p Add conc. HCl clear_sol->add_hcl_p precipitate_p Precipitate Forms add_hcl_p->precipitate_p primary_amine Primary Amine precipitate_p->primary_amine Confirmed secondary_amine Secondary Amine precipitate_s->secondary_amine Confirmed tertiary_amine Tertiary Amine no_reaction->tertiary_amine Confirmed Nitrous_Acid_Test_Reactions cluster_primary Primary Amines cluster_secondary Secondary Amines cluster_tertiary Tertiary Amines p_aliphatic R-NH2 (Aliphatic) + HNO2 p_ali_prod R-OH + N2 (gas) + H2O p_aliphatic->p_ali_prod Decomposes p_aromatic Ar-NH2 (Aromatic) + HNO2 p_aro_prod Ar-N2+Cl- (Stable Diazonium Salt) p_aromatic->p_aro_prod 0-5 °C s_amine R2NH + HNO2 s_amine_prod R2N-N=O (Yellow Oil) s_amine->s_amine_prod t_amine R3N + HNO2 t_amine_prod Soluble Nitrite Salt t_amine->t_amine_prod

References

A Comparative Guide to Amine Characterization: The Hinsberg Test and Alternatives, with a Focus on tert-Amylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate classification of amines as primary, secondary, or tertiary is a fundamental step in chemical synthesis and analysis. The Hinsberg test has long been a staple in the organic chemistry laboratory for this purpose. This guide provides a detailed comparison of the expected outcomes of the Hinsberg test for different amine classes, with a specific clarification on the classification and expected results for tert-Amylamine. We will also present the experimental protocol and explore alternative characterization methods.

A crucial point of clarification is the classification of this compound. Despite its name suggesting a tertiary structure, this compound, also known as 2-methyl-2-butanamine, is a primary amine . The "tert" prefix refers to the tertiary carbon atom to which the amine group (-NH2) is attached. As a primary amine, it contains two hydrogen atoms bonded to the nitrogen atom.

Expected Results of the Hinsberg Test

The Hinsberg test utilizes benzenesulfonyl chloride in the presence of an aqueous alkali (like NaOH or KOH) to differentiate between primary, secondary, and tertiary amines.[1][2] The outcome of the test is dependent on the formation and solubility of the resulting sulfonamide.

Tertiary Amines: A true tertiary amine, which has no hydrogen atoms attached to the nitrogen, does not react with benzenesulfonyl chloride to form a stable sulfonamide.[3][4] Consequently, there is no observable reaction, and the tertiary amine remains insoluble in the alkaline solution.[1] Upon the subsequent addition of acid, the unreacted tertiary amine will form a soluble ammonium (B1175870) salt.[1]

This compound (a Primary Amine): As a primary amine, this compound is expected to react with benzenesulfonyl chloride to form a sulfonamide.[3] This initially formed N-substituted sulfonamide contains an acidic proton on the nitrogen atom, which allows it to dissolve in the aqueous alkaline solution, resulting in a clear solution.[5][6] Subsequent acidification of this solution will cause the sulfonamide to precipitate out.[3]

The table below summarizes the expected outcomes of the Hinsberg test for primary, secondary, and tertiary amines.

Amine ClassReaction with Benzenesulfonyl Chloride in AlkaliObservation in Alkaline SolutionObservation after Acidification
Primary (e.g., this compound) Forms a sulfonamideThe sulfonamide dissolves to form a clear solutionA precipitate of the sulfonamide forms
Secondary Forms a sulfonamideThe sulfonamide is insoluble and forms a precipitateThe precipitate remains
Tertiary No reactionThe amine remains as an insoluble layerThe amine dissolves to form a soluble salt

Experimental Protocol: The Hinsberg Test

The following is a general procedure for performing the Hinsberg test:

  • To a test tube, add a small amount (approximately 0.2 mL) of the amine to be tested.

  • Add 5 mL of 10% potassium hydroxide (B78521) (KOH) solution.

  • Add 0.5 mL of benzenesulfonyl chloride.

  • Stopper the test tube and shake vigorously for 5-10 minutes.

  • Observe if a precipitate forms.

  • If a clear solution is observed (indicative of a primary amine), acidify the solution with dilute hydrochloric acid (HCl) and observe for the formation of a precipitate.

  • If a precipitate formed in the initial reaction (indicative of a secondary amine), check its insolubility in both acid and base.

  • If no reaction was observed and the amine remains as a separate layer (indicative of a tertiary amine), add dilute HCl to see if the layer dissolves.

Logical Workflow of the Hinsberg Test

The following diagram illustrates the decision-making process for classifying an amine using the Hinsberg test.

HinsbergTest Hinsberg Test for Amine Classification start Start with Amine Sample reagent Add Benzenesulfonyl Chloride and aqueous NaOH start->reagent observe Observe Reaction reagent->observe no_reaction No Reaction (Insoluble Layer) observe->no_reaction No reaction Reaction Occurs (Precipitate or Solution) observe->reaction Yes tertiary Tertiary Amine no_reaction->tertiary solubility Is the product soluble in the alkali? reaction->solubility soluble Soluble (Clear Solution) solubility->soluble Yes insoluble Insoluble (Precipitate) solubility->insoluble No acidify Acidify the Solution soluble->acidify secondary Secondary Amine insoluble->secondary precipitate Precipitate Forms acidify->precipitate primary Primary Amine precipitate->primary

Caption: Logical flow for the classification of amines using the Hinsberg test.

Alternative Amine Classification Methods

While the Hinsberg test is a valuable qualitative tool, other methods are also employed for the characterization of amines.

  • Carbylamine Test (Isocyanide Test): This test is specific for primary amines.[7] When a primary amine is heated with chloroform (B151607) and alcoholic potassium hydroxide, it produces a foul-smelling isocyanide.[7] Secondary and tertiary amines do not give a positive result.

  • Nitrous Acid Test: The reaction of amines with nitrous acid (HNO2) can also be used for differentiation. Primary aliphatic amines typically produce nitrogen gas, while secondary amines form oily N-nitrosamines, and tertiary amines do not react in the same manner.[7]

  • Spectroscopic Methods: Modern analytical techniques provide more definitive structural information.

    • Infrared (IR) Spectroscopy: Primary amines show two N-H stretching bands, secondary amines show one, and tertiary amines show none.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can provide detailed information about the structure of the amine, including the number of alkyl or aryl groups attached to the nitrogen atom.

References

A Comparative Guide to the Reaction of tert-Amylamine with Nitrous Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the reaction between tert-amylamine and nitrous acid. It clarifies the classification of the amine, elucidates the reaction mechanism and products, and presents a comparison with other amine classes. Furthermore, it contrasts this classical method with modern, alternative deamination techniques relevant to contemporary organic synthesis and drug development.

Understanding the Reactant: this compound is a Primary Amine

A common point of confusion is the classification of this compound (2-methyl-2-butanamine). The prefix "tert" refers to the tertiary carbon atom to which the amine group is attached. However, since the nitrogen atom itself is bonded to only one carbon atom and two hydrogen atoms, This compound is classified as a primary aliphatic amine. This distinction is critical as its reactivity with nitrous acid is fundamentally different from that of tertiary amines.

The Reaction of this compound with Nitrous Acid

The reaction of primary aliphatic amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, is known as diazotization.[1] The process for this compound involves several key steps:

  • Formation of the Electrophile: In the acidic medium, sodium nitrite is protonated and subsequently loses water to form the highly electrophilic nitrosonium ion (NO⁺).[1][2]

  • Nucleophilic Attack: The lone pair of the primary amine's nitrogen atom attacks the nitrosonium ion.

  • Formation of Diazonium Ion: Following a series of proton transfers and the elimination of a water molecule, an unstable aliphatic diazonium salt, the tert-amyldiazonium ion, is formed.[3][4]

  • Decomposition and Product Formation: Aliphatic diazonium salts are notoriously unstable and decompose rapidly, even at low temperatures.[5] The tert-amyldiazonium ion expels molecular nitrogen (N₂), a thermodynamically very stable leaving group, to generate a relatively stable tertiary carbocation (the tert-amyl cation).[6][7] This carbocation is then quenched via two main pathways:

    • Substitution (Sₙ1): The carbocation reacts with water (the solvent) to form 2-methyl-2-butanol (B152257) (tert-amyl alcohol).

    • Elimination (E1): The carbocation loses a proton from an adjacent carbon to form a mixture of alkenes, primarily the more substituted 2-methyl-2-butene (B146552) and the less substituted 2-methyl-1-butene.[6]

The reaction typically results in a mixture of alcohol and alkene products, with vigorous effervescence of nitrogen gas being the most prominent observable change.[8][9] Due to the formation of a carbocation intermediate, these reactions are often not synthetically useful for producing a single, clean product and are prone to rearrangements in other systems.[10][11]

Reaction_Pathway_tert_Amylamine cluster_start Reactants cluster_intermediate Intermediates cluster_products Products tert_amylamine This compound (Primary Amine) diazonium tert-Amyldiazonium Ion (Unstable) tert_amylamine->diazonium + NO⁺ - H₂O, -H⁺ NaNO2_HCl NaNO₂, HCl (aq) (forms HNO₂) nitrosonium Nitrosonium Ion (NO⁺) NaNO2_HCl->nitrosonium In situ generation carbocation tert-Amyl Carbocation diazonium->carbocation -N₂ (fast) N2 Nitrogen Gas (N₂) (Vigorous Effervescence) diazonium->N2 alcohol 2-Methyl-2-butanol (Substitution Product) carbocation->alcohol +H₂O (Sₙ1) alkene1 2-Methyl-2-butene (Major Elimination Product) carbocation->alkene1 -H⁺ (E1) alkene2 2-Methyl-1-butene (Minor Elimination Product) carbocation->alkene2 -H⁺ (E1)

Figure 1. Reaction pathway of this compound with nitrous acid.

Comparison of Nitrous Acid Reactions Across Amine Classes

The reaction with nitrous acid has historically been used as a chemical test to distinguish between amine classes due to their distinctively different outcomes. For professionals in drug development, understanding these reactions is crucial, particularly due to the potential formation of carcinogenic N-nitrosamines from secondary amines.[8][12]

Amine_Comparison cluster_primary Primary Amine (e.g., this compound) cluster_secondary Secondary Amine (e.g., Diethylamine) cluster_tertiary Tertiary Amine (e.g., Triethylamine) start Amine + NaNO₂/HCl p_inter Unstable Diazonium Ion start->p_inter R-NH₂ s_prod N-Nitrosamine (Yellow Oil, Carcinogenic) start->s_prod R₂-NH t_prod Soluble Ammonium Salt (No Visible Reaction) start->t_prod R₃-N p_prod N₂ Gas + Mixture of Alcohols & Alkenes p_inter->p_prod Decomposes

Figure 2. Divergent reaction pathways of amine classes with nitrous acid.

Data Summary: Amine Reactivity with Nitrous Acid
FeaturePrimary Aliphatic Amine (this compound)Secondary Aliphatic AmineTertiary Aliphatic Amine
Reactive Site Amino Group (-NH₂)Amino Group (>NH)Amino Group (>N:)
Key Intermediate Alkyldiazonium Ion (R-N₂⁺)[3]N-Nitrosammonium Ion[2]Trialkylammonium Ion (R₃NH⁺)[6]
Major Product(s) Mixture of alcohols and alkenes[6]N-Nitrosamine (R₂N-N=O)[1]Ammonium Salt (R₃NH⁺X⁻)[1][8]
Key Byproduct Nitrogen Gas (N₂)[7]WaterNone
Observable Change Vigorous gas effervescence[9]Formation of a yellow, oily layer[9]No visible reaction; solution remains clear[8]
Synthetic Utility Low; produces product mixtures.[11]Limited; products are often toxic.None; simple acid-base reaction.[1]
Key Concern Uncontrolled product distribution, potential for rearrangements.[10]Formation of potent carcinogens.[12][13]Potential for slow dealkylative nitrosation to form carcinogenic nitrosamines under certain conditions.[12]

Alternative Methods for Deamination

Given the harsh conditions and lack of selectivity of the nitrous acid method, modern chemistry offers superior alternatives for the deamination of primary amines (i.e., the net replacement of -NH₂ with -H).

Modern Approach: Deamination via Isodiazene Intermediates

A recently developed method enables the direct deamination of primary aliphatic amines and anilines under remarkably mild conditions.[14] This transformation utilizes a specialized anomeric amide reagent and proceeds through a monosubstituted isodiazene intermediate via a radical-mediated hydrogen-atom transfer (HAT) mechanism.

Comparison of Deamination Methods
FeatureClassical: Nitrous Acid MethodModern: Isodiazene Radical Method
Transformation -NH₂ → -OH / Alkene (mixture)-NH₂ → -H (selective)[14]
Reagents NaNO₂, strong acid (e.g., HCl)[1]Anomeric amide reagent, light or radical initiator[14]
Reaction Conditions Strongly acidic, aqueous, low temperature (0-5 °C)Mild, neutral, broad solvent compatibility, room temp.[14]
Mechanism Cationic (via diazonium ion and carbocation)[5]Radical (via isodiazene and diazenyl radical)[14]
Scope & Tolerance Limited; incompatible with acid-sensitive functional groups.Excellent; tolerates a wide range of functional groups found in pharmaceuticals, natural products, and amino acids.[14]
Advantages Inexpensive, simple reagents.High selectivity, mild conditions, exceptional functional group tolerance, traceless application.[14]
Disadvantages Harsh conditions, poor selectivity, product mixtures, potential for rearrangements.[10][11]Requires synthesis of a specialized reagent.

Experimental Protocols

Protocol 1: Reaction of this compound with Nitrous Acid (General Procedure)

Safety Note: This reaction should be performed in a well-ventilated fume hood. Handle all chemicals with appropriate personal protective equipment (PPE).

  • Preparation: A solution of this compound (1.0 eq.) in 1 M aqueous hydrochloric acid is prepared in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The solution is cooled to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: A pre-cooled aqueous solution of sodium nitrite (1.1 eq.) is added dropwise to the stirred amine solution via the dropping funnel. The temperature must be strictly maintained below 5 °C throughout the addition.

  • Reaction: Vigorous evolution of nitrogen gas is observed. After the addition is complete, the mixture is stirred for an additional 30 minutes at 0-5 °C.

  • Workup: The reaction mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, and finally dried over anhydrous magnesium sulfate.

  • Analysis: The solvent is carefully removed by distillation. The resulting product mixture of tert-amyl alcohol and alkenes can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the product ratio.

Protocol 2: Direct Deamination of a Primary Amine via Isodiazene Intermediate (General Procedure)

(Based on the method reported by McNally, et al.)[14]

Safety Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

  • Preparation: To an oven-dried vial is added the primary amine substrate (1.0 eq.), the anomeric amide reagent (1.5 eq.), and a suitable solvent (e.g., tetrahydrofuran).

  • Initiation: The reaction can be initiated either photochemically (e.g., irradiation with a blue LED) or thermally with a radical initiator (e.g., AIBN) depending on the substrate.

  • Reaction: The mixture is stirred at room temperature (or heated if using a thermal initiator) and monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica (B1680970) gel to afford the deaminated product.

References

A Spectroscopic Comparison of tert-Amylamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of tert-amylamine and two of its key derivatives: N-acetyl-tert-amylamine and tert-amyl isocyanide. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the spectral characteristics of these compounds. The data is supported by experimental protocols for reproducibility.

Introduction to this compound Derivatives

This compound, a primary aliphatic amine, serves as a versatile building block in organic synthesis. Its derivatives, such as the acetylated form (N-acetyl-tert-amylamine) and the isocyanide, exhibit distinct chemical and physical properties, making them valuable in various applications, including as intermediates in the synthesis of pharmaceuticals and agrochemicals. Understanding their spectroscopic signatures is crucial for their identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, N-acetyl-tert-butylamine (as a close structural analog for N-acetyl-tert-amylamine), and tert-amyl isocyanide.

Table 1: ¹H NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound [1]CDCl₃~1.38s2H-NH₂
~1.23q2H-CH₂-
~1.07s6H-C(CH₃)₂-
~0.90t3H-CH₃
N-acetyl-tert-butylamine CDCl₃~5.30br s1H-NH-
~1.95s3H-CO-CH₃
~1.32s9H-C(CH₃)₃
tert-Amyl Isocyanide CDCl₃~1.45s9H-C(CH₃)₃
Table 2: ¹³C NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) ppmAssignment
This compound [2]CDCl₃~51.5C (quaternary)
~34.0-CH₂-
~26.0-C(CH₃)₂-
~8.5-CH₃
N-acetyl-tert-butylamine [3]CDCl₃~169.5-C=O
~51.0C (quaternary)
~28.8-C(CH₃)₃
~24.0-CO-CH₃
tert-Amyl Isocyanide [4]CDCl₃~153.4 (t)-N≡C
~54.1C (quaternary)
~30.8-C(CH₃)₃
Table 3: Infrared (IR) Spectroscopy Data
CompoundSample PhaseWavenumber (cm⁻¹)Assignment
This compound [2]Liquid Film3380-3250 (m, br)N-H stretch (primary amine)
2960-2850 (s)C-H stretch (alkane)
1600-1580 (m)N-H bend (scissoring)
1470-1450 (m)C-H bend
N-acetyl-tert-butylamine [5]Gas Phase~3440 (m)N-H stretch (amide)
2970-2870 (s)C-H stretch (alkane)
~1685 (s)C=O stretch (Amide I)
~1530 (s)N-H bend (Amide II)
tert-Amyl Isocyanide [6]Liquid Film2970-2870 (s)C-H stretch (alkane)
~2135 (s)N≡C stretch (isocyanide)
1470-1450 (m)C-H bend
Table 4: Mass Spectrometry Data
CompoundIonization ModeKey m/z valuesFragmentation Assignment
This compound EI87 (M⁺)Molecular ion
72[M-CH₃]⁺
58[M-C₂H₅]⁺ (base peak)
N-acetyl-tert-butylamine [5]EI115 (M⁺)Molecular ion
100[M-CH₃]⁺
72[M-COCH₃]⁺
58[M-NHCOCH₃]⁺ (base peak)
tert-Amyl Isocyanide [7]EI83 (M⁺)Molecular ion
68[M-CH₃]⁺
57[C₄H₉]⁺ (tert-butyl cation, base peak)
56[M-HCN]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the analyte (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) was dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. Spectra were acquired on a 400 MHz spectrometer. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a 2-second relaxation delay.

Infrared (IR) Spectroscopy

For liquid samples (this compound and tert-amyl isocyanide), a thin film was prepared by placing a drop of the neat liquid between two potassium bromide (KBr) plates. For the solid sample (N-acetyl-tert-butylamine), a KBr pellet was prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a translucent disk. The spectra were recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were obtained using a mass spectrometer with electron ionization (EI) capabilities. The sample was introduced via a direct insertion probe or a gas chromatography inlet. The electron energy was set to 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was recorded.

Visualizing a Relevant Biological Pathway

This compound, as a primary amine, is susceptible to metabolism by various enzyme systems in biological organisms. A key pathway involves oxidative deamination catalyzed by cytochrome P450 enzymes. This metabolic process is crucial in the detoxification and clearance of xenobiotics.

metabolic_pathway cluster_0 Phase I Metabolism cluster_1 Further Reactions tert_amylamine This compound hydroxylamine N-Hydroxy-tert-amylamine tert_amylamine->hydroxylamine N-Hydroxylation (CYP450) carbinolamine Carbinolamine Intermediate tert_amylamine->carbinolamine α-Carbon Hydroxylation (CYP450) ketone 2-Methyl-2-butanone carbinolamine->ketone Spontaneous Decomposition ammonia Ammonia carbinolamine->ammonia Spontaneous Decomposition excretion Excretion ketone->excretion Conjugation & Excretion

Cytochrome P450-mediated metabolism of this compound.

Experimental Workflow

The process of analyzing the spectroscopic properties of this compound derivatives follows a structured workflow, from sample preparation to data analysis and interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation & Reporting sample This compound Derivative nmr_prep Dissolve in CDCl3 with TMS sample->nmr_prep ir_prep Neat Liquid Film or KBr Pellet sample->ir_prep ms_prep Dilute in Volatile Solvent sample->ms_prep nmr_acq ¹H and ¹³C NMR Spectroscopy nmr_prep->nmr_acq ir_acq FTIR Spectroscopy ir_prep->ir_acq ms_acq Mass Spectrometry (EI) ms_prep->ms_acq nmr_analysis Chemical Shift & Coupling Analysis nmr_acq->nmr_analysis ir_analysis Functional Group Identification ir_acq->ir_analysis ms_analysis Fragmentation Pattern Analysis ms_acq->ms_analysis interpretation Structural Elucidation & Comparison nmr_analysis->interpretation ir_analysis->interpretation ms_analysis->interpretation report Publish Comparison Guide interpretation->report

Workflow for spectroscopic analysis of this compound derivatives.

References

A Comparative Guide to the Synthetic Routes of Tert-Alkylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tert-alkylamines is a cornerstone of modern organic chemistry, with broad applications in the development of pharmaceuticals, agrochemicals, and functional materials. The selection of an appropriate synthetic route is critical and often depends on factors such as substrate availability, functional group tolerance, scalability, and desired stereochemistry. This guide provides an objective comparison of several key methodologies for the synthesis of tert-alkylamines, supported by experimental data and detailed protocols.

Reductive Amination of Ketones with Secondary Amines

Reductive amination is a widely utilized and robust method for the formation of C-N bonds. In the context of tert-alkylamine synthesis, this typically involves the reaction of a ketone with a secondary amine to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.

Key Features:

  • Versatility: A broad range of ketones and secondary amines can be employed.

  • One-Pot Procedure: The reaction is often carried out in a single step, combining the carbonyl compound, amine, and reducing agent.

  • Mild Conditions: Many modern protocols utilize mild reducing agents, enhancing functional group compatibility.

Challenges:

  • Steric Hindrance: The formation of the iminium ion can be slow or inefficient with sterically hindered ketones or amines.

  • Reductant Selectivity: The reducing agent must selectively reduce the iminium ion in the presence of the starting ketone.

Experimental Data
KetoneSecondary AmineReducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
Acetone (B3395972)Diethylamine (B46881)NaBH(OAc)₃Dichloromethane (B109758)RT1285[1]
CyclohexanonePyrrolidineNaBH₃CNMethanolRT2492[1]
AcetophenoneN-MethylanilineH₂ (1 atm), Pd/CEthanolRT1678[2]
4-PentanoneDibenzylamineTi(OiPr)₄, NaBH₄THFRT488[2]
2-OctanoneMethyl-sec-butylamineH₂, Pt catalyst---0.6[3]
Experimental Protocol: Reductive Amination of Acetone with Diethylamine
  • To a solution of acetone (1.0 equiv) and diethylamine (1.2 equiv) in dichloromethane (0.5 M) at room temperature is added sodium triacetoxyborohydride (B8407120) (1.5 equiv) in one portion.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired N,N-diethylisopropylamine.[1]

Reductive_Amination Ketone Ketone Iminium Iminium Ion Ketone->Iminium + Secondary Amine, -H₂O SecAmine Secondary Amine SecAmine->Iminium TertAmine tert-Alkylamine Iminium->TertAmine + [H⁻] ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Iminium Carbonyl_Alkylative_Amination cluster_reactants Reactants cluster_catalysis Catalytic Cycle SecAmine Secondary Amine Iminium Iminium Ion SecAmine->Iminium + Aldehyde, -H₂O Aldehyde Aldehyde Aldehyde->Iminium AlkylHalide Alkyl Halide AlkylRadical Alkyl Radical AlkylHalide->AlkylRadical Visible Light, Photocatalyst, Silane TertAmine tert-Alkylamine Iminium->TertAmine + Alkyl Radical AlkylRadical->Iminium Photocatalyst Photocatalyst (e.g., fac-Ir(ppy)₃) Photocatalyst->AlkylHalide Silane Silane Reductant ((Me₃Si)₃SiH) Silane->AlkylHalide Ritter_Reaction TertAlcohol Tertiary Alcohol Carbocation Carbocation TertAlcohol->Carbocation + H⁺, -H₂O Nitrilium Nitrilium Ion Carbocation->Nitrilium + Nitrile Nitrile Nitrile Nitrile->Nitrilium Amide N-tert-Alkyl Amide Nitrilium->Amide + H₂O TertAmine tert-Alkylamine Amide->TertAmine Hydrolysis Organometallic_Addition cluster_imine Addition to Imine cluster_nitrile Double Addition to Nitrile Ketimine Ketimine TertAmine1 tert-Alkylamine Ketimine->TertAmine1 + R-M, then H₂O workup Organometallic1 Organometallic Reagent (R-M) Organometallic1->TertAmine1 Nitrile Nitrile TertAmine2 tert-Alkylamine Nitrile->TertAmine2 + 2 R-M, then H₂O workup Organometallic2 Organometallic Reagent (2 equiv R-M) Organometallic2->TertAmine2 HLF_Reaction NHaloamine N-Haloamine NRadical Nitrogen Radical NHaloamine->NRadical H⁺, hv or Δ CRadical Carbon Radical (after 1,5-HAT) NRadical->CRadical Intramolecular 1,5-Hydrogen Atom Transfer Haloamine δ-Haloamine CRadical->Haloamine Halogen Atom Transfer CyclicAmine Cyclic tert-Alkylamine Haloamine->CyclicAmine Intramolecular Nucleophilic Substitution

References

Atmospheric Degradation of Short-Chain Alkylamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the atmospheric degradation of four common short-chain alkylamines: methylamine (B109427) (MA), dimethylamine (B145610) (DMA), trimethylamine (B31210) (TMA), and ethylamine (B1201723) (EA). The information presented is supported by experimental data to facilitate informed decision-making in research and development processes where the atmospheric fate of these compounds is a concern.

Comparative Degradation Rates

The atmospheric lifetime of short-chain alkylamines is primarily dictated by their reaction with atmospheric oxidants. The rate of these reactions determines how quickly the amines are removed from the atmosphere. This section provides a comparative summary of the reaction rate constants with major atmospheric oxidants.

Reaction with Hydroxyl Radicals (OH)

The dominant degradation pathway for short-chain alkylamines in the troposphere is their reaction with the hydroxyl (OH) radical. The reaction rates are generally fast, leading to short atmospheric lifetimes.

AlkylamineFormulak_OH (cm³ molecule⁻¹ s⁻¹) at 298 KAtmospheric Lifetime (τ_OH)
Methylamine (MA)CH₃NH₂(1.97 ± 0.11) x 10⁻¹¹[1][2]~1.5 days
Dimethylamine (DMA)(CH₃)₂NH(6.27 ± 0.63) x 10⁻¹¹[1][2]~9.5 hours
Trimethylamine (TMA)(CH₃)₃N(5.78 ± 0.48) x 10⁻¹¹[1][2]~10.4 hours
Ethylamine (EA)C₂H₅NH₂(2.50 ± 0.13) x 10⁻¹¹[1][2]~1.2 days

Atmospheric lifetimes are estimated assuming an average OH radical concentration of 1 x 10⁶ molecules cm⁻³.

Reaction with Ozone (O₃)
AlkylamineFormulak_O₃ (cm³ molecule⁻¹ s⁻¹) at 298 K
Methylamine (MA)CH₃NH₂Data not available in gas phase
Dimethylamine (DMA)(CH₃)₂NHData not available in gas phase
Diethylamine (B46881) (DEA)(C₂H₅)₂NH(1.33 ± 0.15) x 10⁻¹⁷[3]
Triethylamine (B128534) (TEA)(C₂H₅)₃N(8.20 ± 1.01) x 10⁻¹⁷[3]

Note: The provided rate constants are for diethylamine and triethylamine. Data for methylamine and dimethylamine with ozone in the gas phase are scarce. Aqueous-phase studies suggest that primary and secondary amines react with ozone, but direct gas-phase kinetic data is needed for accurate atmospheric lifetime calculations.

Reaction with Nitrate (B79036) Radicals (NO₃)

During the nighttime, the nitrate radical (NO₃) can be an important oxidant. However, the reactions of NO₃ with short-chain alkylamines are generally slow and not considered a major atmospheric sink.

AlkylamineFormulak_NO₃ (cm³ molecule⁻¹ s⁻¹) at 298 K
Methylamine (MA)CH₃NH₂Data not available
Dimethylamine (DMA)(CH₃)₂NHData not available
Trimethylamine (TMA)(CH₃)₃NData not available
Ethylamine (EA)C₂H₅NH₂Data not available

Note: Direct gas-phase rate constants for the reactions of these specific short-chain alkylamines with NO₃ radicals are not well-documented in the reviewed literature, indicating a data gap in this area.

Photolysis

Photolysis, the degradation of molecules by light, is not a significant removal process for short-chain alkylamines in the troposphere. This is because they do not absorb radiation at wavelengths present in the lower atmosphere (λ > 290 nm).

Secondary Pollutant Formation

The atmospheric degradation of alkylamines can lead to the formation of harmful secondary pollutants, including N-nitrosamines and N-nitramines, which are potent carcinogens. The yield of these products is a critical factor in assessing the environmental impact of amine emissions.

Precursor AmineSecondary PollutantMolar Yield (%)
Dimethylamine (DMA)N-Nitrosodimethylamine (NDMA)0.07 - 3.53[4]
Methylamine (MA)N-NitromethylamineNot explicitly quantified in reviewed literature
Trimethylamine (TMA)N-Nitrosodimethylamine (NDMA)Not explicitly quantified in reviewed literature

Note: The yield of nitrosamines and nitramines is highly dependent on the specific atmospheric conditions, particularly the concentrations of nitrogen oxides (NOx).

Degradation Pathways and Experimental Workflows

The following diagrams illustrate the general atmospheric degradation pathways of short-chain alkylamines and a typical experimental workflow for studying these reactions.

Atmospheric Degradation of Short-Chain Alkylamines Alkylamine Short-Chain Alkylamine (e.g., R-NH₂) AminoRadical Amino Radical (R-NH•) Alkylamine->AminoRadical H-abstraction from N-H AlkylaminoRadical Alkylamino Radical (•R'-NH₂) Alkylamine->AlkylaminoRadical H-abstraction from C-H OH OH Radical OH->Alkylamine O3 Ozone (O₃) O3->Alkylamine NO3 NO₃ Radical (Nighttime) NO3->Alkylamine Nitrosamines N-Nitrosamines AminoRadical->Nitrosamines + NO Nitramines N-Nitramines AminoRadical->Nitramines + NO₂ PeroxyRadical Peroxy Radical (ROO•) AlkylaminoRadical->PeroxyRadical + O₂ AlkoxyRadical Alkoxy Radical (RO•) PeroxyRadical->AlkoxyRadical + NO Imines Imines AlkoxyRadical->Imines Aldehydes Aldehydes/Ketones AlkoxyRadical->Aldehydes NOx NOx NO NO NOx->NO NO2 NO₂ NOx->NO2 O2 O₂ Experimental Workflow for Amine Degradation Studies Start Start: Introduce Reactants Amine Alkylamine Start->Amine Oxidant Oxidant Precursor (e.g., H₂O₂, O₃, N₂O₅) Start->Oxidant SmogChamber Smog Chamber / Flow Tube (Controlled T, P, hv) Initiation Initiate Reaction (e.g., Photolysis of Precursor) SmogChamber->Initiation Amine->SmogChamber Oxidant->SmogChamber Monitoring Online Monitoring Initiation->Monitoring Offline Offline Sampling Initiation->Offline PTRMS PTR-MS (Amine, VOCs) Monitoring->PTRMS FTIR FTIR (Reactants, Products) Monitoring->FTIR DataAnalysis Data Analysis PTRMS->DataAnalysis FTIR->DataAnalysis GCMS GC-MS / LC-MS (Product Identification & Quantification) Offline->GCMS GCMS->DataAnalysis Kinetics Determine Rate Constants DataAnalysis->Kinetics Products Identify & Quantify Products DataAnalysis->Products End End: Propose Mechanism Kinetics->End Products->End

References

Safety Operating Guide

Proper Disposal of tert-Amylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of tert-Amylamine (also known as 1,1-Dimethylpropylamine or 2-Methyl-2-butylamine) is critical to ensure laboratory safety and environmental protection. As a highly flammable liquid that can cause severe skin burns and eye damage, all handling and disposal procedures must be conducted with the utmost care and in accordance with institutional and regulatory standards. This guide provides essential procedural steps for the safe management and disposal of this compound waste.

Immediate Safety and Handling

Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

Disposal Plan: The Primary Route

The universally recommended and required method for the disposal of this compound is through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Use a dedicated, properly labeled, and chemically compatible container for collecting this compound waste. The container must be in good condition and have a secure, tight-fitting cap.

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if mixed with other solvents.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and away from incompatible materials such as acids, strong oxidizing agents, and acid chlorides.

  • Arrange for Pickup: Once the container is full or you have no further use for the chemical, contact your institution's EHS department to arrange for a hazardous waste pickup.

Managing Spills and Empty Containers

Small spills should be immediately contained and absorbed using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder. The contaminated absorbent material must then be collected in a sealed container, labeled as hazardous waste containing this compound, and disposed of through the EHS department.

Empty containers that once held this compound are also considered hazardous waste unless properly decontaminated. They should be securely capped, labeled, and collected for EHS pickup. For a container to be considered "RCRA empty" and non-hazardous, it must be triple-rinsed. The rinsate from this procedure is considered hazardous waste and must be collected.

Experimental Protocol: Neutralization of Small Residual Amounts

For decontaminating an "empty" container or treating a very small amount of residual this compound (a few milliliters or less), a careful neutralization procedure can be performed. This should only be undertaken by trained personnel in a controlled laboratory setting.

Objective: To convert the basic this compound into a less volatile and less corrosive salt.

Materials:

  • Dilute (e.g., 5-10%) solution of a weak acid (e.g., citric acid or acetic acid).

  • pH indicator paper or a calibrated pH meter.

  • Appropriate glassware (beaker, flask).

  • Stir bar and stir plate.

  • Ice bath.

Procedure:

  • Preparation: Conduct the entire procedure in a chemical fume hood. Place the beaker or flask containing the small amount of this compound or the rinsate from a container in an ice bath to control the reaction temperature.

  • Dilution: If working with pure this compound residue, slowly dilute it with a large amount of cold water (at least 10 parts water to 1 part amine) while stirring.

  • Neutralization: While continuously stirring the diluted amine solution, slowly add the weak acid solution dropwise. The neutralization reaction is exothermic, so slow addition and cooling are crucial to prevent boiling or splashing.[1][2][3]

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the acid until the pH is in the neutral range (approximately pH 6-8).

  • Disposal of Neutralized Solution: The resulting neutralized salt solution must still be collected as hazardous aqueous waste. Transfer it to a properly labeled hazardous waste container for pickup by your EHS department. Do not pour it down the drain unless you have explicit permission from your institution's EHS, as it may still contain organic compounds not suitable for sewer disposal.

Important Note: This neutralization procedure is only for small, residual amounts. Bulk quantities of this compound must not be neutralized in the lab and should always be disposed of via your EHS department.[1][2]

Quantitative Data Summary

The following table summarizes key physical and safety data for this compound relevant to its handling and disposal.

PropertyValueCitation
CAS Number 594-39-8[4][5]
Molecular Formula C₅H₁₃N[5]
Molecular Weight 87.16 g/mol [4][5]
Appearance Colorless liquid[4]
Boiling Point 77 °C[4][6]
Flash Point -1 °C (30.2 °F) - closed cup[4]
Density 0.746 g/mL at 25 °C[4][6]
Hazards Highly flammable, Causes severe skin burns and eye damage[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and proper workflow for the disposal of this compound.

G cluster_start Start cluster_assessment Waste Assessment cluster_bulk Bulk Disposal Path cluster_residue Residue/Rinsate Path start This compound Waste Generated assess_type Bulk Liquid or Contaminated Solids? start->assess_type collect_bulk Collect in Labeled Hazardous Waste Container assess_type->collect_bulk Bulk is_residue Small Residue or Container Rinsate? assess_type->is_residue Residue store_saa Store in Satellite Accumulation Area (SAA) collect_bulk->store_saa request_pickup Request EHS Pickup store_saa->request_pickup is_residue->collect_bulk No (Treat as Bulk) neutralize Perform Neutralization Protocol (in fume hood) is_residue->neutralize Yes collect_neutralized Collect Neutralized Solution as Hazardous Aqueous Waste neutralize->collect_neutralized collect_neutralized->store_saa

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling tert-Amylamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the operational use and disposal of tert-Amylamine, ensuring the protection of laboratory personnel and the integrity of research.

This guide provides crucial safety and handling information for this compound (CAS 594-39-8), a highly flammable and corrosive liquid. Adherence to these procedures is paramount for researchers, scientists, and drug development professionals to minimize exposure risks and ensure a safe laboratory environment. This compound is classified as a flammable liquid, is toxic if swallowed, and causes severe skin burns and eye damage.[1]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory when working with this compound to prevent contact with this hazardous substance. The following table summarizes the required protective gear. While general recommendations are provided, it is crucial to consult the specific safety data sheet (SDS) for the product in use and your institution's chemical safety guidelines.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves. The specific material should be selected based on breakthrough time and permeation rate for this compound. Nitrile gloves are a common choice for splash protection, but for prolonged contact, heavier-duty gloves like butyl rubber or neoprene may be necessary.[2] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[1]Provides a critical barrier against a corrosive primary amine that can cause severe skin burns.
Eye and Face Protection Tightly fitting chemical splash goggles meeting ANSI Z87.1 or equivalent standards.[1] A face shield (minimum 8-inch) should be worn in conjunction with goggles when there is a significant risk of splashes.[1]Protects against severe eye damage from splashes of the corrosive material.[1]
Skin and Body Protection A flame-resistant lab coat or a 100% cotton lab coat should be worn over personal clothing.[2] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron and sleeves are recommended.[2] Closed-toe shoes and long pants are mandatory.[2]Protects skin from potential splashes and contact with the corrosive substance.[1]
Respiratory Protection All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][2] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines should be used.[2]Prevents inhalation of harmful and corrosive vapors.[1]

Experimental Protocols: Handling and Storage

Safe handling and storage are critical to preventing accidents and exposure. The following step-by-step procedures should be followed:

Preparation and Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.

  • Ignition Sources: this compound is highly flammable.[1] Keep it away from heat, sparks, open flames, and hot surfaces.[1] Use explosion-proof electrical, ventilating, and lighting equipment. Employ only non-sparking tools.

  • Grounding: Ground and bond containers and receiving equipment to prevent the buildup of electrostatic charge.[1]

  • Donning PPE: Before handling, don all required personal protective equipment as outlined in the table above.

  • Dispensing: When transferring the liquid, do so carefully to avoid splashing. Keep the container tightly closed when not in use.[1]

Storage:

  • Container: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed to prevent leakage.[1]

  • Compatibility: Store away from incompatible materials. Refer to the specific SDS for a list of incompatible substances.

  • Security: Store in a locked-up area to restrict access.[1]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Small Spills (<100 mL):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a universal binder.

  • Collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by washing with soap and water.

Large Spills (>100 mL):

  • Evacuate the area immediately.

  • Contact your institution's emergency response team.

  • Remove all sources of ignition.[1]

First Aid Measures:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[3]

  • If on Skin (or hair): Immediately remove all contaminated clothing. Rinse the skin with plenty of water or shower.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Chemical Waste: Collect all residual this compound and contaminated materials (e.g., absorbent materials from spills) in a clearly labeled, sealed, and compatible waste container.

  • Contaminated PPE: Used gloves, aprons, and other disposable PPE that have come into contact with this compound should be collected in a designated hazardous waste container.[2]

Disposal Procedure:

  • Dispose of all waste in strict accordance with local, state, and federal regulations. Do not dispose of it down the drain. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and ensure complete and accurate classification.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep1 Verify Fume Hood Certification prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Ground Equipment prep3->handle1 handle2 Dispense Chemical handle1->handle2 handle3 Keep Container Closed handle2->handle3 spill Spill? handle2->spill clean1 Doff PPE Correctly handle3->clean1 clean2 Dispose of Contaminated PPE clean1->clean2 clean3 Dispose of Chemical Waste clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 spill->handle3 No spill_proc Follow Spill Procedure spill->spill_proc Yes spill_proc->clean2

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Amylamine
Reactant of Route 2
Reactant of Route 2
tert-Amylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.